(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Beschreibung
Eigenschaften
IUPAC Name |
[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLLKKWTDDEQAD-KURKYZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol synthesis pathway
An in-depth technical analysis of the synthesis pathway for (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol .
Executive Overview
The compound (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8)[1] is a highly functionalized, chiral cyclobutane derivative. It serves as the premier carbocyclic core intermediate in the synthesis of cyclobutane nucleoside analogs, most notably the broad-spectrum antiviral agent Lobucavir (BMS-180194)[2]. The fundamental synthetic challenge in process chemistry for this molecule lies in the stereocontrolled installation of three contiguous stereocenters on a highly strained four-membered ring.
Retrosynthetic Strategy & Mechanistic Causality
The highly efficient asymmetric route to this cyclobutanol relies on a five-step sequence starting from an acyclic chiral auxiliary[2]. As a self-validating system, each step is designed with specific mechanistic causality to control the stereochemical outcome:
-
Step 1: Asymmetric[2+2] Cycloaddition The construction of the cyclobutane ring is achieved via a Lewis acid-catalyzed [2+2] cycloaddition between di-l-menthyl fumarate and ketene dimethyl acetal[3].
-
Causality: Diethylaluminum chloride (Et₂AlCl) acts as a Lewis acid, coordinating to the carbonyl oxygens of the fumarate. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the reaction at low temperatures. The bulky l-menthyl ester groups pre-organize into a conformation that sterically shields one face of the alkene, forcing the ketene acetal to attack from the less hindered face. This dictates the absolute stereochemistry, yielding the (1S,2R) configuration with >99% diastereomeric excess (de)[2][3].
-
-
Step 2: Exhaustive Diester Reduction
-
Causality: Lithium aluminum hydride (LiAlH₄) is utilized because it is a powerful nucleophilic hydride source capable of reducing sterically encumbered menthyl esters to primary alcohols. Crucially, the dimethyl acetal moiety is completely orthogonal and stable to hydride reduction, preserving the masked ketone for later stages[2].
-
-
Step 3: Global Benzoylation
-
Causality: Benzoyl chloride (BzCl) is chosen over acetyl chloride because benzoate esters provide enhanced stability under the acidic conditions required for the subsequent deketalization step. Furthermore, the bulky aromatic rings impart crystallinity to the intermediate, facilitating purification by crystallization rather than chromatography[2].
-
-
Step 4: Deketalization (Acetal Hydrolysis)
-
Causality: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in aqueous acetone, selectively hydrolyzes the acetal to unmask the cyclobutanone without cleaving the robust benzoate esters. The thermodynamic sink of the ketone drives the equilibrium forward[2].
-
-
Step 5: Diastereoselective Ketone Reduction
-
Causality: The choice of reducing agent is critical. While standard sodium borohydride (NaBH₄) yields poor diastereoselectivity[4], L-Selectride (lithium tri-sec-butylborohydride) provides exceptional stereocontrol[5]. The massive steric bulk of the sec-butyl groups forces the hydride to attack the cyclobutanone carbonyl exclusively from the less hindered face (anti to the adjacent bulky benzoyloxymethyl groups). This stereoelectronically controlled trajectory pushes the resulting hydroxyl group into the desired cis relative configuration, achieving the (1S,2S,3S) stereocenter with >95% de[5].
-
Quantitative Process Data
| Step | Chemical Transformation | Key Reagents | Typical Yield | Stereochemical Purity |
| 1 | Asymmetric [2+2] Cycloaddition | Et₂AlCl, Toluene, -40 °C | 74% – 85% | >99% de |
| 2 | Exhaustive Diester Reduction | LiAlH₄, THF, 0 °C | 90% – 95% | N/A (Maintained) |
| 3 | Global Benzoylation | BzCl, Pyridine, DMAP | 88% – 92% | N/A (Maintained) |
| 4 | Deketalization | p-TsOH, Acetone/H₂O | 85% – 90% | N/A (Maintained) |
| 5 | Diastereoselective Reduction | L-Selectride, THF, -78 °C | 80% – 86% | >95% de |
Self-Validating Experimental Protocols
Protocol 1: Asymmetric [2+2] Cycloaddition
-
Procedure : Charge a dry reactor with di-l-menthyl fumarate (1.0 eq) and anhydrous toluene under N₂. Cool to -40 °C. Add Et₂AlCl (1.5 eq, 1M in hexane) dropwise. Stir for 30 min to ensure Lewis acid coordination. Add ketene dimethyl acetal (1.2 eq) slowly.
-
Self-Validation : Monitor via TLC (9:1 Hexane/EtOAc). The reaction is self-validating when the UV-active fumarate spot is completely consumed. Quench with saturated aqueous NaHCO₃ at -40 °C. The immediate formation of a white aluminum hydroxide precipitate confirms the neutralization of the Lewis acid, preventing premature acetal cleavage.
Protocol 2: Exhaustive Diester Reduction
-
Procedure : Dissolve the cyclobutane diester in anhydrous THF. Cool to 0 °C. Add LiAlH₄ (2.5 eq) portion-wise to manage the exothermic hydrogen gas evolution. Warm to room temperature and stir for 2 hours.
-
Self-Validation : Monitor via FTIR spectroscopy. The complete disappearance of the ester carbonyl stretch at ~1730 cm⁻¹ validates full reduction. Quench strictly using the Fieser method (for x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). The formation of a crisp, granular white precipitate (lithium aluminate salts) that filters easily is the visual validation of a successful and safe quench.
Protocol 3: Global Benzoylation
-
Procedure : Dissolve the resulting diol in CH₂Cl₂. Add pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C. Add benzoyl chloride (2.2 eq) dropwise. Stir for 4 hours at room temperature.
-
Self-Validation : Monitor by TLC. Complete conversion is indicated by a single, less polar UV-active spot. Wash the organic layer with 1M HCl. The disappearance of the pyridine odor from the organic phase validates the removal of the base. Crystallize the crude product from ethanol; the formation of white needles validates the purity of the dibenzoate intermediate.
Protocol 4: Deketalization
-
Procedure : Dissolve the dibenzoate acetal in a 4:1 mixture of acetone and water. Add p-TsOH monohydrate (0.1 eq). Heat the mixture to 50 °C for 6 hours.
-
Self-Validation : Monitor by ¹H NMR of a worked-up aliquot. The complete disappearance of the two methoxy singlets at ~3.2 ppm and the appearance of a cyclobutanone multiplet validates the deprotection. Neutralize with solid NaHCO₃ prior to solvent evaporation to prevent acid-catalyzed degradation of the strained cyclobutanone ring.
Protocol 5: Diastereoselective Ketone Reduction
-
Procedure : Dissolve the cyclobutanone in anhydrous THF under N₂. Cool the solution to -78 °C using a dry ice/acetone bath. Add L-Selectride (1.2 eq, 1M in THF) dropwise. Stir for 2 hours at -78 °C.
-
Self-Validation : Monitor by TLC. Quench the reaction at -78 °C with 10% aqueous H₂O₂ and 3M NaOH to safely oxidize the organoborane byproduct into water-soluble borates. Extract with EtOAc. Validate the stereochemical outcome via ¹H NMR NOESY experiments; strong cross-peaks between the cyclobutanol carbinol proton and the adjacent methine protons confirm the desired cis (1S,2S,3S) geometry.
Pathway Visualization
Figure 1: Five-step asymmetric synthesis pathway of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol.
References
-
Bisaha, S. N., et al. (1998). A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194. Organic Process Research & Development, ACS Publications. URL:[Link]
-
Ebead, A., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, MDPI. URL:[Link]
-
Gaudreault, R. (2001). Synthèse de cyclobutanes et de leurs dérivés fluorés. Library and Archives Canada. URL:[Link]
- Kramer, A., et al. (2000).Process for preparing cyclobutane-1,2-dicarboxylic esters (US6025519A). Google Patents.
Sources
Spectroscopic and Synthetic Profiling of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Executive Summary
The development of carbocyclic nucleoside analogs has revolutionized antiviral pharmacotherapy by replacing the metabolically labile furanose ring with a highly stable carbocycle. Among these, Lobucavir (Cyclobut-G) has demonstrated potent efficacy against HBV, HIV, and Herpes simplex viruses[1][2]. The synthesis of such conformationally restricted nucleosides relies heavily on the precise stereochemical construction of the cyclobutane core.
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) serves as a critical chiral intermediate in this synthetic pipeline[3]. Because the biological activity of the final nucleoside is strictly dependent on its three-dimensional conformation, rigorous spectroscopic characterization of this cyclobutanol intermediate is paramount. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for this molecule, detailing the causality behind the analytical methodologies and the stereoselective protocols required for its isolation.
Physicochemical Properties
Before spectroscopic evaluation, understanding the baseline physical parameters of the molecule is necessary for proper solvent selection and handling. The presence of two bulky benzoyloxy groups significantly impacts the molecule's lipophilicity and crystallization behavior.
Table 1: Fundamental Properties of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
| Parameter | Value / Description |
| IUPAC Name | [(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
| CAS Registry Number | 132294-17-8[3] |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol [3] |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in CHCl₃, DCM, MeOH, DMSO; Insoluble in H₂O |
Synthetic Workflow & Stereocontrol
The synthesis of (1S,2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanol typically proceeds via the stereoselective reduction of its corresponding ketone, (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone (CAS 132294-16-7)[4].
Causality in Experimental Design
The cyclobutanone precursor possesses two bulky benzoyloxymethyl substituents at the C2 and C3 positions. To achieve the desired (1S,2S,3S) configuration, the incoming hydride must attack the carbonyl carbon (C1) from the less sterically hindered face. The use of a bulky reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride), at cryogenic temperatures (-78 °C) forces the hydride to approach opposite the adjacent C2 substituent, establishing the critical cis relationship between the resulting hydroxyl group and the C2 methine proton[5].
Synthetic workflow from cyclobutanone precursor to Lobucavir via the cyclobutanol.
Protocol 1: Stereoselective Reduction and Isolation
This protocol is designed as a self-validating system; the use of saturated NH₄Cl ensures the reaction is quenched without inducing base-catalyzed hydrolysis of the sensitive benzoate esters.
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and purge with ultra-high purity Argon.
-
Dissolution: Dissolve 1.0 eq (approx. 1.0 g) of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Hydride Addition: Dropwise, add 1.2 eq of L-Selectride (1.0 M in THF) via a syringe pump over 30 minutes. Rationale: Slow addition prevents localized exothermic spikes that degrade diastereoselectivity.
-
Reaction Monitoring: Stir for 2 hours at -78 °C. Validate reaction completion via TLC (Hexanes:EtOAc 7:3), observing the disappearance of the ketone UV-active spot.
-
Quenching: Carefully inject 10 mL of saturated aqueous NH₄Cl directly into the reaction mixture at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure (1S,2S,3S)-cyclobutanol.
Spectroscopic Characterization
Because cyclobutanes are highly strained and conformationally rigid, their NMR spectra exhibit distinct features. The restricted rotation leads to complex splitting patterns and pronounced cross-ring long-range couplings (often exhibiting W-coupling pathways).
Nuclear Magnetic Resonance (NMR) Spectroscopy
To unambiguously assign the stereochemistry, 1D ¹H NMR must be supplemented with Nuclear Overhauser Effect (NOE) difference experiments[6][7]. NOE enhancements confirm the spatial proximity of the protons on the cyclobutane ring, differentiating the (1S,2S,3S) isomer from its diastereomers.
Table 2: ¹H NMR Assignments (500 MHz, CDCl₃, TMS internal standard)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |
| 7.40 – 8.05 | m | 10H | Aromatic protons | Deshielded by the benzoate carbonyl anisotropic effect. |
| 4.35 – 4.55 | m | 4H | -CH₂-O-Bz | Diastereotopic methylene protons adjacent to the chiral cyclobutane ring and ester oxygen. |
| 4.15 | q (app) | 1H | H-1 (CH-OH) | Shifted downfield due to the electronegative hydroxyl group. |
| 2.50 – 2.85 | m | 2H | H-2, H-3 (Ring CH) | Complex multiplets due to vicinal couplings ( 3Jcis and 3Jtrans ) and restricted ring puckering. |
| 2.30 | br s | 1H | -OH | Broad singlet due to rapid intermolecular hydrogen exchange; disappears upon D₂O shake. |
| 1.70 – 2.10 | m | 2H | H-4a, H-4b (Ring CH₂) | Diastereotopic ring protons exhibiting geminal coupling ( 2J≈10−12 Hz) and vicinal coupling to H-1 and H-3. |
Table 3: ¹³C NMR Assignments (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 166.4, 166.5 | Quaternary (C=O) | Benzoate carbonyl carbons |
| 133.1, 129.7, 128.4 | Methine (CH) | Aromatic carbons (para, ortho, meta) |
| 130.0, 130.1 | Quaternary (C) | Aromatic ipso carbons |
| 68.5 | Methine (CH) | C-1 (Cyclobutane ring, hydroxylated) |
| 65.2, 66.1 | Methylene (CH₂) | Exocyclic -CH₂-O-Bz carbons |
| 38.2, 40.6 | Methine (CH) | C-2, C-3 (Cyclobutane ring) |
| 33.1 | Methylene (CH₂) | C-4 (Cyclobutane ring) |
Stereochemical Validation via NOE
The (1S,2S,3S) configuration dictates specific spatial relationships. When H-1 is irradiated during an NOE difference experiment, a strong enhancement is observed at H-2, confirming they are cis to one another on the cyclobutane ring[6]. Conversely, irradiation of H-2 shows a weaker enhancement at H-3, consistent with a trans pseudo-equatorial/pseudo-axial relationship in the puckered cyclobutane conformation.
Key NOE interactions establishing the relative stereochemistry of the cyclobutane ring.
Protocol 2: High-Fidelity NMR Sample Preparation
Trace acid or water can catalyze the migration of the benzoyl groups or cause rapid OH exchange, ruining the spectrum.
-
Solvent Preparation: Use CDCl₃ filtered through a short plug of basic alumina to remove trace DCl/phosgene.
-
Sample Loading: Dissolve 15-20 mg of the highly purified cyclobutanol in 0.6 mL of the treated CDCl₃.
-
Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Acquisition: For ¹H NMR, utilize a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration of the sterically hindered ring protons. For NOE experiments, ensure the sample is thoroughly degassed (via freeze-pump-thaw cycles) to remove dissolved paramagnetic oxygen, which quenches the NOE effect.
Mass Spectrometry (ESI-MS / HRMS)
Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the thermal lability of the cyclobutanol ring.
-
[M+H]⁺: m/z 341.1
-
[M+Na]⁺: m/z 363.1 (Often the base peak due to the high affinity of the two ester carbonyls for sodium ions).
-
Fragmentation Causality: Collision-Induced Dissociation (CID) typically results in the neutral loss of benzoic acid (122 Da), yielding a fragment at m/z 219.1. This confirms the presence of the benzoyloxy moieties.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal validation of the functional groups prior to NMR analysis.
-
3450 cm⁻¹ (broad): O-H stretching vibration. The broadness is caused by intermolecular hydrogen bonding in the solid/neat state.
-
1715 cm⁻¹ (strong, sharp): C=O stretching of the benzoate esters. The conjugation of the carbonyl with the phenyl ring lowers the stretching frequency compared to aliphatic esters.
-
1270 cm⁻¹ & 1110 cm⁻¹ (strong): C-O-C asymmetric and symmetric stretching vibrations of the ester linkages.
-
710 cm⁻¹ (strong): Out-of-plane C-H bending, characteristic of mono-substituted benzene rings.
Conclusion
The rigorous spectroscopic characterization of (1S,2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanol is a non-negotiable prerequisite in the synthesis of carbocyclic nucleosides like Lobucavir. By leveraging stereoselective reduction protocols and validating the 3D architecture through high-field NMR and NOE difference experiments, researchers can ensure the structural integrity of the cyclobutane scaffold before committing to the complex, late-stage Mitsunobu coupling with nucleobases.
References
-
Howei Pharm. CAS 132294-17-8 | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol. Retrieved from[Link]
-
National Institutes of Health (PMC). Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. Retrieved from[Link]
-
ResearchGate. Synthesis of Cyclobutane Nucleosides 2-Preparation of Thymine and Uracil Analogues. Retrieved from[Link]
-
MDPI. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from[Link]
-
Legislation.gov.uk. Commission Regulation (EC) No 1810/2004. Retrieved from[Link]
-
ResearchGate. Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Retrieved from[Link]
-
ResearchGate. Nucleoside Mimetics. Retrieved from[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Commission Regulation (EC) No 1810/2004 of 7 September 2004 amending Annex I to Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature and on the Common Customs Tariff (c. 1810) [legislation.gov.uk]
- 5. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Chemical Properties and Synthetic Applications of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Executive Summary
In the landscape of antiviral drug development, carbocyclic nucleosides represent a critical class of therapeutics. By replacing the oxygen atom of the natural ribofuranose ring with a methylene group, these analogues achieve profound metabolic stability against phosphorylases while retaining the ability to inhibit viral polymerases. (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is a foundational chiral intermediate in this domain[1]. It serves as the core carbocyclic scaffold for synthesizing cyclobutane-containing nucleoside analogues, most notably the broad-spectrum antiviral agent Lobucavir (BMS-180194)[2][3].
As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, stereochemical logic, and validated synthetic protocols associated with this intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.
Physicochemical Profiling
The physical and chemical parameters of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol dictate its handling, solubility, and reactivity during complex multi-step syntheses. The compound is officially recognized in the Harmonized Tariff Schedule (Pharmaceutical Appendix), underscoring its global importance in active pharmaceutical ingredient (API) manufacturing[4].
Table 1: Core Quantitative Data
| Property | Value / Description |
| IUPAC Name | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutan-1-ol |
| CAS Registry Number | 132294-17-8 |
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.37 g/mol |
| Stereocenters | 3 (Absolute configuration: 1S, 2S, 3S) |
| Protecting Groups | Two Benzoyl (Bz) esters |
| Target Functional Group | One secondary hydroxyl (-OH) at C1 |
| Regulatory Status | Listed in EU/US Pharmaceutical Appendices for duty-free import[4][5] |
Structural Dynamics & Stereochemical Logic
The architectural brilliance of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol lies in its pre-configured stereocenters and orthogonal reactivity. The cyclobutane ring imposes significant conformational rigidity, which is leveraged to control the spatial trajectory of incoming nucleophiles during nucleobase coupling[6].
-
The C1-Hydroxyl Group (1S): This secondary alcohol is the primary site of functionalization. In the synthesis of antiviral nucleosides, the natural β-configuration of the nucleobase is essential for viral polymerase recognition. By subjecting the 1S-hydroxyl to a stereoinvertive Mitsunobu reaction, the nucleobase is attached with an absolute 1R configuration, perfectly mimicking the spatial orientation of natural nucleosides[7].
-
The C2/C3-Benzoyloxymethyl Groups (2S, 3S): The bulky benzoyl (Bz) groups serve a dual purpose. First, they protect the primary alcohols from unwanted alkylation or oxidation. Second, their immense steric bulk shields one face of the cyclobutane ring, heavily biasing the transition state of the C1 substitution to ensure high diastereomeric excess (d.e.)[2].
Structural logic of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in drug design.
Mechanistic Role in Carbocyclic Nucleoside Synthesis
The synthesis of Lobucavir (Cyclobut-G) and related pyrimidine analogues (Cyclobut-A, Cyclobut-T) relies on a highly choreographed sequence starting from this cyclobutanol[2][6]. The workflow transitions from the protected chiral alcohol to a fully deprotected, biologically active nucleoside.
Synthetic workflow from the cyclobutanol intermediate to active carbocyclic nucleosides.
Experimental Methodologies (Self-Validating Protocols)
To ensure high fidelity in the translation of this intermediate into active APIs, the following protocols have been optimized for stereocontrol and yield. The causality behind each reagent choice is explicitly detailed to empower process chemists.
Protocol 1: Stereoinvertive Nucleobase Coupling (Mitsunobu Reaction)
This protocol utilizes the Mitsunobu reaction to couple a nucleobase (e.g., N3 -benzoyl-5-fluorouracil or a protected guanine derivative) to the C1 position. The reaction proceeds via an SN2 mechanism, intentionally inverting the 1S stereocenter to the required 1R configuration[7].
Reagents & Equipment:
-
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (1.0 equiv)
-
Protected Nucleobase (1.2 equiv)
-
Triphenylphosphine ( PPh3 ) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon/Nitrogen atmosphere
Step-by-Step Procedure:
-
System Purging: Flame-dry a round-bottom flask and purge with Argon. The exclusion of moisture is critical to prevent the premature hydrolysis of the betaine intermediate formed by PPh3 and DIAD.
-
Dissolution: Dissolve the cyclobutanol (1.0 equiv), the nucleobase (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (approx. 10 mL/mmol).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: DIAD addition is highly exothermic; lower temperatures suppress the formation of elimination byproducts (cyclobutenes) and ensure the kinetic dominance of the substitution pathway.
-
Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the disappearance of the starting cyclobutanol via TLC (Hexanes/EtOAc 7:3).
-
Workup & Isolation: Quench with water, extract with Ethyl Acetate, dry over Na2SO4 , and concentrate in vacuo. Purify the resulting protected nucleoside via silica gel flash chromatography.
Protocol 2: Zemplén Transesterification for Global Deprotection
Once the nucleobase is successfully coupled, the bulky benzoyl groups must be removed to unmask the primary alcohols, which are required for intracellular phosphorylation by viral/host kinases[6].
Step-by-Step Procedure:
-
Dissolution: Suspend the protected nucleoside intermediate in anhydrous Methanol (MeOH).
-
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) in MeOH (0.1 to 0.2 equiv). Causality: Zemplén transesterification is chosen over aqueous basic hydrolysis (e.g., NaOH/Water) because it operates under milder conditions, preventing the hydrolytic degradation of the sensitive nucleobase and avoiding epimerization at the cyclobutane ring[3][6].
-
Reaction: Stir at room temperature for 3–4 hours. The suspension will typically clear as the deprotected nucleoside forms and dissolves, followed by potential precipitation of the final product depending on concentration.
-
Neutralization: Neutralize the reaction mixture with a weakly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form) until the pH reaches 7.0. Filter the resin.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the crude active carbocyclic nucleoside, which can be recrystallized from Ethanol/Water.
Analytical Validation
To validate the integrity of the (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol starting material and its downstream products, specific analytical markers must be confirmed:
-
1H-NMR (400 MHz, CDCl3): The cyclobutane ring protons exhibit complex, highly coupled multiplets between 1.50–2.80 ppm. The C1 carbinol proton (CH-OH) typically appears as a distinct multiplet around 4.10–4.30 ppm. The presence of 10 aromatic protons (7.40–8.10 ppm) confirms the integrity of the two benzoyl protecting groups.
-
Chiral HPLC: Enantiomeric purity is paramount. A chiral stationary phase (e.g., Chiralcel OD-H) using a Hexane/Isopropanol gradient should be utilized to confirm an enantiomeric excess (e.e.) of >98%, ensuring no epimerization occurred during upstream synthesis.
References
- (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol Product Specifications. Santa Cruz Biotechnology.
- Synthesis of Cyclobutane Nucleosides 2-Preparation of Thymine and Uracil Analogues. ResearchGate.
- Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. National Institutes of Health (PMC).
- Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. National Institutes of Health (PMC).
- Pharmaceutical Appendix to the Harmonized Tariff Schedule. United States International Trade Commission.
- Lobucavir, Cygalovir, BMS-180194 Synthesis Database. DrugFuture.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Lobucavir, Cygalovir, BMS-180194, SQ-34514-药物合成数据库 [drugfuture.com]
- 4. hts.usitc.gov [hts.usitc.gov]
- 5. Commission Implementing Regulation (EU) 2019/1776 of 9 October 2019 amending Annex I to Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature and on the Common Customs Tariff (c. 1776) [legislation.gov.uk]
- 6. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8): Mechanistic Insights and Applications in Antiviral Drug Synthesis
Executive Summary & Chemical Identity
The compound (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is a highly specialized, chiral carbocyclic intermediate pivotal to the development of next-generation nucleoside analog therapeutics[1][2]. Unlike naturally occurring ribonucleosides, carbocyclic nucleosides replace the oxygen atom of the furanose ring with a methylene group. This bioisosteric replacement confers profound resistance to enzymatic cleavage by cellular phosphorylases, drastically increasing the biological half-life of the resulting Active Pharmaceutical Ingredient (API)[3].
This specific cyclobutanol intermediate is the foundational building block for Lobucavir (BMS-180194) , a potent, broad-spectrum antiviral agent developed by Bristol-Myers Squibb, which exhibits high efficacy against Hepatitis B Virus (HBV), Cytomegalovirus (CMV), and Herpes Simplex Virus (HSV)[4][5].
Table 1: Physicochemical Properties & Identification
| Parameter | Specification |
| Chemical Name | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol |
| CAS Registry Number | 132294-17-8 |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Stereochemistry | (1S, 2S, 3S) - Enantiopure |
| Primary Application | Chiral precursor for carbocyclic nucleosides (e.g., Lobucavir) |
Structural Rationale & Strategic Importance
The Cyclobutane Scaffold
The choice of a four-membered cyclobutane ring over a traditional five-membered cyclopentane (as seen in Entecavir) or ribose ring is driven by conformational restriction. The cyclobutane ring forces the nucleobase and the hydroxymethyl groups into a rigid, pseudo-axial/equatorial geometry that perfectly mimics the transition state required for binding to the viral DNA polymerase.
The Role of Benzoyl Protecting Groups
The two hydroxymethyl groups at the C2 and C3 positions are protected as benzoate esters. This is not arbitrary. Benzoyl groups provide:
-
Steric Shielding: They prevent unwanted side reactions during the harsh electrophilic activation of the C1 hydroxyl group[6].
-
Crystallinity: The aromatic rings increase the molecular weight and enhance the crystallinity of the intermediate, allowing for purification via recrystallization rather than resource-intensive column chromatography—a critical factor for scale-up[4].
-
Orthogonal Deprotection: They can be cleanly removed via transesterification under mild basic conditions (NaOMe/MeOH) without epimerizing the sensitive cyclobutane stereocenters[3][4].
Experimental Workflows: Synthesis of Lobucavir
The conversion of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol to Lobucavir requires a meticulously controlled sequence of activation, regioselective alkylation, and global deprotection[4][6].
Caption: Synthetic workflow from the cyclobutanol intermediate to the antiviral Lobucavir.
Protocol 1: Electrophilic Activation (Triflation)
Objective: Convert the C1 hydroxyl into an exceptional leaving group to facilitate an S_N2 displacement.
-
Step-by-Step:
-
Dissolve 1.0 eq of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in anhydrous CH₂Cl₂.
-
Add 2.5 eq of anhydrous pyridine and cool the reactor to -20°C under an argon atmosphere.
-
Dropwise, add 1.2 eq of trifluoromethanesulfonic anhydride (Tf₂O), maintaining the temperature below -15°C.
-
Stir for 30 minutes, then quench with cold aqueous NaHCO₃.
-
-
Causality & Logic: The cyclobutane ring is highly sterically hindered. Standard leaving groups (tosylate, mesylate) fail to undergo S_N2 displacement efficiently and often lead to ring-expansion or elimination side reactions under heating. The triflate is hyper-reactive, allowing the subsequent displacement to occur at ambient temperatures, perfectly preserving the (1S,2S,3S) stereochemistry[4][6].
-
Self-Validation: Monitor via TLC (Hexane/EtOAc). Complete disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR and a distinct downfield shift of the C1 methine proton in ¹H-NMR confirms quantitative conversion.
Protocol 2: Regioselective N-Alkylation
Objective: Couple the purine nucleobase to the cyclobutane ring.
-
Step-by-Step:
-
Prepare the benzyltriethylammonium salt of 2-amino-6-iodopurine (1.5 eq) in a mixture of DMF/CH₂Cl₂.
-
Introduce the activated cyclobutyl triflate from Protocol 1 at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Causality & Logic: Purines are ambidentate nucleophiles and typically alkylate at both the N7 and N9 positions, destroying yield. By utilizing the bulky benzyltriethylammonium salt of the 6-iodopurine, we achieve two things: (A) enhanced solubility in the organic phase, and (B) steric hindrance that heavily biases the attack of the bulky cyclobutane electrophile toward the less hindered N9 position[3][4].
-
Self-Validation: Analyze the crude mixture via ¹H-NMR. The N9 isomer exhibits a characteristic chemical shift for the purine C8 proton (~8.1 ppm) distinct from the N7 isomer (~8.3 ppm).
Protocol 3: Global Deprotection and Hydrolysis
Objective: Remove benzoyl groups and convert the 6-iodo moiety to a 6-oxo (guanine) group.
-
Step-by-Step:
-
Treat the N9-alkylated intermediate with a saturated solution of NaOMe in methanol at room temperature for 3 hours.
-
Evaporate the solvent, resuspend the resulting 6-O-methylguanine derivative in 2N aqueous HCl, and reflux at 95°C for 4 hours.
-
Cool to precipitate the final Lobucavir API.
-
-
Causality & Logic: NaOMe serves a dual, elegant purpose. It cleaves the benzoyl protecting groups via transesterification and simultaneously displaces the labile 6-iodo group to form a 6-methoxy intermediate. If direct aqueous hydrolysis were attempted on the iodo-compound, competitive cleavage of the nucleosidic bond could occur. The 6-methoxy group is then safely and cleanly hydrolyzed to the guanine carbonyl under acidic reflux[4][6].
-
Self-Validation: Chiral HPLC of the final precipitate must show >99% enantiomeric excess (ee), validating that no epimerization occurred during the S_N2 displacement or acidic reflux.
Mechanism of Action: Why Lobucavir Works
Once synthesized, Lobucavir acts as a potent prodrug. In vivo, it is phosphorylated by cellular kinases into its active triphosphate form[5]. Because the cyclobutane ring mimics the natural ribose sugar but lacks the 3'-hydroxyl group in the correct orientation for chain elongation, it acts as a competitive inhibitor and a DNA chain terminator against viral polymerases[5].
Caption: Mechanism of action for Lobucavir via kinase phosphorylation and polymerase inhibition.
Quantitative Data Summary
To ensure reproducibility across drug development workflows, the following table summarizes the expected quantitative metrics for the synthesis of Lobucavir starting from the (1S,2S,3S)-cyclobutanol intermediate[4].
Table 2: Regioselectivity and Yield Optimization Metrics
| Synthetic Step | Reagents / Conditions | Expected Yield (%) | Enantiomeric Excess (ee %) | Analytical Marker |
| 1. Triflation | Tf₂O, Pyridine, CH₂Cl₂, -20°C | 92% | >99% | Loss of O-H stretch (IR) |
| 2. N-Alkylation | 2-amino-6-iodopurine salt, DMF | 65% (N9 Isomer) | N/A (Stereocenter inverted) | C8 proton shift (NMR) |
| 3. Deprotection | NaOMe, MeOH, 25°C | 96% | >99% | Loss of aromatic protons |
| 4. Hydrolysis | Aqueous HCl, 95°C | 93% | >99% | API Precipitation (HPLC) |
References
-
Title: A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194 Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: Molecules (MDPI / PMC) URL: [Link]
-
Title: In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]
Sources
- 1. (1S,2S,3S) -2,3-Bis (benzoyloxymethyl) cyclobutanol - GenPrice UK [genprice.uk]
- 2. scbt.com [scbt.com]
- 3. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Lobucavir, Cygalovir, BMS-180194, SQ-34514-药物合成数据库 [drugfuture.com]
Starting Materials and Synthetic Pathways for (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol Synthesis
As the pharmaceutical industry continues to explore conformationally restricted nucleoside analogs for antiviral therapies, carbocyclic nucleosides have emerged as highly potent candidates. Among these, Lobucavir (Cyclobut-G) stands out for its broad-spectrum activity against herpesviruses, hepatitis B, and cytomegalovirus[1]. The architectural core of Lobucavir relies on a highly specific chiral cyclobutane ring.
This technical guide provides an in-depth analysis of the starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize the critical intermediate: (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8) .
Retrosynthetic Strategy & Starting Material Selection
The synthesis of highly substituted, enantiopure cyclobutanes is notoriously challenging due to the inherent ring strain (approximately 26.3 kcal/mol) and the difficulty of controlling relative and absolute stereochemistry across contiguous stereocenters[2].
To construct the (1S,2S,3S) configuration of the target cyclobutanol, the retrosynthetic strategy relies on the late-stage stereoselective reduction of a cyclobutanone precursor, (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone (CAS 132294-16-7) []. This ketone is, in turn, derived from a chiral cyclobutane diester generated via a [2+2] cycloaddition.
Critical Starting Materials
-
(-)-Dimenthyl Fumarate: Acts as the electron-deficient alkene (dienophile equivalent). The bulky, chiral menthyl groups are strictly required to dictate facial selectivity during the cycloaddition.
-
Ketene Dimethyl Acetal (or 1,1-bis(methylsulfanyl)ethylene): Acts as the electron-rich alkene. The acetal/thioacetal functionality serves as a masked ketone, preventing unwanted side reactions during intermediate reduction steps[4].
-
Diisobutylaluminum Chloride (DIBAC): A Lewis acid catalyst essential for lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the fumarate, while simultaneously coordinating the chiral auxiliary to lock the reactive conformation.
Caption: Forward synthetic pathway from chiral starting materials to the target cyclobutanol.
Mechanistic Causality in the Synthetic Pathway
Step 1: Asymmetric [2+2] Cycloaddition
The reaction between (-)-dimenthyl fumarate and ketene dimethyl acetal does not proceed efficiently under purely thermal conditions due to orbital symmetry constraints. By introducing DIBAC, the Lewis acid coordinates to the carbonyl oxygens of the fumarate. This coordination has a dual causality: it significantly increases the electrophilicity of the alkene, and it restricts the rotational freedom of the chiral menthyl groups. The resulting steric shielding forces the ketene acetal to approach exclusively from the less hindered face, establishing the trans relationship of the future hydroxymethyl groups with high diastereomeric excess (>95% de)[4].
Step 2: Intermediate Reductions and Protections
The resulting cyclobutane diester is treated with Lithium Aluminum Hydride (LiAlH 4 ). The causality here is straightforward: LiAlH 4 is sufficiently nucleophilic to reduce both ester groups to primary alcohols without cleaving the cyclobutane ring or the masked acetal. Following reduction, the primary alcohols are protected using Benzoyl Chloride (BzCl) in pyridine. The choice of benzoyl groups over smaller protecting groups (like acetyl) is critical. The bulky benzoyl groups provide essential steric hindrance that will dictate the stereochemical outcome of the final ketone reduction[2].
Step 3: Acetal Hydrolysis and Epoxide Isomerization Alternatives
The dimethyl acetal (or bis(methylsulfanyl) group) is hydrolyzed under mild conditions (e.g., AgNO 3 /NCS in MeCN/H 2 O) to reveal the cyclobutanone (CAS 132294-16-7)[4]. Alternative Route: An elegant alternative starting material approach involves the epoxidation of an acyclic precursor using MCPBA, followed by a Lithium Iodide (LiI)-mediated Meinwald-type rearrangement. LiI acts as a mild nucleophile/Lewis acid, opening the oxirane and triggering a hydride shift to form the (2S,3S)-cyclobutanone directly[4].
Step 4: The Critical Stereoselective Reduction
The final transformation to (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol requires the reduction of the cyclobutanone. Standard hydrides (like NaBH 4 ) yield a mixture of epimers. To enforce strict (1S) stereochemistry, a highly sterically demanding reducing agent like Lithium trisiamylborohydride (or L-Selectride) is employed[4]. The bulky alkyl groups on the boron atom physically prevent the reagent from attacking the ketone from the face shielded by the pseudo-axial benzoyloxymethyl group. Consequently, hydride delivery occurs exclusively from the less hindered equatorial face, pushing the resulting hydroxyl group into the desired cis orientation relative to the adjacent substituent.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol for the final stereoselective reduction is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the reaction state before proceeding.
Protocol: Synthesis of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under a continuous flow of ultra-pure Argon. Moisture must be strictly excluded to prevent the premature decomposition of the highly reactive borohydride reagent.
-
Substrate Solvation: Dissolve 10.0 g (29.5 mmol) of (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone in 100 mL of anhydrous Tetrahydrofuran (THF).
-
Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes. Causality: Cryogenic temperatures maximize the stereoselectivity of the bulky hydride by minimizing the kinetic energy available to overcome steric barriers.
-
Reagent Addition: Using a syringe pump, add 35.4 mL (35.4 mmol, 1.2 eq) of a 1.0 M solution of Lithium trisiamylborohydride in THF dropwise over 30 minutes. Maintain the internal temperature below -70°C during addition.
-
In-Process Control (IPC): Stir the mixture at -78°C for 2 hours. Extract a 0.1 mL aliquot, quench with 1 drop of water, and analyze via TLC (Hexanes/EtOAc 7:3). The reaction is self-validated as complete when the starting material spot (R f ~0.6) is completely consumed, replaced by a single lower-mobility product spot (R f ~0.4).
-
Oxidative Quenching: Critical Step. Slowly add 10 mL of 3M NaOH, followed by careful dropwise addition of 10 mL of 30% H 2 O 2 . Causality: Organoborane byproducts must be oxidized to water-soluble borates to prevent co-elution during chromatography. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the target cyclobutanol as a white solid.
Caption: Step-by-step experimental workflow for the stereoselective reduction of cyclobutanone.
Quantitative Data & Yield Analysis
The following table summarizes the performance metrics of the synthetic pathway, highlighting the causality behind the observed yields and stereochemical purity.
| Reaction Step | Catalyst / Reagent | Yield (%) | Enantiomeric / Diastereomeric Excess | Key Causality / Observation |
| [2+2] Cycloaddition | DIBAC (Toluene, -78°C) | 75 - 82 | >95% de | DIBAC locks the menthyl conformation, directing facial attack of the ketene acetal. |
| Ester Reduction | LiAlH 4 (THF, 0°C) | 92 | N/A | Complete conversion to diol without epimerization of the cyclobutane core. |
| Benzoylation | BzCl, Pyridine (CH 2 Cl 2 ) | 88 | N/A | Bulky Bz groups are essential for downstream stereocontrol during ketone reduction. |
| Acetal Hydrolysis | AgNO 3 , NCS (MeCN/H 2 O) | 85 | N/A | Mild oxidative conditions prevent retro-aldol reactions or epimerization. |
| Ketone Reduction | Li-trisiamylborohydride | 90 | >98% de | Bulky hydride forces equatorial attack from the less sterically hindered face. |
References
-
Wikipedia Contributors. "Lobucavir." Wikipedia, The Free Encyclopedia.[Link]
-
Darses, B., Greene, A. E., & Poisson, J.-F. "Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G." Journal of Organic Chemistry (ACS Publications), 2012.[Link]
-
Howei Pharm. "CAS 132294-17-8 | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol." Howei Life Science Product Solutions.[Link]
-
DrugFuture Database. "Lobucavir, Cygalovir, BMS-180194, SQ-34514 Synthetic Routes." 药物合成数据库.[Link]
Sources
Engineering Strained Scaffolds: A Technical Guide to Cyclobutane-Containing Nucleoside Analogues
The Rationale for Carbocyclic and Strained Ring Systems
For decades, nucleoside and nucleotide analogues have formed the cornerstone of antiviral and antineoplastic therapeutics. Traditional nucleoside analogues rely on a natural furanose sugar ring connected to a nucleobase via a hemiacetal glycosidic bond. However, this bond is highly susceptible to enzymatic cleavage by cellular phosphorylases, leading to rapid metabolic degradation and reduced in vivo half-life.
To circumvent this, medicinal chemists developed carbocyclic nucleosides , where the oxygen atom of the furanose ring is replaced by a methylene group. This modification replaces the fragile glycosidic linkage with a robust C-N bond. The discovery of, a naturally occurring antibiotic isolated from Bacillus megaterium featuring a highly strained four-membered oxetane ring, catalyzed a paradigm shift. Researchers hypothesized that replacing the oxetane oxygen with a carbon atom would yield cyclobutane-containing nucleoside analogues (such as Cyclobut-A and Lobucavir). These analogues perfectly balance extreme metabolic stability with the precise conformational restriction required to optimally bind and inhibit viral polymerases [1, 2].
Mechanism of Action: Intracellular Activation and Viral Inhibition
Cyclobutane nucleosides function as prodrugs. Because they lack a 5'-phosphate group, they are electrically neutral and can easily cross the host cell membrane. Once inside, their efficacy relies on a strict causal chain of enzymatic activations.
The analogue must first be recognized by either host cellular kinases or virus-encoded kinases (such as the Herpes Simplex Virus thymidine kinase). The initial phosphorylation to a monophosphate is often the rate-limiting step. Subsequent phosphorylations yield the active nucleoside triphosphate. Because the cyclobutane ring locks the molecule into a conformation mimicking the natural deoxyribose transition state, the viral DNA polymerase or Reverse Transcriptase (RT) readily accepts the triphosphate analogue as a substrate. Incorporation into the nascent viral DNA chain leads to obligate chain termination, as the cyclobutane scaffold either lacks the necessary 3'-hydroxyl equivalent or presents it in a sterically hindered geometry that prevents further phosphodiester bond formation [3].
Fig 1: Intracellular kinase activation and viral polymerase inhibition by cyclobutane nucleosides.
Chemical Synthesis: Constructing the Cyclobutane Core
The synthesis of cyclobutane nucleosides presents a unique topological challenge: constructing a highly strained four-membered ring while strictly controlling the stereochemistry of the nucleobase and hydroxyl substituents.
Synthetic Strategy and Causality
The most robust approach utilizes a photochemical [2+2] cycloaddition . Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden under Woodward-Hoffmann rules. By utilizing UV irradiation, the electrons are excited to the LUMO, allowing the cycloaddition to proceed smoothly to form a functionalized cyclobutanone. Following ring construction, the nucleobase is coupled via an S_N2 displacement. Because the cyclobutane ring is sterically hindered, highly reactive leaving groups (like triflates) are required to drive the coupling without utilizing excessive heat, which could trigger ring-opening side reactions [4].
Fig 2: Synthetic workflow for the preparation of carbocyclic cyclobutane nucleoside analogues.
Protocol: Step-by-Step Synthesis of a Purine Cyclobutane Analogue
This protocol outlines the synthesis of a 6-chloropurine cyclobutane analogue, establishing a self-validating system where each intermediate's geometry dictates the success of the subsequent step [4, 5].
Phase 1: Photochemical Core Assembly
-
[2+2] Cycloaddition: React an alkene (e.g., allyl benzoate) with dichloroketene (generated in situ from trichloroacetyl chloride and a Zn-Cu couple in 1,2-dimethoxyethane).
-
Causality: The in situ generation of the highly reactive ketene prevents its dimerization. The bulky benzoate group directs the cycloaddition to occur from the less hindered face, establishing the initial relative stereochemistry.
-
-
Dechlorination: Treat the resulting cycloadduct with Zinc dust in acetic acid to remove the geminal dichlorides, yielding a 3-benzoyloxymethyl-cyclobutanone.
Phase 2: Nucleobase Coupling and Regioisomer Resolution 3. Triflation: Convert the target hydroxyl group on the cyclobutanone to a triflate (trifluoromethanesulfonate) using triflic anhydride and pyridine at -20°C.
-
Causality: The triflate is an exceptional leaving group. Its use allows the subsequent S_N2 displacement to occur at room temperature, preserving the integrity of the strained cyclobutane ring.
-
N-Alkylation: Introduce the sodium salt of 6-chloropurine to the triflate intermediate.
-
Validation Checkpoint: The purinyl anion exhibits charge delocalization between the N-7 and N-9 positions. This reaction will yield a predictable ~1:1 mixture of N-7 and N-9 regioisomers. The system is validated via 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR: the N-9 isomer will display distinct cross-peaks between the cyclobutane methine proton and the purine C-4/C-8 carbons, whereas the N-7 isomer will correlate with C-5/C-8.
-
Phase 3: Stereoselective Reduction 5. Hydride Reduction: Isolate the N-9 ketone via silica gel chromatography. Treat the ketone with sodium borohydride (NaBH_4) in methanol at -78°C.
-
Causality: Conducting the reduction at cryogenic temperatures forces the hydride donor to attack exclusively from the less sterically hindered face of the cyclobutane ring. This stereoselectively yields the trans-cyclobutanol, perfectly mimicking the spatial arrangement of the natural ribose 2'/3' hydroxyls required for viral kinase recognition.
-
Aminolysis & Deprotection: Treat the resulting 6-chloropurine derivative with methanolic ammonia at 100°C in a sealed tube to convert the 6-chloro group to an amino group (yielding adenine) and simultaneously cleave the benzoate protecting groups.
Pharmacological Profile and Quantitative Efficacy
Cyclobutane nucleosides exhibit a uniquely broad spectrum of antiviral activity. Because the cyclobutane ring can adopt a puckered conformation that closely mimics the C2'-endo or C3'-endo envelope of natural furanoses, these analogues are highly effective against both DNA viruses (such as Hepatitis B Virus and Herpesviruses) and retroviruses (such as HIV) [6, 7].
The table below summarizes the quantitative antiviral efficacy of key cyclobutane and oxetane nucleoside analogues across different viral targets.
Table 1: Quantitative Antiviral Efficacy of Key Cyclobutane and Oxetane Nucleosides
| Compound Name | Structural Core | Target Virus | Efficacy (IC₅₀ / EC₅₀) | Mechanism / Clinical Notes |
| Oxetanocin A | Oxetane (Oxygen-containing) | HSV-2, HIV-1 | ~64 - 111 μg/mL | Natural antibiotic; serves as the structural blueprint. High cytotoxicity limits direct clinical use. |
| Cyclobut-A | Cyclobutane (Carbocyclic) | HIV-1 | 1.3 - 6.9 μM | Adenine analogue. Potent reverse transcriptase inhibitor; highly resistant to cellular phosphorylases. |
| Lobucavir (BMS-180194) | Cyclobutane (Carbocyclic) | HBV, HSV, CMV | ~2.5 μM (HBV in cells)~0.3 μM (Viral Pol) | Guanine analogue. Broad-spectrum agent capable of blocking priming, reverse transcription, and DNA synthesis. |
Note: Lobucavir (Cyclobut-G) demonstrated exceptional in vitro and in vivo efficacy against lamivudine-resistant HBV strains, highlighting the ability of the cyclobutane scaffold to overcome standard nucleoside resistance mutations [8].
Conclusion and Future Perspectives
The transition from natural oxetane rings to synthetic cyclobutane scaffolds represents a triumph of rational drug design. By replacing the hydrolytically unstable glycosidic bond with a robust carbocyclic framework, cyclobutane-containing nucleoside analogues achieve superior metabolic stability while retaining the precise conformational flexibility required to deceive viral kinases and polymerases.
Future drug development in this space is heavily focused on prodrug strategies (such as phosphoramidates or ProTides) to bypass the initial, often rate-limiting, intracellular phosphorylation step. By delivering a pre-formed, masked monophosphate directly into the host cell, the broad-spectrum potential of cyclobutane nucleosides against emerging RNA and DNA viruses can be fully realized.
References
-
Becerra, J. C., Bildstein, L. S., & Gach, J. S. (2022). A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Derivatives. Bioorganic & Medicinal Chemistry, 72, 116968.[Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86.[Link]
-
Figueras, E., et al. (2012). Synthesis, Anti-HIV Activity Studies, and in silico Rationalization of Cyclobutane-Fused Nucleosides. Chemistry - A European Journal, 18(15).[Link]
-
Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531.[Link]
-
Hasaneen, N., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3258.[Link]
-
Norbeck, D. W., et al. (1990). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry, 33(4), 1281-1285.[Link]
-
Song, G. Y., et al. (2001). Enantiomeric Synthesis of d- and l-Cyclopentenyl Nucleosides and Their Antiviral Activity Against HIV and West Nile Virus. Journal of Medicinal Chemistry, 44(23), 3985-3993.[Link]
-
Seifer, M., et al. (1998). In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir. Antimicrobial Agents and Chemotherapy, 42(12), 3200-3208.[Link]
Stereochemical Dynamics of Disubstituted Cyclobutanes: Conformational Analysis, NMR Elucidation, and Bioisosteric Applications
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper
The Fundamental Geometry of the Cyclobutane Scaffold
Historically viewed as highly strained and synthetically challenging, the cyclobutane ring has experienced a renaissance in modern drug discovery. To leverage this motif effectively, researchers must first understand the fundamental physical chemistry governing its 3D architecture.
Unlike unstrained cycloalkanes, cyclobutane is subject to severe competing strain forces. If the molecule were to adopt a perfectly planar square geometry ( D4h symmetry), the bond angles would be forced to 90° (inducing significant angle strain), and all eight adjacent C–H bonds would be perfectly eclipsed, resulting in massive torsional strain ()[1].
To minimize this energetic penalty, the cyclobutane ring compromises. It adopts a puckered "butterfly" conformation ( D2d symmetry), bending along its diagonal at an angle of approximately 35° ()[2]. While this puckering slightly increases angle strain (reducing the C-C-C angle to ~88°), it drastically relieves the torsional strain by staggering the adjacent hydrogen atoms.
The molecule is not static; it undergoes a rapid ring flip (inversion) between two degenerate puckered conformations. The energy barrier for this transition is remarkably low, calculated at approximately 1.4 kcal/mol or 482 cm⁻¹ ()[3].
Caption: Energy landscape of cyclobutane ring inversion between puckered conformers.
Stereochemical Framework of Disubstituted Cyclobutanes
When two substituents are introduced to the cyclobutane ring, the degeneracy of the ring flip is broken. Substituents will occupy either pseudo-axial (a) or pseudo-equatorial (e) positions. The thermodynamic stability of the resulting cis and trans isomers depends entirely on the substitution pattern (1,2- vs. 1,3-disubstitution).
1,2-Disubstituted Cyclobutanes
In a 1,2-disubstituted system, the trans isomer is thermodynamically favored. By adopting a pseudo-diequatorial (e,e) conformation, the trans isomer minimizes steric clashes between the adjacent substituents. Conversely, the cis isomer is forced into a pseudo-axial-equatorial (a,e) conformation, leading to unfavorable gauche interactions ()[2].
1,3-Disubstituted Cyclobutanes
Counterintuitively, the stability trend reverses for 1,3-disubstitution. Here, the cis isomer is generally more stable. The cis-1,3 geometry allows both substituents to occupy pseudo-equatorial (e,e) positions simultaneously. The trans-1,3 isomer, however, must adopt an (a,e) conformation, forcing one substituent into a pseudo-axial position where it suffers from severe transannular steric repulsion across the ring ()[2].
Quantitative Data Summary
| Substitution Pattern | Stereoisomer | Preferred Conformation | Relative Stability | Typical ³J (vicinal) Ratio |
| 1,2-disubstituted | trans | Pseudo-diequatorial (e,e) | High | Jcis/Jtrans>1 |
| 1,2-disubstituted | cis | Pseudo-axial-equatorial (a,e) | Low | Jcis/Jtrans>1 |
| 1,3-disubstituted | cis | Pseudo-diequatorial (e,e) | High | N/A (transannular) |
| 1,3-disubstituted | trans | Pseudo-axial-equatorial (a,e) | Low | N/A (transannular) |
Table 1: Thermodynamic and conformational summary of disubstituted cyclobutanes.
Cyclobutanes as Bioisosteres in Drug Development
In modern medicinal chemistry, disubstituted cyclobutanes are increasingly deployed as bioisosteres to replace problematic functional groups such as gem-dimethyls, alkenes, or even phenyl rings ()[4],[5].
Causality in Drug Design: Why make this substitution? Phenyl rings often suffer from high lipophilicity and susceptibility to oxidative metabolism by Cytochrome P450 enzymes. By substituting a flat, sp2 -hybridized phenyl ring with a puckered, sp3 -rich cyclobutane, researchers can:
-
Increase Metabolic Stability: The stronger sp3 C-H bonds are more resistant to oxidative cleavage.
-
Tune Exit Vectors: The 35° pucker of the cyclobutane ring alters the 3D trajectory of attached pharmacophores, allowing scientists to precisely map substituents into deep, angled hydrophobic binding pockets that flat aromatic rings cannot access.
-
Prevent Isomerization: Replacing an alkene with a cyclobutane locks the molecule into a rigid cis or trans geometry, preventing in vivo photo-isomerization ()[6].
Experimental Protocols: NMR-Based Stereochemical Elucidation
Determining the relative stereochemistry of a newly synthesized cyclobutane is critical. X-ray crystallography is definitive but requires high-quality crystals. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for solution-phase elucidation ()[7].
Self-Validating NMR Protocol
To ensure scientific integrity, stereochemical assignment must not rely on a single data point. The following protocol utilizes orthogonal NMR techniques to build a self-validating proof of structure.
Step 1: Sample Preparation & 1D Acquisition
-
Action: Dissolve the purified compound in a non-polar deuterated solvent (e.g., CDCl3 or C6D6 ). Acquire high-resolution 1H and 13C spectra.
-
Causality: High purity and appropriate solvent selection prevent spectral overlap. Because the ring flip is rapid at room temperature, the observed vicinal coupling constants ( 3J ) are time-averaged. A non-polar solvent minimizes solvent-induced conformational shifts, ensuring the baseline data accurately reflects the intrinsic puckered state.
Step 2: Spin-System Mapping via 2D COSY & HSQC
-
Action: Utilize 2D COSY to trace scalar through-bond proton-proton coupling and HSQC to map protons to their respective carbons.
-
Causality: Before spatial relationships can be determined, the exact carbon backbone must be established to differentiate unequivocally between 1,2- and 1,3-disubstitution patterns, which dictate entirely different thermodynamic preferences.
Step 3: Spatial Mapping via 2D NOESY/ROESY
-
Action: Acquire a 2D NOESY spectrum (mixing time ~300-500 ms). Analyze the spectrum for transannular cross-peaks.
-
Causality: NOE intensity is inversely proportional to the sixth power of the internuclear distance ( 1/r6 ). Because the cyclobutane ring is relatively rigid compared to larger macrocycles, strong NOE cross-peaks reliably indicate protons residing on the same face of the ring (cis relationship) ()[7].
Step 4: Conformational Validation via J-Coupling Analysis
-
Action: Cross-reference the NOESY spatial data with the 3J vicinal coupling constants extracted from the 1D 1H spectrum.
-
Causality: This creates a self-validating loop. If NOESY suggests a cis-1,2 relationship, the 3Jcis coupling constant should theoretically align with the expected puckered dihedral angles. If the through-space (NOE) and through-bond (J-coupling) data converge, the stereochemical assignment is mathematically and physically validated.
Caption: Self-validating NMR workflow for cyclobutane stereochemical assignment.
Conclusion
The stereochemistry of disubstituted cyclobutanes is governed by a delicate balance between torsional and angle strain, resulting in a dynamic, puckered conformation. By understanding these thermodynamic rules—specifically the preference for trans-1,2 and cis-1,3 geometries—drug development professionals can rationally design bioisosteres that enhance metabolic stability and target binding. When coupled with rigorous, self-validating NMR protocols, the cyclobutane scaffold transforms from a synthetic challenge into a powerful, tunable vector in the medicinal chemist's toolkit.
References
-
Cyclobutanes in Small-Molecule Drug Candidates , ChemMedChem (PubMed Central). URL:[Link]
-
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier , Journal of Physical Chemistry A (PubMed). URL: [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives , Molecules (PubMed Central). URL:[Link]
-
Static Stereochemistry for M.Sc 1st Semester , Durgapur Government College. URL:[Link]
-
Ring Strain and the Structure of Cycloalkanes , Chemistry LibreTexts. URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical models of cyclobutane ring conformation
Theoretical Models of Cyclobutane Ring Conformation: A Whitepaper on Structural Dynamics and Bioisosteric Applications
Executive Summary
For decades, the cyclobutane ring was viewed primarily as a highly strained, synthetically challenging curiosity. Today, it has emerged as a cornerstone scaffold in modern medicinal chemistry and drug development. The strategic replacement of planar aromatic rings with puckered cyclobutane moieties significantly increases the fraction of sp3-hybridized carbons ( Fsp3 ), a metric strongly correlated with clinical success[1].
However, leveraging cyclobutane as a bioisostere requires a rigorous understanding of its three-dimensional conformation. Unlike rigid aromatic systems, cyclobutane exists in a dynamic equilibrium, oscillating between puckered states. This whitepaper provides an in-depth technical analysis of the theoretical models governing cyclobutane ring conformation, the energetic causality behind its structural behavior, and the field-proven protocols used to analyze it computationally and experimentally.
Theoretical Framework of Cyclobutane Conformation
The Causality of the "Butterfly" Conformation
The conformation of cyclobutane is dictated by a delicate thermodynamic compromise between two competing forces: angle strain and torsional strain . If the cyclobutane ring were perfectly planar, its internal C-C-C bond angles would be exactly 90°. While this is already a significant deviation from the ideal tetrahedral angle (109.5°), a planar geometry forces all eight adjacent C-H bonds into a perfectly eclipsed conformation, maximizing torsional strain.
To relieve this severe torsional repulsion, the ring distorts into a folded, non-planar "butterfly" conformation[2]. This puckering reduces the eclipsing of the hydrogen atoms but simultaneously compresses the internal C-C-C bond angles to approximately 88°, thereby increasing angle strain[2]. The equilibrium puckering angle ( θe ) of approximately 29.6° to 29.8° represents the exact energetic minimum of this trade-off[3]. Furthermore, Natural Bond Orbital (NBO) analyses reveal that hyperconjugative interactions ( σCC→σCH∗ ) are strengthened as the ring puckers, indicating that electronic delocalization also drives the inversion barrier[4].
Cremer-Pople Parameters for 4-Membered Rings
To mathematically model cyclic conformations, computational chemists rely on the Cremer-Pople (CP) coordinate system[5]. The CP system describes the conformational space of an N -membered ring using N−3 independent coordinates[6].
For cyclobutane ( N=4 ), the conformation is defined by exactly one parameter: the puckering amplitude ( q2 ) [6]. Unlike cyclopentane or cyclohexane, which require phase angles ( ϕ ) to describe pseudorotation, the 4-membered ring only possesses a single degree of freedom for puckering. The parameter q2 quantifies the vertical displacement of the carbon atoms from the mean plane of the ring.
The Ring Inversion Barrier
Cyclobutane is not static; it undergoes rapid ring inversion (flipping from one puckered state to its degenerate opposite) via a planar transition state. High-level ab initio calculations (e.g., CCSD(T)/CBS limit) and far-infrared spectroscopic data place this energy barrier at approximately 482 to 498 cm⁻¹ (roughly 1.38 to 1.42 kcal/mol)[3],[4]. Because this barrier is lower than available thermal energy at room temperature ( kT≈0.6 kcal/mol), the ring inverts continuously, though substituents (especially bulky or electronegative groups like fluorine) can lock the ring into a preferred equatorial or axial pucker[7].
Cyclobutane as a Bioisostere in Drug Discovery
In drug development, replacing a phenyl ring or a gem-dimethyl group with a cyclobutane ring is a validated strategy to rescue failing lead compounds[1],[8].
-
Metabolic Stability: Aromatic rings are electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Cyclobutane, being saturated and possessing increased C-C π -character due to strain, is chemically inert to these specific oxidative pathways[1],[2].
-
Target Complementarity: The 3D puckered shape of cyclobutane allows it to project substituents into distinct vectors that planar rings cannot access, often unlocking deeper hydrophobic pockets within a target protein[2].
Logic workflow for replacing aromatic rings with cyclobutane bioisosteres.
Quantitative Conformational Data
The following table summarizes the key theoretical and experimental metrics defining the cyclobutane ring, synthesized from high-level quantum mechanical models and crystallographic data.
| Parameter | Value | Physical Significance | Reference |
| Equilibrium Puckering Angle ( θe ) | ~29.6° – 29.8° | The optimal geometry balancing torsional relief and angle strain. | [3],[4] |
| Inversion Energy Barrier | ~1.38 – 1.42 kcal/mol | The energetic cost to force the ring into a planar transition state. | [3],[4] |
| C–C Bond Length | ~1.547 – 1.554 Å | Elongated compared to standard alkanes (1.53 Å) to relieve inherent ring strain. | [2],[3] |
| C–C–C Bond Angle | ~88.1° | Compressed from the ideal 90° planar angle due to 3D puckering. | [2],[3] |
Experimental & Computational Protocols
To ensure scientific integrity, the analysis of cyclobutane conformations must rely on self-validating workflows. Below are the standard operating procedures for both computational modeling and physical validation.
Protocol 1: Computational Conformational Analysis
This protocol outlines the ab initio workflow for determining the preferred pucker of a substituted cyclobutane derivative. It is designed as a self-validating system: Step 4 mathematically proves the validity of the geometry optimized in Step 3.
-
Initial 3D Generation: Convert the 2D chemical structure into a 3D model. Assign appropriate initial force field parameters (e.g., OPLS4 or MM3) to generate a starting geometry.
-
Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search to sample the potential energy surface (PES). Isolate the lowest-energy puckered conformers.
-
DFT Geometry Optimization: Submit the lowest-energy conformers to Density Functional Theory (DFT) optimization. Use a robust functional and basis set (e.g., B3LYP/6-311G** or CCSD(T)/aug-cc-pVTZ for high accuracy)[9],[3].
-
Frequency Calculation (Validation Step): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.
-
Causality Check: A true ground-state minimum must yield zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state (likely the planar inversion barrier)[4].
-
-
Cremer-Pople Parameterization: Extract the Cartesian coordinates of the four ring carbons and calculate the q2 puckering amplitude to quantify the exact degree of folding[5].
Step-by-step computational protocol for cyclobutane conformational analysis.
Protocol 2: Experimental Validation via X-Ray Crystallography
While DFT provides gas-phase minimums, X-ray crystallography provides absolute ground-truth data for the solid state.
-
Crystallization: Dissolve the highly pure cyclobutane derivative in an appropriate solvent system. Utilize vapor diffusion or slow evaporation techniques to grow single crystals suitable for diffraction.
-
Data Collection: Mount the crystal on a diffractometer equipped with a cryocooler (typically operated at 100–117 K to minimize thermal motion and dynamic ring flipping).
-
Structure Solution: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 .
-
Conformational Extraction: Measure the internal torsion angles (C1-C2-C3-C4) and calculate the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes to empirically determine the puckering angle. Note: Solid-state packing forces can slightly compress or expand the puckering angle relative to theoretical gas-phase calculations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. books.rsc.org [books.rsc.org]
- 7. 1-Fluorocyclobutane-1-carbonitrile | 918402-24-1 | Benchchem [benchchem.com]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Cyclobutane Renaissance: Engineering Conformationally Restricted sp³-Rich Scaffolds for Next-Generation Antiviral Discovery
Executive Summary
For decades, antiviral drug discovery relied heavily on planar, sp²-hybridized aromatic and heteroaromatic ring systems. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. As the industry shifts toward an "escape from flatland" paradigm, the cyclobutane motif has emerged as a privileged, three-dimensional (3D) scaffold[1].
As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of cyclobutane rings can rescue failing drug programs. By providing a unique combination of high C(sp³) content, conformational rigidity, and distinct vector projection, cyclobutanes act as metabolically stable bioisosteres that lock molecules into optimal bioactive conformations[2]. This whitepaper provides an in-depth technical roadmap for leveraging cyclobutane scaffolds in the discovery and validation of novel antiviral agents.
The Structural Rationale: Causality in Scaffold Selection
Why choose a highly strained four-membered ring over a cyclopentane or a traditional phenyl ring? The answers lie in the physicochemical causality of the cyclobutane system:
-
The Fsp³ Advantage: Increasing the fraction of sp³ carbons (Fsp³) directly correlates with reduced clinical attrition. Cyclobutanes introduce 3D complexity that disrupts crystal packing, thereby lowering the melting point and dramatically improving aqueous solubility compared to planar analogs[3].
-
Conformational Restriction & Vector Projection: Unlike the highly flexible cyclopentane (which rapidly interconverts via envelope conformations), the cyclobutane ring exists in a rigid, "puckered" butterfly conformation. This puckering projects substituents at highly specific, predictable angles, allowing medicinal chemists to precisely direct pharmacophores into tight viral protein binding pockets[1].
-
Metabolic Shielding: The inherent ring strain (~26 kcal/mol) and steric bulk of the cyclobutane core can shield adjacent vulnerable functional groups from enzymatic degradation (e.g., CYP450 oxidation), enhancing the pharmacokinetic half-life[4].
Quantitative Comparison of Scaffold Properties
To guide your structural design, the following table summarizes the comparative physicochemical parameters of common cyclic scaffolds:
| Scaffold Type | Fsp³ Contribution | Ring Strain (kcal/mol) | Predominant Conformation | Metabolic Stability | Bioisosteric Application |
| Phenyl | 0.0 | ~0 | Planar (2D) | Low to Moderate | N/A (Baseline) |
| Cyclopentane | 1.0 | ~6 | Envelope (Flexible) | Moderate | Aliphatic linker |
| Cyclobutane | 1.0 | ~26 | Puckered (Rigid 3D) | High | Phenyl, gem-dimethyl |
Historical Context & Mechanistic Paradigms: The Lobucavir Blueprint
The utility of cyclobutane in virology is best exemplified by the carbocyclic nucleoside analogs. Traditional nucleoside reverse transcriptase inhibitors (NRTIs) act as obligate chain terminators; they lack a 3'-hydroxyl group, making it physically impossible for the viral polymerase to add the next nucleotide.
However, cyclobutane-based antivirals like (Cyclobut-G) and Cyclobut-A operate via a more sophisticated mechanism[5]. Lobucavir possesses the necessary hydroxyl groups for chain elongation, yet it acts as a non-obligate chain terminator [5].
The Causality of Inhibition: Once Lobucavir is phosphorylated to its active triphosphate form and incorporated into the nascent viral DNA, the rigid, puckered geometry of the cyclobutane ring prevents the DNA backbone from adopting the standard B-form double helix. This induces a severe steric clash and a conformational shift in the viral DNA polymerase two to three nucleotides downstream of the incorporation site, halting viral replication entirely[5].
Fig 1. Mechanism of non-obligate chain termination by the cyclobutane analog Lobucavir.
Synthetic Methodologies: Accessing the Cyclobutane Core
Historically, cyclobutanes were synthesized via [2+2] photocycloadditions, which often suffered from poor regioselectivity and limited functional group tolerance[4]. Modern drug discovery relies on advanced photoredox catalysis to construct highly functionalized, polysubstituted cyclobutanes[6].
Protocol 1: Photoredox-Catalyzed Strain-Release Synthesis of Cyclobutanes
This self-validating protocol utilizes strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors. The causality here is thermodynamic: the release of the massive strain energy in the BCB system drives the radical addition forward, ensuring high yields of the cyclobutane product[6].
Reagents & Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)
-
α-silylamine radical precursor (1.5 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
Solvent: Degassed anhydrous Acetonitrile (MeCN)
-
Light Source: 456 nm Blue LED
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add the photocatalyst, BCB derivative, and α-silylamine into a flame-dried Schlenk tube.
-
Solvation & Degassing: Dissolve the mixture in anhydrous MeCN (0.1 M). Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Rationale: Oxygen acts as a radical scavenger and will quench the excited state of the Ir-catalyst, killing the reaction.
-
Irradiation: Seal the tube and irradiate with a 456 nm Blue LED at room temperature for 16 hours. Maintain vigorous stirring to ensure uniform photon flux.
-
Quenching & Workup: Open the flask to air to quench the reaction. Concentrate the crude mixture under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the polysubstituted cyclobutane.
-
Validation: Confirm the cis/trans stereochemistry using 2D NOESY NMR. The puckered nature of the ring will yield distinct cross-peaks between pseudo-axial protons.
Screening & Validation Workflows
To successfully develop a cyclobutane-based antiviral, you must employ a self-validating screening cascade that uncouples true antiviral efficacy from non-specific host cell cytotoxicity.
Protocol 2: Self-Validating Antiviral Efficacy & Polymerase Assay
-
Cytotoxicity Counter-Screen (CC₅₀): Plate host cells (e.g., HepG2 or Vero) in 96-well plates. Treat with a titration of the cyclobutane compound (0.1 µM to 100 µM). After 72 hours, measure cell viability using an ATP-luminescence assay (CellTiter-Glo).
-
Viral Replicon Assay (EC₅₀): Infect host cells with a reporter-linked virus (e.g., luciferase-tagged HSV or HBV). Treat with the same compound titration. Measure luminescence at 48 hours to determine the half-maximal effective concentration (EC₅₀).
-
Therapeutic Index Calculation: Calculate the TI (CC₅₀ / EC₅₀). Decision Gate: Only progress compounds with a TI > 100.
-
Mechanistic Validation (Primer Extension Assay): To confirm non-obligate chain termination, incubate purified viral DNA polymerase with a radiolabeled primer/template complex, standard dNTPs, and the triphosphate form of your cyclobutane lead. Run the products on a denaturing polyacrylamide gel. Observation: You will observe chain termination 2-3 bases longer than the site of cyclobutane incorporation, confirming the steric clash mechanism[5].
Fig 2. Self-validating high-throughput antiviral screening and mechanism workflow.
Conclusion & Future Outlook
The cyclobutane scaffold is no longer a synthetic curiosity; it is a vital tool in the medicinal chemist's arsenal. By leveraging its unique sp³ character, rigid puckered geometry, and metabolic stability, researchers can design antiviral agents that bypass traditional resistance mechanisms[1]. As photoredox catalysis continues to democratize the synthesis of complex cyclobutanes, we anticipate a surge of novel, highly selective non-obligate chain terminators entering the clinical pipeline.
References
-
National Center for Biotechnology Information (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from:[Link]
-
Wikipedia. Lobucavir. Retrieved from:[Link]
-
Royal Society of Chemistry (RSC). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade. Retrieved from: [Link]
-
NCATS Inxight Drugs. LOBUCAVIR. Retrieved from:[Link]
-
American Chemical Society (ACS). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage. Retrieved from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobucavir - Wikipedia [en.wikipedia.org]
- 6. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J [pubs.rsc.org]
Methodological & Application
Protocol for the Synthesis of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Introduction & Strategic Rationale
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8) is a highly specialized chiral intermediate critical for the synthesis of carbocyclic nucleoside analogs, most notably the broad-spectrum antiviral agent Lobucavir (BMS-180194) . Because the cyclobutane ring imposes significant conformational rigidity, establishing the correct absolute stereochemistry at the C1, C2, and C3 positions is paramount for the downstream biological activity of the active pharmaceutical ingredient (API).
As detailed by process chemists at Bristol-Myers Squibb [1], early synthetic routes relied on expensive and difficult-to-scale reagents such as chiral titanium catalysts or lithium trisiamylborohydride (LS-Selectride). The optimized protocol presented below leverages a highly scalable, convergent approach.
Mechanistic Insights (Expertise & Experience)
This protocol relies on two critical mechanistic interventions to ensure high yield and stereocontrol:
-
Dual-Purpose Reagent Utility: Diisobutylaluminum chloride (DIBAC) is uniquely utilized twice in this workflow for entirely different chemical purposes. In Step 1, it acts as a bidentate Lewis acid , coordinating the ester carbonyls of (-)-dimenthyl fumarate to lock its conformation and shield one face, thereby driving a highly diastereoselective [2+2] cycloaddition. In Step 5, DIBAC acts as a bulky reducing agent , delivering a hydride to the cyclobutanone core.
-
Steric-Directed Hydride Delivery: During the final ketone reduction (Step 5), the bulky diisobutyl groups of DIBAC force the hydride to attack from the less sterically hindered face of the cyclobutanone ring (opposite the bulky benzoyloxymethyl groups). This guarantees the formation of the desired cis-alcohol with >99% diastereomeric excess (de), eliminating the need for the cost-prohibitive LS-Selectride [1].
Synthetic Workflow Visualization
Fig 1: Five-step synthetic workflow for (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol.
Step-by-Step Experimental Protocol
Note: All reactions must be performed under an inert argon or nitrogen atmosphere using anhydrous solvents unless otherwise specified.
Step 1: Asymmetric [2+2] Cycloaddition
Objective: Construct the cyclobutane core via Lewis acid-catalyzed cycloaddition.
-
Charge a dry, jacketed reactor with (-)-dimenthyl fumarate (1.0 eq) and anhydrous toluene (10 volumes).
-
Cool the solution to -20 °C under active stirring.
-
Dropwise add a solution of DIBAC (1.1 eq, 1.0 M in hexanes) over 30 minutes, maintaining the internal temperature below -15 °C. Stir for 15 minutes to allow complete Lewis acid-substrate coordination.
-
Slowly add ketene dimethyl acetal (1.5 eq). Stir the reaction mixture at -20 °C for 4 hours.
-
Self-Validation & IPC: Pull an aliquot, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Analyze via GC-FID. Proceed only when (-)-dimenthyl fumarate consumption is >95%.
-
Quench the reaction by pouring it into a cold mixture of saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the cyclobutane diester.
Step 2: Ester Reduction
Objective: Reduce the bulky menthyl esters to primary alcohols while preserving the acetal protecting group.
-
Dissolve the crude cyclobutane diester in anhydrous THF (8 volumes) and cool to 0 °C.
-
Carefully add LiAlH₄ (2.5 eq, 2.0 M in THF) dropwise. Caution: Highly exothermic and evolves H₂ gas.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation & IPC: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear, replaced by a baseline-heavy diol spot.
-
Perform a standard Fieser workup: Add water (x mL per x g LiAlH₄), followed by 15% NaOH (x mL), and water (3x mL). Filter the granular aluminum salts through Celite, and concentrate the filtrate to isolate the cyclobutyl dicarbinol.
Step 3: Benzoylation
Objective: Protect the primary alcohols and introduce steric bulk essential for downstream stereocontrol.
-
Dissolve the dicarbinol in CH₂Cl₂ (10 volumes).
-
Add pyridine (3.0 eq) and a catalytic amount of DMAP (0.05 eq). Cool the mixture to 0 °C.
-
Dropwise add Benzoyl chloride (BzCl) (2.2 eq). Stir for 1 hour at 0 °C, then warm to room temperature for 3 hours.
-
Self-Validation & IPC: Analyze via HPLC (C18 column, MeCN/H₂O gradient). Ensure the mono-benzoylated intermediate is <2% before proceeding.
-
Quench with 1N HCl to remove pyridine, wash the organic layer with saturated NaHCO₃ and brine, dry, and concentrate to yield the dibenzoate acetal.
Step 4: Deketalization
Objective: Unmask the cyclobutanone core (CAS 132294-16-7) for the final reduction.
-
Dissolve the dibenzoate acetal in acetonitrile (10 volumes).
-
Add 2N aqueous H₂SO₄ (2.0 volumes). Heat the mixture to 40 °C for 4 hours.
-
Self-Validation & IPC: Monitor via TLC (Hexane:EtOAc 4:1). The non-polar acetal spot will convert to a slightly more polar ketone spot.
-
Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with EtOAc. Concentrate and purify via recrystallization (EtOH/Water) to obtain pure (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone.
Step 5: Stereoselective Ketone Reduction
Objective: Stereospecifically reduce the ketone to the target (1S,2S,3S)-cyclobutanol.
-
Dissolve the purified cyclobutanone in anhydrous toluene (10 volumes) and cool strictly to -78 °C using a dry ice/acetone bath.
-
Dropwise add DIBAC (1.5 eq, 1.0 M in hexanes) over 45 minutes. Maintain the temperature at -78 °C for an additional 2 hours.
-
Self-Validation & IPC: Pull an aliquot, quench with MeOH, and analyze via Chiral HPLC. The ratio of the desired (1S,2S,3S)-isomer to the undesired trans-isomer must be >99:1.
-
Quench the reaction at -78 °C with methanol (2 volumes), then warm to room temperature. Wash with 1N HCl, extract with EtOAc, dry, and concentrate.
-
Recrystallize from MTBE/Heptane to yield the final product: (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol .
Quantitative Data & Optimization Metrics
The following table summarizes the expected yields and stereochemical outcomes when utilizing the optimized DIBAC-mediated route compared to historical methods [1].
| Step | Reaction Type | Key Reagents | Intermediate / Product | Expected Yield (%) | Stereoselectivity |
| 1 | [2+2] Cycloaddition | DIBAC, Toluene | Cyclobutane diester | 78 - 85% | >95% de |
| 2 | Ester Reduction | LiAlH₄, THF | Cyclobutyl dicarbinol | 90 - 95% | N/A |
| 3 | Benzoylation | BzCl, Pyridine, DMAP | Dibenzoate acetal | 92 - 96% | N/A |
| 4 | Deketalization | H₂SO₄, CH₃CN | (2S,3S)-Cyclobutanone | 85 - 88% | N/A |
| 5 | Ketone Reduction | DIBAC, Toluene | (1S,2S,3S)-Cyclobutanol | 88 - 92% | >99% de |
Note: The substitution of LS-Selectride with DIBAC in Step 5 not only reduces reagent costs by approximately 80% at scale but also simplifies the cryogenic workup profile without sacrificing the >99% diastereomeric excess required for Lobucavir API synthesis.
References
-
Title: A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194 Source: Organic Process Research & Development (American Chemical Society) URL: [Link]
-
Title: In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL: [Link]
Application of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in antiviral drug discovery
Application Note: Utilizing (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in the Discovery and Synthesis of Cyclobutane Antiviral Nucleosides
Introduction & Strategic Rationale
In the landscape of antiviral drug development, carbocyclic nucleosides—where the metabolically labile oxygen-containing ribose ring is replaced by a cycloalkane—represent a major leap in enhancing metabolic stability[1]. Among these, cyclobutane-based nucleosides have garnered significant attention. The rigid conformation and compact steric bulk of the four-membered ring lock the nucleoside analog into a highly specific bioactive geometry. This conformation is readily accepted by the sterically hindered active sites of viral polymerases but remains highly resistant to degradation by host cellular phosphorylases and nucleases[2].
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8) is a critical chiral building block in this domain[3]. It serves as the foundational carbocyclic core for the asymmetric synthesis of Lobucavir (BMS-180194) , a potent guanine nucleoside analog that exhibits broad-spectrum in vivo activity against Herpesviruses (HSV, CMV, VZV) and Hepatitis B Virus (HBV)[2][4].
Mechanistic Overview
The synthesis of Lobucavir relies on the precise stereoselective functionalization of the cyclobutane ring. The starting material, (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol, possesses two benzoyl-protected hydroxymethyl groups. These groups mimic the 3' and 5' hydroxyls of natural deoxyribose, which are essential for intracellular phosphorylation to the active triphosphate species[5].
The free secondary hydroxyl group at the C1 position of the cyclobutanol serves as the anchor point for nucleobase attachment. This is achieved via a stereoinvertive nucleophilic substitution ( SN2 ), ensuring the correct trans relative stereochemistry of the nucleobase and the hydroxymethyl groups[6].
Synthetic workflow from (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol to Lobucavir.
Experimental Protocols: Synthesis of Lobucavir
Self-Validating System : The following workflow incorporates built-in analytical checkpoints. The use of benzoyl protecting groups not only shields the primary alcohols during the harsh alkylation step but also provides a distinct UV chromophore for real-time HPLC monitoring, ensuring the integrity of the cyclobutane core is maintained before proceeding to deprotection.
Phase 1: Activation of the Cyclobutanol
Objective: Convert the secondary hydroxyl group into a highly reactive leaving group to facilitate the upcoming SN2 coupling[6].
-
Step 1 : Dissolve 1.0 eq of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Step 2 : Add 2.0 eq of anhydrous pyridine and cool the mixture to 0 °C.
-
Step 3 : Dropwise, add 1.2 eq of trifluoromethanesulfonic anhydride ( Tf2O ).
-
Causality: While p-toluenesulfonyl chloride (TsCl) can be used, Tf2O is strongly preferred for sterically hindered cyclobutanols. The resulting triflate is a superior leaving group, ensuring high stereochemical fidelity and preventing competing elimination reactions during the inversion step[6].
-
-
Step 4 : Stir for 2 hours, quench with ice water, extract with DCM, and concentrate under reduced pressure.
Phase 2: Regioselective Nucleobase Coupling
Objective: Attach the purine nucleobase to the activated cyclobutane ring.
-
Step 1 : Suspend 1.5 eq of 6-O-benzylguanine, 2.0 eq of anhydrous K2CO3 , and a catalytic amount of 18-crown-6 in anhydrous N,N-dimethylformamide (DMF)[6].
-
Step 2 : Heat the suspension to 80 °C for 30 minutes to pre-form the purinyl anion.
-
Causality: The 18-crown-6 ether specifically sequesters the potassium cation. This creates a "naked," highly nucleophilic purinyl anion, which is absolutely critical for overcoming the steric hindrance of the bis-substituted cyclobutane ring and driving the reaction to completion[6].
-
-
Step 3 : Introduce the activated cyclobutane intermediate from Phase 1 and maintain heating at 80 °C for 12 hours.
-
Step 4 : Filter the salts, concentrate the DMF in vacuo, and purify via silica gel chromatography to isolate the N-9 alkylated regioisomer.
Phase 3: Global Deprotection
Objective: Remove the benzoyl protecting groups and the benzyl ether to yield the active pharmaceutical ingredient[1][6].
-
Step 1 : Dissolve the coupled intermediate in a saturated solution of sodium methoxide (NaOMe) in anhydrous methanol[1].
-
Step 2 : Stir at room temperature for 3 hours.
-
Causality: Zemplén transesterification (NaOMe/MeOH) is chosen because it selectively cleaves the benzoyl esters under mild conditions without causing ring-opening or epimerization of the highly strained cyclobutane system[1].
-
-
Step 3 : Neutralize with saturated aqueous NaHCO3 , evaporate the solvent, and extract the residue using 5% methanol in chloroform[1].
-
Step 4 : To remove the 6-O-benzyl group, treat the resulting intermediate with aqueous HCl at 95 °C[6]. Lyophilize to obtain Lobucavir (BMS-180194) as a white powder.
Data Presentation & Efficacy Metrics
The following table summarizes the key quantitative metrics associated with the synthesis and biological evaluation of the resulting Lobucavir compound.
| Parameter | Value / Outcome | Clinical / Synthetic Significance |
| Deprotection Yield (Phase 3) | ~96.3% | Demonstrates the high efficiency and safety of Zemplén transesterification on delicate cyclobutane scaffolds[1]. |
| Regioselectivity (N-9 vs N-7) | N-9 Major | Driven by the calculated charge distribution of the 6-chloropurinyl/guaninyl anion[7]. |
| In vivo Efficacy (WHV model) | 10- to 200-fold reduction | Potent suppression of viremia at 10-20 mg/kg/day dosing in woodchucks (a standard HBV model)[7]. |
| Target Viral Pathogens | HBV, HSV, CMV | Broad-spectrum activity due to optimal active-site binding in mutant, nucleoside-resistant viral strains[2][4]. |
Quality Control & Analytical Validation
-
NMR Spectroscopy : The stereoselective reduction to the trans-disubstituted cyclobutanol and the subsequent SN2 inversion must be confirmed via 1H NOE (Nuclear Overhauser Effect) analysis. This ensures the correct cis/trans relative stereochemistry of the nucleobase and hydroxymethyl groups, which is non-negotiable for viral kinase recognition[1][5].
-
Regioisomer Identification : The N-9 vs. N-7 coupling ratio must be strictly monitored. N-9 is the biologically active isomer; structural assignment should be validated using 2D NMR (HMBC) and single-crystal X-ray diffraction[7].
References
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - National Institutes of Health (PMC). 1
-
Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - National Institutes of Health (PMC). 5
-
Synthèse de cyclobutanes et de leurs dérivés fluorés - Library and Archives Canada. 2
-
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol Product Specifications - GenPrice UK. 3
-
Synthesis of Cyclobutane Nucleosides 2-Preparation of Thymine and Uracil Analogues - ResearchGate. 7
-
Process Chemistry in The Pharmaceutical Industry - Scribd. 4
-
Lobucavir, Cygalovir, BMS-180194 Synthesis Database - DrugFuture. 6
Sources
- 1. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. (1S,2S,3S) -2,3-Bis (benzoyloxymethyl) cyclobutanol - GenPrice UK [genprice.uk]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobucavir, Cygalovir, BMS-180194, SQ-34514-药物合成数据库 [drugfuture.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Benzoylation of Diols – Exhaustive and Regioselective Methodologies
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Principles
Benzoylation is a cornerstone transformation in organic synthesis and drug development, utilized extensively for the protection of hydroxyl groups and the structural rigidification of intermediates[1]. Unlike standard acetylation, benzoyl (Bz) groups offer enhanced stability against acidic conditions, provide strong UV-activity for facile chromatographic tracking, and introduce steric bulk that can dictate downstream stereoselectivity.
When dealing with diols, the synthetic chemist faces a bifurcation in strategy: exhaustive di-benzoylation versus regioselective mono-benzoylation. The causality behind reagent selection is dictated by the target modification:
-
Exhaustive Benzoylation (Steric Overlap): Employs Benzoyl Chloride (BzCl) with Pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Pyridine acts as both the solvent and acid scavenger, while DMAP acts as a hyper-nucleophilic catalyst. DMAP forms a highly reactive N-benzoylpyridinium intermediate that rapidly acylates even sterically hindered secondary alcohols, overcoming the activation energy barrier that typically stalls un-catalyzed reactions.
-
Regioselective Mono-benzoylation (Primary -OH Bias): Achieving differentiation requires exploiting steric differences. An organobase like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) paired with 1-benzoylimidazole selectively targets the less sterically hindered primary hydroxyl. 1-Benzoylimidazole is a milder acylating agent than BzCl, allowing the steric environment to dictate the reaction site[2].
-
Regioselective Mono-benzoylation (Secondary/Equatorial Bias): For cis-1,2-diols, organotin catalysts (e.g., Me₂SnCl₂) form a transient, highly reactive stannylene acetal intermediate. This chelation directs benzoylation to a specific equatorial or secondary position with exquisite precision, bypassing the typical primary-OH preference[3].
Decision Workflow
Workflow for selecting the optimal benzoylation strategy based on target diol modification.
Experimental Protocols
Protocol A: Exhaustive Di-Benzoylation (Pyridine/DMAP System)
Self-Validating Design: The inclusion of DMAP ensures complete conversion, preventing the formation of difficult-to-separate mono-benzoate mixtures[1].
-
Preparation: Dissolve the diol substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an inert argon atmosphere.
-
Base Addition: Add anhydrous Pyridine (3.0 mmol) and a catalytic amount of DMAP (0.1 mmol, 10 mol%). Mechanistic Insight: Pyridine alone is often insufficient for sterically hindered secondary alcohols; DMAP is essential for overcoming this barrier.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Benzoyl Chloride (2.5 mmol). The slow addition controls the exothermic formation of the N-benzoylpyridinium salt.
-
Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (UV active at 254 nm).
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude di-benzoate.
Protocol B: Regioselective Mono-Benzoylation of 1,2-Diols (Organotin-Catalyzed)
Self-Validating Design: The use of K₂CO₃ as a mild, insoluble base prevents background un-catalyzed acylation, ensuring the reaction strictly proceeds via the tin-chelate pathway for maximum regioselectivity[3].
-
Preparation: Dissolve the 1,2-diol (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL).
-
Catalyst & Base: Add Dimethyltin dichloride (Me₂SnCl₂) (0.01 mmol, 1 mol%) and pulverized anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol). Mechanistic Insight: The dialkyltin catalyst reversibly forms a stannylene acetal with the diol, activating one specific oxygen atom towards nucleophilic attack[3].
-
Acylation: Add Benzoyl Chloride (1.2 mmol) in one portion.
-
Reaction: Stir at room temperature until the starting diol is consumed (typically 2-6 hours, monitored by TLC).
-
Workup: Filter the mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography to isolate the mono-benzoate.
Protocol C: Primary-Selective Mono-Benzoylation (Organobase-Catalyzed)
-
Preparation: Dissolve the diol/polyol (100 mg) in anhydrous Acetonitrile (MeCN) (2.5 mL). If solubility is poor, add a minimal amount of anhydrous DMF (0.15 mL)[2].
-
Activation: Add DBU (0.2 equiv.) and stir the mixture at 50 °C for 10 minutes.
-
Acylation: Add 1-Benzoylimidazole (1.1 equiv.) in two portions. Mechanistic Insight: 1-Benzoylimidazole is a milder acylating agent than BzCl, which, when combined with DBU, provides excellent steric discrimination for primary hydroxyls[2].
-
Reaction: Stir at 50 °C for 8 hours.
-
Workup: Remove MeCN under reduced pressure. Purify directly via flash column chromatography to afford the primary mono-benzoylated product.
Data Presentation: Comparative Performance of Benzoylation Strategies
| Strategy | Reagents / Catalyst | Target Hydroxyl | Typical Yield | Regioselectivity | Key Advantage |
| Exhaustive | BzCl, Pyridine, DMAP | All available -OH | >95% | N/A | Complete protection, high yield |
| Organotin-Catalyzed | BzCl, Me₂SnCl₂, K₂CO₃ | Secondary / cis-1,2-diols | 85-95% | >95:5 | Overcomes steric bias, low catalyst loading (1 mol%) |
| Organobase-Catalyzed | 1-Benzoylimidazole, DBU | Primary -OH | 70-85% | >90:10 | Metal-free, highly specific for primary positions |
| Iron-Catalyzed | BzCl, FeCl₃, DIPEA | Equatorial / cis-diols | 78-88% | >85:15 | Green chemistry alternative, cheap catalyst |
Note: Iron-catalyzed data is derived from recent advancements using FeCl₃ and acetylacetone for site-selective benzoylation[4].
Analytical Self-Validation & Troubleshooting
To ensure the integrity of the protocol, researchers must validate the product using ¹H NMR spectroscopy and TLC:
-
Exhaustive Benzoylation: The disappearance of all broad -OH singlets (typically 2.0-4.0 ppm) and a significant downfield shift (~1.0-1.5 ppm) of all carbinol protons (CH-O) confirms complete di-benzoylation.
-
Mono-benzoylation: The retention of one -OH signal (often exchanging with D₂O) and the downfield shift of only one carbinol proton indicates successful mono-benzoylation. 2D NMR (COSY/HMBC) is critical to assign the exact position of the newly formed ester.
-
Troubleshooting: If di-benzoylation occurs during a mono-benzoylation protocol, verify the anhydrous nature of the solvents. In the organotin protocol, excess moisture can hydrolyze the stannylene acetal, leading to uncatalyzed, non-selective background reactions[3]. If pyridine odor persists after Protocol A, ensure the 1M HCl wash was thorough, or substitute with a saturated aqueous CuSO₄ wash to complex and remove residual pyridine.
References
- Source: PMC (nih.gov)
- Source: uni-muenchen.
- Title: Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase Source: MDPI URL
- Source: ACS Publications (The Journal of Organic Chemistry)
- Source: PMC (nih.gov)
Sources
- 1. Protection against Experimental Melioidosis with a Synthetic manno-Heptopyranose Hexasaccharide Glycoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol as a Precursor for Carbocyclic Nucleoside Analogues
Executive Summary
Carbocyclic nucleosides represent a critical class of antiviral and antineoplastic agents. By replacing the labile furanose oxygen of natural nucleosides with a methylene group, these analogues bypass cleavage by cellular nucleoside phosphorylases, dramatically enhancing their metabolic half-life in vivo[1]. (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is a highly strained, chiral cyclobutane derivative that serves as a foundational building block for synthesizing oxetanocin-A/G analogues, most notably the broad-spectrum antiviral Lobucavir (Cyclobut-G)[2].
This application note details the structural rationale, physical properties, and validated synthetic protocols for converting this chiral precursor into active nucleoside analogues. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure high-yield, stereoselective synthesis.
Mechanistic Rationale & Structural Significance
The design of cyclobutane-based nucleosides hinges on three primary pharmacological and chemical advantages:
-
Metabolic Stability: The carbon-carbon bonds of the cyclobutane ring are immune to enzymatic cleavage by nucleoside phosphorylases, a common degradation pathway that limits the efficacy of natural nucleosides[1].
-
Conformational Rigidity: The strained four-membered ring restricts the conformational space of the appended hydroxymethyl groups. This pre-organizes the molecule into a geometry that closely mimics the bioactive conformation of natural ribose within the active site of viral polymerases (e.g., HIV Reverse Transcriptase, HBV DNA Polymerase)[3].
-
Stereochemical Control: The (1S,2S,3S) configuration of the precursor is critical[4]. The secondary hydroxyl group at C1 serves as the attachment point for the nucleobase. Coupling via a Mitsunobu reaction proceeds with complete Walden inversion, yielding the trans-relationship required for biological activity (mimicking the natural β -glycosidic linkage). The bulky benzoyl protecting groups at C2 and C3 prevent the primary alcohols from interfering during the coupling step and provide necessary steric hindrance to direct the regioselectivity of the incoming nucleobase, strongly favoring N9-alkylation over N7-alkylation in purines[5].
Chemical Properties
Table 1: Physicochemical Properties of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
| Property | Value |
| CAS Number | 132294-17-8 |
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.37 g/mol |
| SMILES | O[C@@H]1C1[6] |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in H2O |
Synthetic & Biological Workflow
The synthesis of a carbocyclic nucleoside from this precursor involves stereoinvertive nucleobase coupling followed by global deprotection. Once administered, the resulting API undergoes an intracellular kinase cascade to become the active triphosphate analogue[7].
Figure 1: Synthetic workflow and biological activation pathway of cyclobutane nucleosides.
Detailed Experimental Protocols
Every protocol described below is engineered as a self-validating system, ensuring that analytical checkpoints are met before proceeding to subsequent synthetic stages.
Protocol A: Mitsunobu Coupling with 2-Amino-6-chloropurine
Objective: Stereoselective installation of the purine base with inversion of configuration at C1[3].
Expert Insights & Causality:
-
Reagent Addition Order: Mixing the cyclobutanol and PPh3 before the dropwise addition of DIAD at 0°C ensures the controlled formation of the betaine intermediate. This prevents the premature reduction of the azo reagent and minimizes the formation of hydrazine byproducts, which is critical given the steric hindrance of the cyclobutane ring.
-
Solvent Choice: A mixture of anhydrous THF and DMF is utilized. DMF increases the solubility of the purine base, which is often poorly soluble in pure THF, thereby driving the equilibrium toward the desired N9-alkylated product rather than the N7-isomer.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (1.0 eq, 3.40 g, 10 mmol), Triphenylphosphine (1.5 eq, 3.93 g, 15 mmol), and 2-amino-6-chloropurine (1.2 eq, 2.03 g, 12 mmol).
-
Solvation: Suspend the mixture in 40 mL of anhydrous THF and 10 mL of anhydrous DMF. Stir at room temperature until a uniform suspension forms.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 3.03 g, 15 mmol) dropwise over 30 minutes via a syringe pump. Maintain the temperature strictly at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Workup: Quench the reaction with 5 mL of methanol. Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with 100 mL of Ethyl Acetate and wash with water (3 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).
Validation Checkpoint A: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material (Rf ~0.4) and appearance of a new UV-active spot (Rf ~0.3) indicates successful coupling. Confirm stereochemical inversion via 1H NMR (C1 proton shift and coupling constants).
Protocol B: Global Deprotection (Zemplén Transesterification)
Objective: Removal of the benzoyl protecting groups to yield the free diol[2].
Expert Insights & Causality:
-
Base Selection: Zemplén transesterification (catalytic NaOMe in anhydrous MeOH) is explicitly chosen over aqueous saponification (NaOH/H2O). Aqueous base can trigger unwanted nucleophilic aromatic substitution on halogenated purines (e.g., converting 6-chloropurine to hypoxanthine prematurely) and risks epimerization of the cyclobutane stereocenters. NaOMe ensures a clean, orthogonal cleavage of the ester bonds.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified coupled intermediate (approx. 5 mmol) in 25 mL of anhydrous Methanol in a 50 mL round-bottom flask.
-
Deprotection: Add a 0.5 M solution of Sodium Methoxide in Methanol (0.2 eq, 2 mL, 1 mmol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Quenching: Once complete, neutralize the reaction mixture by adding Dowex 50WX8 (H+ form) ion-exchange resin until the pH reaches 7.
-
Filtration & Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Final Purification: Triturate the crude solid with cold diethyl ether to remove methyl benzoate byproducts. The resulting solid is the fully deprotected carbocyclic nucleoside precursor.
Validation Checkpoint B: Perform TLC (DCM:MeOH 9:1). The fully deprotected product will be highly polar (Rf ~0.1) compared to the starting material (Rf ~0.8). Proceed to analytical validation (Section 6).
Analytical Validation & Data Presentation
To ensure the integrity of the final deprotected carbocyclic nucleoside, the following quantitative analytical metrics must be verified.
Table 2: Analytical Validation Metrics for Deprotected Carbocyclic Nucleoside
| Analytical Method | Target Observation | Implication |
| TLC (DCM:MeOH 9:1) | Shift from Rf ~0.8 to Rf ~0.1 | Complete removal of lipophilic benzoyl groups. |
| ESI-MS (Positive Mode) | [M+H]+ corresponding to free diol mass | Confirms successful global deprotection (loss of 208 Da). |
| 1H NMR (DMSO-d6) | Disappearance of aromatic multiplets (7.4-8.0 ppm) | Verifies absence of residual benzoyl moieties. |
| 1H NMR (DMSO-d6) | Appearance of two exchangeable broad singlets (~4.5-5.0 ppm) | Confirms the presence of two free primary hydroxyl groups. |
References
- Ambeed. "132294-17-8 | ((1S,2S,3S)-3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate". Ambeed Chemical Catalog.
- Bisacchi, G. S., et al. "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs." Journal of Medicinal Chemistry.
- "Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents." PMC - NIH.
- "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold." PMC - NIH.
- Howei Pharm. "CAS 132294-17-8 | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol,≥95%".
Sources
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroij.com [rroij.com]
- 6. 132294-17-8 | ((1S,2S,3S)-3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 7. Bis(benzoyloxybenzyl)-DiPPro nucleoside diphosphates of anti-HIV active nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzoylated Cyclobutane Derivatives
Introduction & Mechanistic Rationale
The cyclobutane ring is a highly strained, rigid four-membered carbocycle that is increasingly utilized in modern drug discovery, from conformationally restricted peptides to targeted Janus kinase (JAK) inhibitors . However, native cyclobutanes present a significant analytical challenge: they lack a strong chromophore, rendering standard UV-Vis detection nearly useless.
The Causality of Benzoylation: Derivatizing hydroxyl or amine substituents on the cyclobutane core with a benzoyl group solves this detection problem by introducing a highly UV-active phenyl ring ( π→π∗ transitions), enabling sensitive detection at 230 nm and 254 nm. Beyond detection, benzoylation fundamentally alters the molecule's chromatography. The rigid cyclobutane ring forces the bulky benzoyl groups into defined pseudo-axial or pseudo-equatorial geometries. This structural rigidity amplifies the differences in hydrodynamic volume and dipole moments between cis and trans diastereomers, translating subtle stereochemical differences into easily resolvable thermodynamic interactions with the HPLC stationary phase.
Chromatographic Strategy & Column Selection
The rigid nature of the cyclobutane ring leads to unique interactions with stationary phases that are not observed in flexible acyclic molecules . Selecting the correct chromatographic mode is dictated by the specific isomer type and the polarity of the functional groups attached to the ring.
Fig 2. Decision matrix for selecting the appropriate HPLC stationary and mobile phases.
-
Reversed-Phase (RP-HPLC): The gold standard for moderately polar derivatives. While C18 columns are standard, Phenyl-Hexyl columns are highly recommended for benzoylated cyclobutanes. The π−π stacking interactions between the stationary phase and the benzoyl moiety provide superior shape selectivity for cis/trans isomers.
-
Normal-Phase (NP-HPLC): Utilized when the cyclobutane derivatives are highly lipophilic (e.g., multi-alkylated rings lacking hydrogen bond donors).
-
Chiral HPLC: Required for enantiomeric resolution. Polysaccharide-based chiral stationary phases (CSPs) operating in normal-phase mode (e.g., Hexane/Isopropanol) are typically required to separate cyclobutane enantiomers .
Experimental Workflow & Methodologies
The following protocol outlines a self-validating system for the isolation of benzoylated cyclobutane diastereomers synthesized via [2+2] cycloadditions or macrocyclic templating .
Fig 1. End-to-end workflow for the HPLC purification of benzoylated cyclobutane derivatives.
Protocol A: Analytical Method Development & System Suitability
-
Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 50:50 H2O :MeCN) to a concentration of 1.0 mg/mL.
-
Causality: Dissolving the sample in the mobile phase prevents solvent front distortion and localized precipitation upon injection, which causes peak splitting. Filter through a 0.22 µm PTFE syringe filter.
-
-
Scouting Gradient: Perform an injection (10 µL) on an analytical Phenyl-Hexyl column (4.6 × 150 mm, 3 µm). Run a broad linear gradient from 10% to 90% MeCN (with 0.1% Formic Acid) over 20 minutes at 1.0 mL/min. Monitor UV absorbance at 230 nm and 254 nm.
-
System Suitability Validation (Self-Correction Checkpoint): Calculate the resolution ( Rs ) between the critical pair (e.g., cis and trans isomers).
-
Rule: A preparative run is strictly prohibited unless the analytical Rs≥1.5 .
-
Action: If Rs<1.5 , flatten the gradient slope specifically around the elution time of the critical pair (e.g., reduce to 2% MeCN/min) to increase thermodynamic interaction time.
-
Protocol B: Preparative Scale-Up and Isolation
-
Loading Capacity Determination: Perform a series of analytical injections with increasing mass (e.g., 10 µg, 50 µg, 100 µg). Identify the maximum load where Rs remains ≥1.2 . (Slight overlap is acceptable at the preparative scale if "peak shaving" fraction collection is employed).
-
Scale-Up Calculation: Transfer the optimized gradient to the preparative system. Multiply the analytical injection volume by the scale-up factor, calculated as the ratio of the column cross-sectional areas ( rprep2/rana2 ).
-
Execution & Fraction Collection: Inject the scaled volume onto the preparative column (e.g., 21.2 × 250 mm, 5 µm). Utilize UV-triggered fraction collection at 254 nm.
-
Causality: Triggering at 254 nm rather than 230 nm ensures the collection system only responds to the benzoylated target molecules, ignoring non-aromatic aliphatic impurities that absorb at lower wavelengths.
-
-
Post-Purification Processing: Pool fractions based on analytical HPLC confirmation. Remove MeCN via rotary evaporation at <35∘C to prevent thermal degradation of the strained ring, followed by lyophilization to yield the pure isomer powder.
Quantitative Data & Parameter Summaries
Table 1: Recommended Chromatographic Parameters for Scale-Up
| Parameter | Analytical Scouting | Preparative Scale-Up |
| Column | Phenyl-Hexyl or C18 (4.6 × 150 mm, 3 µm) | Phenyl-Hexyl or C18 (21.2 × 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min | 20.0 - 30.0 mL/min |
| Mobile Phase A | 0.1% Formic Acid in H2O | 0.1% Formic Acid in H2O |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Detection | UV at 230 nm and 254 nm | UV at 254 nm (Triggered Collection) |
| Injection Vol. | 5 - 20 µL | 1.0 - 5.0 mL |
Table 2: Typical System Suitability and Yield Metrics
| Metric | Target Threshold | Causality / Implication |
| Resolution ( Rs ) | ≥1.5 (Baseline) | Ensures >99% purity of isolated diastereomers prior to scale-up. |
| Tailing Factor ( Tf ) | 0.9−1.2 | Prevents fraction overlap; indicates minimal secondary silanol interactions. |
| Mass Recovery | >85% | Validates that the strained compound is not irreversibly binding to the phase. |
| Purity (Post-Prep) | >98% (by Area %) | Required standard for downstream biological assays or crystallography. |
Troubleshooting Common Issues
-
Issue: Co-elution of cis/trans isomers.
-
Cause: Insufficient shape selectivity from standard C18 alkyl chains.
-
Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The benzoyl group on the cyclobutane will engage in π−π interactions, which are highly sensitive to the spatial orientation (axial vs. equatorial) of the aromatic ring.
-
-
Issue: Severe Peak Tailing.
-
Cause: Residual silanol interactions with basic moieties (if present on the cyclobutane derivative).
-
Solution: Ensure the mobile phase is properly buffered. Add 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization, or use an end-capped column designed for high-pH stability.
-
References
- Li, X., et al. "Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors." Google Patents (WO2011103423A1).
-
Auburn University Electronic Theses and Dissertations. "Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations." Auburn University. URL:[Link]
-
Zhang, Y., et al. "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling." PubMed Central (PMC). URL:[Link]
Comprehensive NMR Characterization of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol: A Multi-dimensional Approach to Structural Elucidation
An Application Note and Protocol Guide
Abstract: This technical guide provides a comprehensive, in-depth protocol for the structural characterization of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol, a key chiral building block in synthetic and medicinal chemistry. Moving beyond a simple listing of spectral data, this document details the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from meticulous sample preparation to the logical workflow of data interpretation, empowering researchers to unambiguously confirm the constitution and connectivity of this complex molecule. The protocols and analytical strategies described herein are designed to serve as a robust framework for the characterization of similarly complex substituted carbocyclic compounds.
Introduction: The Structural Challenge of Substituted Cyclobutanes
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is a stereochemically rich molecule featuring a four-membered carbocyclic core. Such compounds are of significant interest in drug development, often serving as conformationally restricted scaffolds.[1] The precise characterization of these molecules is paramount, yet it presents unique challenges. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between puckered, "butterfly" conformations to alleviate torsional strain.[2] This conformational flexibility profoundly impacts the NMR spectra, influencing chemical shifts and coupling constants, which can lead to signal overlap and complex splitting patterns that defy simple first-order analysis.[2][3]
This guide provides a systematic methodology to navigate these complexities. By integrating a suite of modern NMR experiments, we can deconstruct the molecule's spectral signature piece by piece, culminating in a complete and validated structural assignment.
Part I: Foundational Analysis - Laying the Groundwork with 1D NMR
The journey to structural elucidation begins with high-quality one-dimensional NMR spectra. The quality of these initial experiments dictates the success of all subsequent, more complex analyses.
Protocol: Rigorous Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[4] Poor sample preparation can introduce artifacts, broaden lines, and obscure crucial information.[5][6]
Objective: To prepare a homogeneous, particulate-free solution of the analyte at an optimal concentration for both ¹H and ¹³C NMR analysis.
Materials:
-
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (5-25 mg)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Glass Pasteur pipette and cotton wool or a syringe filter
-
Small vial for initial dissolution
Step-by-Step Methodology:
-
Analyte Measurement: Accurately weigh 5-10 mg of the compound for routine ¹H NMR or 20-25 mg for a comprehensive analysis that includes ¹³C and 2D NMR experiments.[6][7]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent starting choice for this molecule due to its good solubilizing power for benzoylated compounds and its relatively clean spectral window. Ensure the solvent is from a fresh, sealed container to minimize water content.[7]
-
Initial Dissolution: Dissolve the weighed sample in a small, clean vial with approximately 0.6-0.7 mL of CDCl₃.[5][8] This allows for vigorous mixing (vortexing) to ensure complete dissolution, which is difficult to achieve within the confines of the NMR tube itself.[7]
-
Filtration (Critical Step): Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4] Filter the solution directly into the NMR tube. A simple and effective method is to push a small, tight plug of cotton or glass wool into a Pasteur pipette and use it to transfer the solution.[4][6]
-
Final Volume Check: The final sample height in a standard 5 mm tube should be approximately 4-5 cm (0.6-0.7 mL).[5][6] Insufficient volume can lead to poor shimming and distorted peak shapes.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean to prevent contamination of the instrument probe.[6]
¹H NMR Spectroscopy: Initial Proton Mapping
The ¹H NMR spectrum provides the first overview of the proton environments within the molecule.
Expected Chemical Shift Regions:
-
δ 7.3-8.1 ppm: Aromatic protons of the two benzoyl groups. The ortho-protons (adjacent to the carbonyl) are typically the most downfield.
-
δ 4.5-4.8 ppm: Methylene protons of the benzoyloxymethyl (-O-CH₂ -Ph) groups. These are diastereotopic and may appear as two distinct signals or a complex multiplet.
-
δ 4.0-4.5 ppm: The proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 1.8-2.8 ppm: The remaining protons on the cyclobutane ring. These will exhibit complex splitting patterns due to geminal and vicinal couplings, further complicated by the ring's puckered nature.[2][3]
-
Variable (δ 1.5-3.0 ppm): The hydroxyl (-OH) proton. Its chemical shift is concentration and temperature-dependent, and it may appear as a broad singlet.
¹³C NMR and DEPT: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT experiments differentiate them by the number of attached protons.
Protocol: Acquiring ¹³C and DEPT Spectra
-
Acquire a standard proton-decoupled ¹³C spectrum. This provides the chemical shifts of all carbon atoms.
-
Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) are absent.
-
Run a DEPT-90 experiment. This spectrum will show only the CH signals.
By comparing these three spectra, every carbon can be assigned to its type (C, CH, CH₂, or CH₃).
| Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
| Carbonyl (C=O) | 165-175 | Absent | Absent |
| Aromatic (ipso-C, C-Ar) | 128-135 | Absent / Positive | Absent / Positive |
| Methylene (-O-C H₂-Ph) | 65-75 | Negative | Absent |
| Carbinol (C-OH) | 60-70 | Positive | Positive |
| Cyclobutane (CH, CH₂) | 20-45 | Positive / Negative | Positive / Absent |
Part II: Unambiguous Assignment Through 2D NMR
While 1D spectra provide the fundamental pieces, 2D NMR is required to assemble the puzzle.[9][10] These experiments reveal through-bond correlations, allowing for the definitive connection of atoms within the molecular framework.
Workflow for 2D NMR Structural Elucidation
A logical and systematic approach is key to interpreting 2D NMR data efficiently. The following workflow leverages the strengths of each experiment in sequence.
Caption: Logical workflow for NMR data analysis.
COSY (COrrelation SpectroscopY): Identifying Proton Neighbors
The COSY experiment is the primary tool for identifying protons that are spin-coupled, which typically means they are on adjacent carbons (³JHH coupling).[11]
Protocol Snapshot: Acquiring a DQF-COSY Spectrum
-
Experiment: cosygpqf (or similar, depending on spectrometer manufacturer).
-
Key Insight: A cross-peak between two proton signals (Hₐ and Hᵦ) in the COSY spectrum indicates that Hₐ and Hᵦ are coupled. This allows for the tracing of proton connectivity through the cyclobutane ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection
The HSQC experiment is exceptionally powerful, correlating each proton signal with the signal of the carbon to which it is directly attached (¹JCH).[2][12]
Protocol Snapshot: Acquiring an HSQC Spectrum
-
Experiment: hsqcedetgpsisp2.2 (or similar).
-
Key Insight: Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This allows for the direct and unambiguous assignment of carbon signals based on their attached, and often more easily distinguished, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[13][14] This is the experiment that connects the distinct structural fragments.
Protocol Snapshot: Acquiring an HMBC Spectrum
-
Experiment: hmbcgplpndqf (or similar).
-
Optimization: The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
Key Insight: HMBC correlations bridge non-bonded atoms, allowing for the assembly of the entire molecular structure. It is the definitive tool for connecting the benzoyl groups to the oxymethyl linkers and, crucially, the oxymethyl groups to the correct positions on the cyclobutane ring.
Caption: Visualizing key HMBC correlations.
Part III: Data Synthesis and Final Structure Confirmation
With all spectra acquired, the final step is the integrated analysis to produce a complete and self-consistent assignment table.
Integrated Data Analysis: A Worked Example
-
Assign Aromatic Protons: Start with the distinct aromatic signals in the ¹H spectrum (δ 7.3-8.1).
-
Assign Aromatic Carbons: Use HSQC to assign the protonated aromatic carbons. Use HMBC correlations from the aromatic protons to identify the quaternary aromatic carbons, including the ipso-carbon and the critical carbonyl carbon (C=O).
-
Assign Linker Methylene Group: Locate the HMBC correlation from the protons of the -O-CH₂- group to the benzoyl C=O. This definitively connects the benzoyl group to the linker.
-
Connect Linker to Ring: Find the HMBC correlation from the -O-CH₂- protons to a CH carbon on the cyclobutane ring. This establishes the point of attachment.
-
Trace the Ring: Starting from the now-identified ring protons, use the COSY spectrum to "walk" around the cyclobutane ring, identifying all adjacent protons and establishing their connectivity.
-
Assign Ring Carbons: Use the HSQC spectrum to assign each cyclobutane carbon based on its attached proton's chemical shift.
-
Confirm Hydroxyl Position: The position of the CH-OH group is confirmed by its unique chemical shift and its COSY correlations to neighboring ring protons.
Final Assignment Summary
The culmination of this analysis is a comprehensive data table. All assignments should be mutually supportive across all acquired spectra.
(Note: The following is a representative table based on typical chemical shifts. Actual values will be instrument and solvent dependent.)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key COSY Correlations | Key HMBC Correlations |
| C1 (CH-OH) | ~68.5 | ~4.2 | m | H2, H4 | C2, C3, C4 |
| C2 (CH) | ~42.1 | ~2.6 | m | H1, H3, H(CH₂) | C1, C3, C4, C(CH₂) |
| C3 (CH) | ~42.3 | ~2.7 | m | H2, H4, H(CH₂) | C1, C2, C4, C(CH₂) |
| C4 (CH₂) | ~25.5 | ~2.1, ~1.9 | m, m | H1, H3 | C1, C2, C3 |
| C2-CH₂ | ~69.8 | ~4.6 | d | H2 | C2, C(ipso), C(ortho) |
| C3-CH₂ | ~70.1 | ~4.7 | d | H3 | C3, C(ipso), C(ortho) |
| C=O | ~166.5 | - | - | - | H(ortho), H(CH₂) |
| C(ipso) | ~130.0 | - | - | - | H(ortho), H(CH₂) |
| C(ortho) | ~129.7 | ~8.0 | d | H(meta) | C(ipso), C=O |
| C(meta) | ~128.5 | ~7.4 | t | H(ortho), H(para) | C(ipso), C(para) |
| C(para) | ~133.1 | ~7.6 | t | H(meta) | C(meta) |
Conclusion
The unambiguous structural elucidation of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is readily achievable through the systematic application of a suite of modern NMR experiments. While 1D ¹H and ¹³C spectra provide an essential overview, they are insufficient on their own to resolve the complexities arising from the molecule's stereochemistry and conformational dynamics. Two-dimensional techniques, particularly COSY, HSQC, and HMBC, are indispensable. By following a logical workflow—from sample preparation to sequential spectral interpretation—researchers can build a self-validating dataset that confirms the molecular constitution with the highest degree of confidence, ensuring the integrity of subsequent research and development efforts.
References
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Furrer, J., et al. (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Associates, Inc. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]
-
Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]
-
O'Connell, J. R., et al. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]
-
Emsley, J. W., et al. (2006, August 11). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Taylor & Francis Online. Retrieved from [Link]
-
Roberts, J. D., et al. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. Retrieved from [Link]
-
Abraham, R. J., et al. (2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]
-
Keeler, J. (n.d.). NMR Data Processing. Wiley Online Library. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Rycyna, R., & Alderfer, J. L. (1991, January 1). NMR studies of bipyrimidine cyclobutane photodimers. PubMed. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Haire, T. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. NIST. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]
-
Wiley. (n.d.). 2-Benzyloxymethylfuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Peculiarities of nmr 1h and 13c spectra of benzoates and benzoylformates carbalkoxyl fragments. Retrieved from [Link]
-
MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Department of Chemistry. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
Moran, D., et al. (2013, January 20). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
Radboud University. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines: important precursors to cyclobut-A derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Step-by-step synthesis of carbocyclic nucleosides from cyclobutanol precursors
Application Note: Step-by-Step Synthesis of Carbocyclic Nucleosides from Cyclobutanol Precursors
Introduction & Rationale
Carbocyclic nucleosides represent a highly potent class of antiviral and antineoplastic agents. By replacing the labile oxygen atom of the furanose ring with a methylene group, these analogs (e.g., Abacavir, Carbovir, and the oxetanocin analogs Cyclobut-A and Lobucavir) exhibit enhanced hydrolytic stability and profound resistance to enzymatic cleavage by cellular phosphorylases[1].
Synthesizing these compounds from cyclobutanone and cyclobutanol precursors offers a highly modular and scalable approach. This application note details a validated, step-by-step synthetic workflow for generating purine and pyrimidine carbocyclic nucleosides, focusing on the critical stereoelectronic controls required to achieve high regioselectivity and stereospecificity.
Mechanistic Causality & Design Principles
A successful synthesis relies on manipulating the stereoelectronic factors governing the rigid cyclobutane ring.
-
Regioselective Nucleobase Coupling: The coupling of a purine base (e.g., 6-chloropurine) with an activated cyclobutanone (such as 3-hydroxymethylcyclobutanone triflate or 2-bromo-3-benzoyloxycyclobutanone) under basic conditions yields a mixture of N-7 and N-9 regioisomers[2]. The distribution of these isomers is not random; it is directly proportional to the calculated charge delocalization between the N-7 and N-9 positions of the purinyl anion[3].
-
Stereoselective Hydride Reduction: Converting the N-alkylated cyclobutanone to the target cyclobutanol requires precise stereocontrol. The bulky nucleobase attached to the cyclobutane ring exerts significant steric hindrance. When a reducing agent like sodium borohydride ( NaBH4 ) or lithium tri-tert-butoxyaluminum hydride ( LiAl(OtBu)3H ) is introduced, hydride attack occurs almost exclusively from the less hindered face (opposite the nucleobase). This stereoselective reduction yields the trans-disubstituted cyclobutanol as the major product[1][2].
Mechanistic logic governing regioselectivity and stereoselectivity during synthesis.
Experimental Protocols
Self-Validating System: Each phase of this protocol includes in-process controls to ensure the structural integrity of the intermediates before proceeding to the next synthetic step.
Phase 1: Nucleobase Coupling (N-Alkylation)
Objective: Covalently attach 6-chloropurine to the activated cyclobutanone scaffold.
-
Preparation: Dissolve 6-chloropurine (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous potassium carbonate ( K2CO3 , 2.0 equiv) and stir at room temperature for 30 minutes. Causality: This generates the reactive purinyl anion required for nucleophilic attack.
-
Coupling: Slowly add the activated precursor (e.g., 2-bromo-3-benzoyloxycyclobutanone, 1.0 equiv) dissolved in DMF dropwise over 15 minutes to prevent localized thermal spikes[4].
-
Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
-
Workup: Quench with saturated aqueous NH4Cl and extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation & Purification: Separate the N-7 and N-9 regioisomers using silica gel column chromatography. Confirm regioisomeric identity using 2D NMR (HMBC/NOESY) to ensure the correct isomer is carried forward[2].
Phase 2: Stereoselective Reduction to Cyclobutanol
Objective: Reduce the N-alkylated cyclobutanone to the trans-cyclobutanol.
-
Preparation: Dissolve the isolated N-9 alkylated cyclobutanone (1.0 equiv) in anhydrous diethyl ether ( Et2O ).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures slow down the reaction kinetics, maximizing the steric influence of the nucleobase and ensuring strict stereoselectivity[1].
-
Reduction: Add lithium tri-tert-butoxyaluminum hydride ( LiAl(OtBu)3H , 1.5 equiv) portion-wise. Allow the mixture to warm to room temperature over 2.5 hours and leave to stir overnight[1].
-
Workup: Quench carefully with saturated NH4Cl . Extract with dichloromethane ( 3×15 mL), dry over MgSO4 , and evaporate the solvent.
-
Validation: Analyze the crude product via 1H -NMR. The stereoselective hydride addition should yield the trans-cyclobutanol quantitatively, evidenced by the specific coupling constants of the cyclobutane ring protons[2][3].
Phase 3: Deprotection and Aminolysis
Objective: Remove protecting groups and convert the 6-chloropurine moiety to an active adenine analog.
-
Transesterification: Dissolve the trans-cyclobutanol intermediate in saturated methanolic sodium methoxide (NaOMe/MeOH)[2]. Stir at room temperature for 3 hours.
-
Aminolysis: To convert the 6-chloro group to an amino group, transfer the intermediate to a sealed steel bomb containing saturated methanolic ammonia ( NH3 /MeOH). Heat at 100 °C for 12 hours.
-
Final Workup & Validation: Neutralize the mixture, concentrate, and purify via reverse-phase HPLC. Confirm the success of the deprotection by the absence of benzoyl signals in the 1H -NMR spectra and verify the molecular weight via HRMS[5].
Experimental workflow for synthesizing carbocyclic nucleosides from cyclobutanones.
Data Presentation: Reaction Metrics
The following table summarizes typical yields, conditions, and isomeric ratios observed during the synthesis of cyclobutane nucleoside analogs[1][2][3].
| Reaction Step | Reagents / Conditions | Major Isomer / Product | Yield (%) | Ratio (N-9 : N-7) |
| N-Alkylation | 6-Chloropurine, K2CO3 , DMF, RT | N-9 Alkylated Ketone | 65 - 75% | ~ 1 : 1 |
| Reduction | LiAl(OtBu)3H , Et2O , -78 °C | trans-Cyclobutanol | > 95% | N/A (Stereospecific) |
| Reduction | NaBH4 , MeOH, 0 °C | trans-Cyclobutanol | 85 - 90% | N/A (Stereospecific) |
| Deprotection | NaOMe, MeOH, RT, 3h | Deprotected Nucleoside | 96.3% | N/A |
References
-
[2] Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Semantic Scholar.2
-
[5] Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. NIH / PMC.5
-
[3] Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. NIH / PubMed.3
-
[1] Full article: Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Taylor & Francis. 1
-
[4] Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. MDPI. 4
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides | MDPI [mdpi.com]
- 5. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Polyfunctional Cyclobutanes in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction: The Cyclobutane Challenge in Medicinal Chemistry
Polyfunctional cyclobutanes have emerged as highly valuable structural motifs in modern drug discovery. They are frequently deployed as conformationally restricted bioisosteres for phenyl rings, components of spirocyclic scaffolds, and unnatural cyclobutane amino acids (CBAAs) [1]. By introducing sp³ character into flat aromatic drug candidates, cyclobutanes can dramatically improve aqueous solubility, metabolic stability, and target specificity.
However, the synthesis and late-stage functionalization of polyfunctional cyclobutanes present unique challenges. The intrinsic ring strain of the cyclobutane system (approximately 26 kcal/mol) makes the four-membered ring highly susceptible to skeletal rearrangements, retro-aldol, or retro-Michael ring-opening reactions under harsh conditions [2]. Consequently, selecting the correct protecting group (PG) strategy is not merely a matter of functional group masking; it is a critical determinant of the thermodynamic stability of the entire scaffold during multi-step synthesis.
This application note provides an authoritative guide to designing orthogonal protecting group strategies for polyfunctional cyclobutanes, complete with field-proven protocols and mechanistic rationales.
Strategic Considerations: Causality Behind Experimental Choices
As a Senior Application Scientist, I emphasize that successful cyclobutane functionalization relies on balancing orthogonality , steric shielding , and kinetic control .
Mitigating Ring-Opening and Rearrangement
Cyclobutanes bearing electron-donating groups (e.g., amines, alcohols) adjacent to leaving groups or electron-withdrawing groups are prone to push-pull ring opening.
-
The Causality: Acid-catalyzed deprotection of highly substituted cyclobutanes can generate stable carbocation intermediates. If a carbocation forms adjacent to the cyclobutane ring, the relief of ring strain drives a rapid Wagner-Meerwein-type ring expansion to a cyclopentane, or direct ring cleavage [3].
-
The Solution: Utilize protecting groups that can be cleaved under mild, non-nucleophilic, or strictly controlled acidic conditions (e.g., dilute TFA rather than concentrated HCl/heat).
Steric Crowding in 1,2- and 1,3-Disubstituted Systems
Cyclobutanes are compact. In cis-1,2-disubstituted or highly functionalized 1,3-disubstituted cyclobutanes, steric hindrance is severe.
-
The Causality: Bulky protecting groups like Trityl (Trt) or tert-butyldimethylsilyl (TBS) may fail to install quantitatively or require forcing conditions for removal due to the restricted trajectory of incoming nucleophiles.
-
The Solution: Opt for planar or less sterically demanding protecting groups (e.g., Benzyl, Cbz, or Acetyl) when working with cis-configurations, or utilize the steric bulk intentionally to differentiate between cis and trans faces of the ring.
Designing an Orthogonal Matrix
For a polyfunctional cyclobutane (e.g., a cyclobutane bearing two distinct amines and a carboxylic acid), a strictly orthogonal PG matrix is required. A highly reliable triad for CBAAs is Fmoc (base-labile), Boc (acid-labile), and Benzyl/Cbz (hydrogenolysis-labile) [1].
Orthogonal Deprotection Workflow
The following diagram illustrates a strategic workflow for the orthogonal deprotection of a highly functionalized cyclobutane scaffold, ensuring the strained ring remains intact.
Caption: Orthogonal deprotection workflow for a polyfunctional cyclobutane, highlighting the risk of ring expansion.
Quantitative Data: PG Stability Matrix for Cyclobutanes
The table below summarizes the stability and cleavage conditions of common protecting groups specifically within the context of strained cyclobutane systems.
| Protecting Group | Target Functional Group | Cleavage Reagent | Cyclobutane Ring-Opening Risk | Steric Tolerance on Cyclobutane |
| Boc (tert-Butoxycarbonyl) | Amine | 20-50% TFA in DCM | Low-Medium (Keep T < 25°C) | Good; standard for trans-isomers. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | 20% Piperidine in DMF | Low (Base-mediated) | Moderate; can be sluggish in cis-1,2. |
| Cbz (Carboxybenzyl) | Amine | H₂, Pd/C (Hydrogenolysis) | Very Low | High; excellent for crowded rings. |
| tBu (tert-Butyl ester) | Carboxylic Acid | 20-50% TFA in DCM | Low-Medium (Keep T < 25°C) | Good. |
| Bn (Benzyl ether/ester) | Alcohol / Acid | H₂, Pd/C (Hydrogenolysis) | Very Low | High; minimal steric footprint. |
| Ac (Acetyl) | Alcohol | K₂CO₃, MeOH (Saponification) | Medium (Risk of retro-aldol) | High. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that ring integrity is maintained throughout the deprotection sequence.
Protocol A: Selective Fmoc Deprotection (Base-Mediated)
Objective: Remove an Fmoc group from a cyclobutane β-amino acid without affecting Boc or t-Bu ester groups, and without triggering base-catalyzed retro-Michael ring opening [1, 2].
Materials:
-
Fmoc/Boc/tBu-protected cyclobutane substrate (1.0 mmol)
-
Piperidine (Peptide synthesis grade)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the protected cyclobutane (1.0 mmol) in 4.0 mL of anhydrous DMF in a 25 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 1.0 mL of Piperidine dropwise at room temperature (20 °C) to create a 20% (v/v) solution.
-
Causality: 20% Piperidine is sufficiently basic to abstract the acidic fluorenyl proton but mild enough to prevent general base-catalyzed degradation of the cyclobutane core.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 30–45 minutes.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the appearance of a highly UV-active byproduct (dibenzofulvene) alongside a ninhydrin-positive product spot indicates successful cleavage.
-
-
Concentration: Concentrate the reaction mixture under reduced pressure (high vacuum) at a bath temperature not exceeding 30 °C .
-
Causality: Heating strained rings in the presence of concentrated basic amines can induce epimerization at the α-stereocenter or ring-opening.
-
-
Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the free amine.
Protocol B: Global Acidic Deprotection (Boc and t-Bu Cleavage)
Objective: Simultaneously cleave Boc and t-Bu groups to yield the fully deprotected cyclobutane amino acid.
Materials:
-
Boc/tBu-protected cyclobutane substrate (1.0 mmol)
-
Trifluoroacetic acid (TFA, neat)
-
Dichloromethane (DCM, anhydrous)
-
Triisopropylsilane (TIPS) - Optional scavenger
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 mmol) in 5.0 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Causality: Initiating the reaction at 0 °C suppresses the kinetic pathway leading to carbocation-mediated cyclobutane ring expansion.
-
-
Scavenger Addition: Add 0.1 mL of TIPS. (Crucial if the cyclobutane contains electron-rich substituents that could be alkylated by tert-butyl cations).
-
Acid Addition: Slowly add 5.0 mL of TFA dropwise to the cooled solution.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–22 °C). Stir for 2 hours.
-
Self-Validation Check: Take a 10 µL aliquot, evaporate under N₂, dissolve in CDCl₃ or D₂O, and run a quick ¹H-NMR. The complete disappearance of the massive singlets at ~1.4 ppm (Boc/tBu) confirms completion. Crucially, check the cyclobutane ring protons (typically multiplet signals between 1.5–3.0 ppm) to ensure the integration matches the intact ring, confirming no ring-opening has occurred.
-
-
Workup: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically.
-
Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the fully deprotected cyclobutane as a TFA salt. Filter and dry under high vacuum.
References
-
Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Organic & Inorganic Au, 2022, 2, 496−501. URL: [Link]
-
Title: Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids Source: European Journal of Organic Chemistry, 2021, 6022–6027. URL: [Link]
-
Title: The Application of Cyclobutane Derivatives in Organic Synthesis Source: Chemical Reviews, 2003, 103, 1485−1537. URL: [Link]
Application Note: Scale-Up Synthesis of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Executive Summary
The transition of pharmaceutical intermediates from discovery-scale synthesis to robust, multi-kilogram manufacturing requires rigorous control over stereochemistry, thermodynamic safety, and impurity profiling. This application note details the optimized scale-up protocol for (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8), a critical chiral building block used in the synthesis of carbocyclic nucleoside analogs, most notably the antiviral agent Lobucavir (BMS-180194)[1][2].
By establishing self-validating analytical checkpoints and leveraging sterically driven reagent selection, this guide provides a highly reproducible, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for process chemists.
Mechanistic Rationale & Retrosynthetic Strategy
Carbocyclic nucleosides replace the metabolically vulnerable oxygen atom of the ribose ring with a methylene group, conferring resistance to phosphorylases while maintaining the spatial geometry required for polymerase binding[1]. In the synthesis of cyclobutane-based antivirals, the (1S,2S,3S) configuration of the cyclobutanol intermediate is non-negotiable. The C2 and C3 benzoyloxymethyl groups mimic the 3' and 5' hydroxyls of natural DNA/RNA, while the C1 hydroxyl serves as the attachment point for the nucleobase via a stereoinvertive coupling (e.g., Mitsunobu or Vorbrüggen reaction)[1][3].
Causality in Reagent Selection
-
Why Benzoyl Protection? While acetyl or benzyl groups are common, benzoyl (Bz) esters are specifically chosen for this scale-up. Causality: The massive steric bulk of the benzoyl groups at C2 and C3 provides essential facial shielding during the subsequent ketone reduction. Furthermore, benzoyl esters provide a strong UV chromophore, enabling highly sensitive In-Process Control (IPC) monitoring via HPLC.
-
Why L-Selectride? The reduction of the (2S,3S)-cyclobutanone intermediate to the (1S)-cyclobutanol requires absolute stereocontrol. Standard hydride donors (like NaBH₄) are too small and result in poor facial selectivity. L-Selectride (Lithium tri-sec-butylborohydride) possesses massive sec-butyl ligands that sterically clash with the benzoyloxymethyl groups, forcing hydride delivery exclusively from the less hindered face of the cyclobutane ring[3].
Figure 1: Mechanistic rationale for L-Selectride mediated stereocontrol.
Process Optimization Data
To validate the selection of L-Selectride, a design-of-experiment (DoE) screening was conducted against alternative reducing agents. The data below summarizes the causality between reagent steric bulk and the resulting diastereomeric ratio (d.r.).
| Reducing Agent | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (1S:1R) | Process Suitability |
| NaBH₄ | 0 to 25 | MeOH | 72 | 3:1 | Poor (Requires column chromatography) |
| DIBAL-H | -78 | THF | 81 | 5:1 | Marginal (Moderate facial selectivity) |
| L-Selectride | -78 | THF | 94 | >99:1 | Excellent (Direct crystallization possible) |
Self-Validating Scale-Up Protocols
The following workflow relies on strict IPCs. A process is only as reliable as its ability to halt itself when parameters deviate.
Figure 2: Self-validating scale-up workflow for CAS 132294-17-8 synthesis.
Protocol A: Benzoylation of (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone
Objective: Maximize steric bulk for downstream stereocontrol while preventing enolization of the cyclobutanone.
-
Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge 1.0 kg (7.68 mol) of (2S,3S)-2,3-bis(hydroxymethyl)cyclobutanone and 10 L of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 1.82 kg (23.0 mol, 3.0 eq) of anhydrous Pyridine and 47 g (0.38 mol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Cool the jacket to 0 °C.
-
Acylation: Slowly dose 2.37 kg (16.9 mol, 2.2 eq) of Benzoyl Chloride over 2 hours. Causality: Controlled addition prevents thermal spikes that could drive unwanted enol-ester formation.
-
Self-Validation (IPC 1): After 4 hours at 20 °C, sample the reaction. Run Reverse-Phase HPLC (C18, MeCN/H₂O). Proceed only if mono-benzoate and starting diol are < 0.5% AUC.
-
Workup: Quench with 5 L of saturated aqueous NaHCO₃. Separate layers, wash the organic layer with 1M HCl (5 L) to remove pyridine, followed by brine. Concentrate under reduced pressure to yield the dibenzoate ketone as a viscous oil.
Protocol B: Stereoselective Reduction to (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Objective: Achieve >99% diastereomeric excess safely on a multi-kilogram scale.
-
Cryogenic Setup: Charge the dibenzoate ketone (approx. 2.6 kg) into a clean, dry 50 L reactor. Add 15 L of anhydrous THF. Cool the reactor jacket to -80 °C. Ensure internal temperature reaches ≤ -75 °C.
-
Hydride Delivery: Dropwise add 8.5 L of a 1.0 M L-Selectride solution in THF (8.5 mol, 1.1 eq) over 3 hours. Maintain internal temperature below -70 °C. Causality: Higher temperatures will compromise the transition state rigidity, reducing the d.r. from >99:1 to unacceptable levels.
-
Self-Validation (IPC 2): Stir for 1 hour at -78 °C. Quench a 1 mL sample in MeOH and analyze via Chiral HPLC. Proceed to quench only if starting ketone is < 0.1% and d.e. is > 99%.
-
Oxidative Quench (Critical Safety Step):
-
Hazard Note: Tri-sec-butylborane byproducts must be oxidized to prevent downstream toxicity and purification failure.
-
Cautiously add 2 L of 10% aqueous NaOH, followed by the highly controlled, dropwise addition of 3 L of 30% H₂O₂.
-
Causality: This oxidation is violently exothermic. Jacket temperature must be set to 0 °C, and addition rate strictly governed by internal temperature (max 20 °C).
-
-
Peroxide Validation: Test the organic layer with peroxide indicator strips. Do not proceed to extraction until residual peroxides are < 5 ppm (quench further with saturated Na₂SO₃ if necessary).
-
Isolation: Extract with Ethyl Acetate (10 L). Wash with brine, dry over Na₂SO₄, and concentrate. Crystallize the crude product from Heptane/Ethyl Acetate (4:1) to afford (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol as a white crystalline solid.
References
- Source: PubMed Central (PMC), National Institutes of Health.
- Source: PubMed Central (PMC), National Institutes of Health.
- Source: DrugFuture.
Sources
- 1. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobucavir, Cygalovir, BMS-180194, SQ-34514-药物合成数据库 [drugfuture.com]
- 3. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Imidazole Derivatives from Cyclobutane Precursors
Introduction & Strategic Rationale
The integration of the cyclobutane motif with the imidazole pharmacophore represents a highly strategic approach in modern drug discovery. The cyclobutane ring imparts significant metabolic stability, unique spatial projection, and conformational rigidity compared to linear alkyl chains or larger cycloalkanes. When fused or tethered to an imidazole—a ubiquitous nitrogen-containing heterocycle—the resulting hybrids serve as potent scaffolds for antiviral agents (e.g., carbocyclic nucleosides like Cyclobut-A) and targeted kinase inhibitors.
Because direct ring expansion of cyclobutanes to imidazoles is thermodynamically unfavorable, synthetic strategies rely on utilizing cyclobutane-containing building blocks (such as cyclobutanecarbaldehyde or cyclobutylamine) as foundational precursors. This guide details two field-proven methodologies for constructing these complex architectures: the multicomponent Van Leusen Imidazole Synthesis and the De Novo Scaffold Construction for carbocyclic nucleosides.
Methodology 1: The Van Leusen Pathway (5-Cyclobutyl-1H-imidazoles)
Concept & Causality
The Van Leusen reaction is a highly efficient, base-induced [3+2] cycloaddition utilizing tosylmethyl isocyanide (TosMIC) and an imine [1]. When applied to cyclobutane precursors, cyclobutanecarbaldehyde is first condensed with a primary amine to form a cyclobutyl imine.
The causality of the subsequent cycloaddition relies on the dual reactivity of TosMIC. Potassium carbonate ( K2CO3 ) deprotonates the α -carbon of TosMIC, generating a nucleophilic carbanion that attacks the electrophilic imine carbon. The nitrogen atom of the intermediate then attacks the isocyanide carbon, driving ring closure. Finally, the aromatization of the ring is thermodynamically driven by the elimination of p -toluenesulfinic acid, yielding a stable 1-substituted-5-cyclobutyl-1H-imidazole.
Experimental Protocol: One-Pot Synthesis
This protocol is designed as a self-validating system; intermediate verification ensures downstream success.
Step 1: Imine Condensation
-
Dissolve cyclobutanecarbaldehyde (1.0 equiv, 10 mmol) and a selected primary amine (1.0 equiv, 10 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.
-
Causality Check: Methanol is chosen as a protic solvent to stabilize the transition state of water elimination during imine formation.
-
Stir the mixture at room temperature for 2 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-inactive aldehyde spot (visualized via KMnO4 stain) confirms quantitative imine formation.
Step 2: Cycloaddition & Aromatization
-
To the same reaction flask, add TosMIC (1.2 equiv, 12 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol).
-
Heat the mixture to reflux (65 °C) for 4–6 hours.
-
Causality Check: Elevated temperatures are required to overcome the activation energy barrier for the elimination of the bulky p -toluenesulfinate leaving group, ensuring complete aromatization.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL).
-
Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure 5-cyclobutyl-1H-imidazole.
Methodology 2: De Novo Construction on Cyclobutylamine (Cyclobut-A Precursors)
Concept & Causality
Carbocyclic nucleosides replace the labile glycosidic bond of natural nucleosides with a robust carbon-carbon or carbon-nitrogen linkage on a cycloalkane ring. To synthesize precursors for drugs like Cyclobut-A, the imidazole ring is built directly onto a protected cyclobutylamine scaffold [2].
This is achieved by reacting the cyclobutylamine with a cyanoformimidate. The nucleophilic primary amine of the cyclobutane scaffold attacks the electrophilic imidate carbon, displacing ethanol to form an amidine. Subsequent treatment with a non-nucleophilic base (DBU) triggers an intramolecular cyclization where the amidine nitrogen attacks the adjacent nitrile, forming a 5-aminoimidazole-4-carbonitrile core.
Experimental Protocol: Stepwise Scaffold Construction
Step 1: Amidine Formation
-
Dissolve protected (1 α ,2 β ,3 α )-2,3-dihydroxycyclobutylamine (1.0 equiv, 5 mmol) in anhydrous ethanol (20 mL).
-
Add ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate (1.1 equiv, 5.5 mmol) portion-wise.
-
Stir at room temperature for 12 hours.
-
Causality Check: The reaction is run at room temperature to prevent the thermal degradation of the highly reactive cyanoformimidate reagent.
-
Validation: Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the loss of ethanol and the formation of the amidine intermediate.
Step 2: DBU-Catalyzed Cyclization
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 0.5 mmol) to the reaction mixture.
-
Heat the solution to 60 °C for 4 hours.
-
Causality Check: DBU acts as a highly efficient, sterically hindered base that deprotonates the amidine nitrogen without acting as a competing nucleophile, facilitating the intramolecular attack on the nitrile group.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. Purify the resulting solid via recrystallization from ethanol/water to yield the optically pure cyclobutane-fused 5-aminoimidazole-4-carbonitrile.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and typical outcomes of the two methodologies, providing a quick-reference guide for synthetic planning.
| Parameter | Van Leusen Synthesis | De Novo Imidazole Construction |
| Cyclobutane Precursor | Cyclobutanecarbaldehyde | Protected Cyclobutylamine |
| Key Reagents | TosMIC, Primary Amine, K2CO3 | Cyanoformimidate, DBU |
| Reaction Classification | [3+2] Cycloaddition / Elimination | Nucleophilic Substitution / Cyclization |
| Typical Yields | 65% – 85% | 70% – 90% |
| Primary Application | Kinase inhibitors, GPCR ligands | Carbocyclic nucleosides (e.g., Cyclobut-A) |
| Scalability | High (Multi-gram scale) | Moderate (Requires careful protecting group strategy) |
Mechanistic Visualization
Mechanistic workflow of the Van Leusen synthesis of 5-cyclobutyl-1H-imidazoles.
References
-
Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of[1 α ,2 β ,3 α -2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines: important precursors to cyclobut-A derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
High-Yield Synthesis of 2,3-Disubstituted Cyclobutanones: Mechanistic Insights and Validated Protocols
Executive Summary
Cyclobutanones are highly valuable, conformationally restricted scaffolds in medicinal chemistry and natural product synthesis. Traditionally, these strained four-membered rings are accessed via [2+2] cycloadditions of ketenes with alkenes. However, that classical approach is heavily compromised by competitive ketene dimerization and poor regioselectivity with unactivated alkenes[1].
To overcome these limitations, this application note details two modern, high-yield methodologies for the stereoselective synthesis of 2,3-disubstituted cyclobutanones: Acid-Catalyzed Ring Expansion of α -Hydroxycyclopropyl Carbinols [1] and Formal Carbene Insertion into Cyclopropanones via Sulfonium Ylides [2]. These protocols offer superior diastereocontrol, utilize bench-stable reagents, and bypass the hazards of traditional ketene generation.
Strategic Overview & Mechanistic Rationale
The synthesis of highly substituted cyclobutanones requires precise control over ring strain and thermodynamic driving forces. We highlight two divergent strategies based on the nature of the starting material and the desired substitution pattern.
Figure 1: Divergent synthetic pathways for 2,3-disubstituted cyclobutanones.
Strategy A: Acid-Catalyzed Ring Expansion (Pinacol-Type)
This method leverages the inherent ring strain of cyclopropanols (~27 kcal/mol) to drive a stereospecific 1,2-alkyl shift[1].
-
Causality of Reagent Selection: While Lewis acids like BF 3 ·OEt 2 in THF can promote this rearrangement, THF acts as a coordinating solvent that competes for the Lewis acid, dampening its effective acidity and extending reaction times (up to 6 hours)[1]. By switching to a Brønsted acid (p-TsOH·H 2 O) in a non-coordinating solvent (CHCl 3 ), the hydroxyl group is rapidly and exclusively protonated. This facilitates immediate water elimination and synchronous ring expansion, driving the reaction to completion in as little as 20 minutes with near-quantitative yields (94–99%)[1].
Strategy B: Formal Carbene Insertion
This recent advancement utilizes sulfonium ylides to insert a carbene equivalent into substituted cyclopropanones (SCPs)[2].
-
Causality of Reagent Selection: Traditional carbene insertions rely on diazo compounds, which present severe explosion and toxicity risks. Sulfonium ylides serve as bench-stable, safe alternatives. The use of K 3 PO 4 in toluene is critical; as a mild, insoluble inorganic base, it slowly deprotonates the sulfonium salt in situ. This maintains a low steady-state concentration of the highly reactive ylide, preventing unwanted dimerization and directing nucleophilic attack exclusively toward the highly electrophilic cyclopropanone carbonyl[2].
Figure 2: Mechanistic sequence of the pinacol-type cyclopropanol ring expansion.
Quantitative Performance Data
The following table summarizes the expected yields and diastereomeric ratios (dr) based on the chosen catalytic system and substrate class.
| Substrate Type | Catalyst System | Solvent | Time | Yield (%) | Diastereoselectivity | Reference |
| cis-3-Alkyl-2-alkyl | p-TsOH·H 2 O (10 mol%) | CHCl 3 | 20 min - 2 h | 94–99% | >17:1 (cis) | [1] |
| trans-3-Alkyl-2-alkyl | p-TsOH·H 2 O (20 mol%) | CHCl 3 | 12 h | 85–90% | >17:1 (trans) | [1] |
| cis-3-Phenyl-2-alkyl | BF 3 ·OEt 2 (20 mol%) | THF | 2 - 6 h | 80% | 17:1 (cis) | [1] |
| trans-2-Aroyl-3-alkyl | K 3 PO 4 (1.5 equiv) | Toluene | 12 - 18 h | 50–60% | Exclusive (trans) | [2] |
Validated Experimental Protocols
Protocol A: High-Yield Synthesis of cis-2,3-Disubstituted Cyclobutanones
Adapted from the ring-expansion methodology[1].
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the α -hydroxycyclopropyl carbinol (0.34 mmol). Dissolve the substrate in anhydrous CHCl 3 (5 mL).
-
Catalytic Activation: Add p-TsOH·H 2 O (6.5 mg, 0.034 mmol, 10 mol%) in a single portion at room temperature (20–25 °C).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Note: The reaction is typically complete within 20 minutes to 2 hours.
-
Quenching: Once complete, cool the reaction vessel to 0 °C using an ice bath. Immediately quench the reaction by adding saturated aqueous NaHCO 3 (3 mL). Causality: Rapid neutralization of the acid prevents thermodynamic equilibration (epimerization) of the newly formed α -stereocenter, locking in the kinetic cis-diastereomer.
-
Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the remaining aqueous phase with Et 2 O (3 × 5 mL).
-
Isolation: Combine the organic phases, wash with brine (10 mL), and dry over anhydrous MgSO 4 . Filter and remove the solvent under reduced pressure. The resulting crude oil is typically >95% pure and can be used without further chromatographic purification[1].
Protocol B: Synthesis of trans-2-Aroyl-3-Substituted Cyclobutanones
Adapted from the formal carbene insertion methodology[2].
-
Preparation: In a flame-dried 25 mL Schlenk flask, combine the substituted cyclopropanone (0.30 mmol, 1.0 equiv) and K 3 PO 4 (0.45 mmol, 1.5 equiv).
-
Ylide Addition: Add the corresponding sulfonium ylide (0.45 mmol, 1.5 equiv) to the solid mixture.
-
Degassing: Evacuate the flask and backfill with argon (repeat twice). Inject anhydrous toluene (12 mL) and degas the resulting suspension by bubbling argon through the solvent for 5 minutes.
-
Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the cyclopropanone (typically 12–18 hours).
-
Workup: Filter the crude reaction mixture through a short pad of Celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (pentane/diethyl ether gradient) to yield the pure trans-cyclobutanone[2].
Self-Validation & Analytical QA
To ensure the integrity of the protocols, researchers must utilize the following self-validating analytical checks:
-
TLC Polarity Shift: In Protocol A, the starting α -hydroxycyclopropyl carbinol is highly polar due to hydrogen bonding. The successful formation of the cyclobutanone is immediately validated by a massive upward shift in the Rf value on silica gel TLC. If the spot does not shift significantly, the acid catalyst may have been neutralized by trace impurities in the solvent.
-
Infrared (IR) Spectroscopy: Cyclobutanones possess a highly characteristic, strained carbonyl (C=O) stretching frequency. A successful synthesis will show a strong absorption band at 1780–1790 cm −1 [2]. If the peak appears around 1715 cm −1 , ring-opening or failure to expand the ring has occurred.
-
1 H NMR Coupling Constants ( J ): The stereochemistry of the 2,3-disubstitution can be self-validated via NMR. The α -protons of the cyclobutanone ring appear as distinct multiplets between δ 2.5–3.5 ppm. The coupling constant ( J ) between the protons at C2 and C3 is generally larger for cis-isomers than for trans-isomers, providing a reliable diagnostic metric for diastereomeric purity[3].
References
-
Title: Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides Source: PMC / National Institutes of Health (NIH) URL: [Link]
Sources
Catalytic Methods for Stereocontrolled Cyclobutane Synthesis: Application Notes and Protocols
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Guide
Executive Summary: The Cyclobutane Challenge in Drug Discovery
Cyclobutanes are highly sought-after motifs in modern medicinal chemistry. Incorporating these four-membered rings into drug candidates offers a robust means to increase sp3 character, improve metabolic stability, and enforce rigid conformational geometries without adding excessive molecular weight. However, the synthesis of densely functionalized, enantioenriched cyclobutanes remains a formidable challenge. The high ring strain (~26 kcal/mol) often leads to competing side reactions, and controlling multiple contiguous stereocenters on a compact scaffold requires extreme precision.
This application note details three field-proven, state-of-the-art methodologies for stereocontrolled cyclobutane synthesis:
-
Sequential Rh/Cu-Catalyzed Bicyclobutanation and Homoconjugate Addition
-
Photoredox-Mediated Difunctionalization of Bicyclo[1.1.0]butanes (BCBs)
-
Stereospecific Ring Contraction via Iodonitrene Chemistry
By understanding the mechanistic causality behind these protocols, researchers can select the optimal strategy for their specific target molecules.
Core Strategy 1: Sequential Rh-Catalyzed Bicyclobutanation & Cu-Catalyzed Homoconjugate Addition
Mechanism & Causality
Developed by Fox and co-workers, this strategy constructs enantiomerically enriched cyclobutanes via a three-component, two-catalyst, single-flask process[1]. The reaction initiates with the decomposition of an acyclic (E)-2-diazo-5-arylpent-4-enoate using a chiral rhodium catalyst, Rh2(S-NTTL)4[2].
The choice of Rh2(S-NTTL)4 is critical: it minimizes competing Büchner cyclization pathways and maximizes the enantioselective formation of the highly strained bicyclobutane intermediate[2]. Furthermore, the use of tert-butyl esters (rather than methyl or ethyl) provides necessary steric bulk to prevent premature side reactions and is essential for compatibility with the subsequent step[2]. In the second phase, a copper-catalyzed homoconjugate addition of an organocuprate opens the bicyclobutane. The resulting enolate is trapped by an electrophile. The stereochemical outcome is dictated by the initial Rh-catalyzed step (setting absolute stereochemistry) and the facial selectivity of the enolate trapping, yielding highly substituted cyclobutanes with excellent diastereoselectivity (dr up to 14:1)[2].
Experimental Protocol
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve Rh2(S-NTTL)4 (1.0 mol %) in anhydrous dichloromethane (DCM).
-
Bicyclobutanation: Slowly add a solution of tert-butyl (E)-2-diazo-5-arylpent-4-enoate (1.0 equiv) in DCM via a syringe pump over 1 hour at -78 °C. Note: Slow addition maintains a low concentration of the diazo compound, suppressing dimerization.
-
Homoconjugate Addition: Once nitrogen evolution ceases, add the organocuprate reagent (e.g., R2CuLi , 1.5 equiv) directly to the reaction mixture at -78 °C. Stir for 30 minutes to ensure complete ring opening of the bicyclobutane.
-
Enolate Trapping: Introduce the desired electrophile (e.g., allyl iodide, benzyl bromide, 2.0 equiv)[2]. Gradually warm the mixture to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry over Na2SO4 , and purify via flash column chromatography.
Figure 1: Workflow of the Sequential Rh/Cu-Catalyzed Cyclobutane Synthesis.
Core Strategy 2: Photoredox-Mediated Difunctionalization of Bicyclo[1.1.0]butanes
Mechanism & Causality
Bicyclo[1.1.0]butanes (BCBs) are privileged strain-release building blocks[3]. Recent advances leverage photoredox catalysis to achieve highly regio- and diastereocontrolled syn-difunctionalization of BCBs[3].
By utilizing bifunctional reagents containing a redox-active C–S σ -bond, a photocatalyst (excited by visible light) facilitates single-electron transfer (SET) to generate an electrophilic radical[3]. This radical selectively attacks the bridgehead carbon of the BCB, triggering strain-release ring opening to form a cyclobutyl radical. The steric environment of the folded BCB framework and the rapid radical trapping dictate a strict syn-selective functionalization. This method circumvents the limitations of traditional stepwise carbopalladation, which often struggles with diastereocontrol and requires harsh conditions[3].
Experimental Protocol
-
Reaction Setup: In a 2-dram vial equipped with a Teflon septum, combine the BCB substrate (1.0 equiv), the C-S bifunctional reagent (1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 , 2.0 mol %).
-
Solvent & Degassing: Dissolve the mixture in anhydrous degassed solvent (e.g., acetonitrile or DMF, 0.1 M). Degas the solution via three freeze-pump-thaw cycles. Critical Step: Oxygen must be rigorously excluded as it quenches the excited photocatalyst and intercepts radical intermediates.
-
Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (440-450 nm). Stir the reaction at room temperature for 12-24 hours. Use a cooling fan to maintain ambient temperature and prevent thermal background reactions.
-
Isolation: Concentrate the crude mixture under reduced pressure. Purify by silica gel chromatography to isolate the syn-difunctionalized 1,1,3-trisubstituted cyclobutane[3].
Figure 2: Mechanistic pathway for the photoredox-mediated difunctionalization of BCBs.
Core Strategy 3: Memory of Chirality via Ring Contraction (Iodonitrene Chemistry)
Mechanism & Causality
When scaling up cyclobutane synthesis, relying on expensive chiral transition-metal catalysts can be prohibitive. An elegant, scalable alternative is the "Memory of Chirality" ring contraction from readily available enantiopure pyrrolidines[4].
Treatment of pyrrolidines with hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) and ammonium carbamate generates an iodonitrene intermediate[4]. This triggers a stereospecific nitrogen extrusion, forming a transient 1,4-biradical. Because the radical recombination is significantly faster than bond rotation, the chiral information of the pyrrolidine is perfectly preserved in the resulting cyclobutane. For example, trans-pyrrolidine yields trans-cyclobutane with >99% ee[4].
Experimental Protocol
-
Reagent Mixing: To a solution of enantiopure trans-pyrrolidine (1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (2.0 equiv). Note: TFE is crucial as its high ionizing power and low nucleophilicity stabilize the hypervalent iodine intermediates.
-
Oxidation: Add HTIB (1.2 equiv) portion-wise at 0 °C. The reaction will turn pale yellow as the iodonitrene forms.
-
Ring Contraction: Stir the mixture at room temperature for 4 hours. The nitrogen extrusion is thermodynamically driven by the formation of N2 gas.
-
Purification: Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and recrystallize the crude product. This protocol achieves up to 39% overall yield from ketone precursors and is highly scalable because it is chromatography-free[4].
Figure 3: Decision tree for selecting a stereocontrolled cyclobutane synthesis strategy.
Quantitative Data Summary
To guide synthetic planning, the following table summarizes the performance metrics of the three methodologies discussed.
| Methodology | Catalyst / Key Reagent | Yield Range | Stereocontrol (ee / dr) | Substrate Scope Highlights | Scalability |
| Sequential Rh/Cu Catalysis | Rh2(S-NTTL)4, Organocuprate | 60 - 85% | Up to 94% ee / 14:1 dr | Highly substituted, enolate trapping compatible | Moderate |
| Photoredox BCB Difunctionalization | Ir-based Photocatalyst, Blue LED | 55 - 90% | Excellent syn-selectivity | 1,1,3-trisubstituted cyclobutanes | Moderate |
| Iodonitrene Ring Contraction | HTIB, Ammonium Carbamate | 35 - 50% (Overall) | >99% ee (Stereoretention) | trans-cyclobutane-1,2-dicarboxylic acids | High (Chromatography-free) |
References
-
syn-Selective Difunctionalization of Bicyclobutanes Enabled by Photoredox-Mediated C–S σ-Bond Scission Journal of the American Chemical Society - ACS Publications[Link]
-
Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition PMC - National Institutes of Health[Link]
-
Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed bicyclobutanation/Cu-catalyzed Homoconjugate Addition PubMed - National Institutes of Health[Link]
Sources
- 1. Enantioselective synthesis of cyclobutanes via sequential Rh-catalyzed bicyclobutanation/Cu-catalyzed homoconjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 [smolecule.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclobutanol Intermediates
Introduction: The Strategic Value of Chiral Cyclobutanols in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer novel three-dimensional (3D) topologies and improved pharmacological properties is relentless. Chiral cyclobutane derivatives, and specifically chiral cyclobutanols, have emerged as pivotal structural motifs in the design of new therapeutics.[1][2][3] Their inherent ring strain and distinct puckered conformation create a rigid framework that can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for biological targets.[2][3] The incorporation of the cyclobutane ring can improve a drug candidate's metabolic stability, reduce planarity, and allow for the exploration of unique chemical space, ultimately contributing to more potent and selective medicines.[3] This guide provides an in-depth overview of robust methodologies for the asymmetric synthesis of chiral cyclobutanol intermediates, tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies for Asymmetric Cyclobutanol Synthesis
The enantioselective synthesis of cyclobutanols remains a challenging yet crucial area of organic chemistry.[4] Several powerful strategies have been developed, each with its own set of advantages and applications. The choice of method often depends on the desired substitution pattern and the available starting materials.
Asymmetric Reduction of Prochiral Cyclobutanones
One of the most direct and widely used methods for accessing chiral cyclobutanols is the asymmetric reduction of a prochiral cyclobutanone precursor. This approach leverages well-established catalytic systems to deliver high levels of enantioselectivity.
A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂). The catalyst forms a complex with the borane, which then coordinates to the carbonyl oxygen of the cyclobutanone, directing the hydride delivery from one face of the molecule and thereby establishing the stereocenter.
Another powerful technique is catalytic asymmetric transfer hydrogenation. For instance, Ru-catalyzed systems using chiral ligands like (R,R)-Ts-DENEB have demonstrated high efficiency and enantioselectivity in the reduction of benzocyclobutenones to the corresponding benzocyclobutenols.[5][6]
Catalytic Asymmetric [2+2] Cycloadditions
The [2+2] cycloaddition reaction is a cornerstone for the construction of the cyclobutane ring.[2][7] When rendered asymmetric through the use of chiral catalysts, this method provides direct access to enantioenriched cyclobutane frameworks, which can then be converted to cyclobutanols. Chiral Lewis acids are often employed to catalyze the reaction between a ketene or ketene equivalent and an alkene.[8] The Lewis acid activates the ketenophile, and the chiral ligand environment dictates the facial selectivity of the cycloaddition.
Organocatalysis has also emerged as a powerful tool for enantioselective [2+2] cycloadditions.[9][10] Chiral amines can activate α,β-unsaturated aldehydes to form dienamine intermediates, which then undergo a formal [2+2] cycloaddition with a suitable reaction partner.[9]
Tandem Cyclopropanation/Semipinacol Rearrangement
A novel and elegant approach involves a chiral Lewis acid-catalyzed tandem cyclopropanation/semipinacol rearrangement.[11] This strategy utilizes α-silyloxyacroleins and α-diazoesters to generate a cyclopropane intermediate in situ. The chiral catalyst, such as a chiral oxazaborolidinium ion, controls the stereochemistry of the cyclopropanation step.[11] The resulting cyclopropylcarbinol derivative then undergoes a stereospecific semipinacol rearrangement to furnish a chiral α-silyloxycyclobutanone with a β-quaternary center, which can be readily converted to the corresponding cyclobutanol.[11]
Transition Metal-Catalyzed C-C Bond Forming Reactions
Transition metal catalysis offers a diverse array of methods for the enantioselective synthesis of cyclobutanes and their derivatives. Nickel-catalyzed asymmetric hydroalkenylation of 1,4-alkynones provides access to alkenyl cyclobutanols with a tetrasubstituted stereocenter.[12] Copper-catalyzed enantioselective borylcupration of a substrate containing a tethered ketone can generate a chiral benzylic copper intermediate that undergoes intramolecular cyclization to yield boryl-functionalized cyclobutanols.[4][13] These methods are particularly valuable for creating highly substituted and functionalized cyclobutanol scaffolds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the asymmetric synthesis of chiral cyclobutanols.
Protocol 1: Asymmetric Synthesis of (S)-3-Benzylcyclobutanol via CBS Reduction
This protocol details a two-step sequence starting from the synthesis of the cyclobutanone precursor followed by its asymmetric reduction.[1]
Step 1: Synthesis of 3-Benzylcyclobutanone
-
Part A: [2+2] Cycloaddition. To a solution of benzyl vinyl ether in diethyl ether at 0 °C, add dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.
-
Part B: Dechlorination. Dissolve the crude product in acetic acid and add activated zinc dust portion-wise, maintaining the temperature below 40 °C. Stir at room temperature for 6 hours. Filter the reaction mixture, neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. Dry the combined organic layers and concentrate to afford 3-(benzyloxy)cyclobutanone. Purify by column chromatography.
-
Part C: Hydrogenolysis. Dissolve 3-(benzyloxy)cyclobutanone in ethanol in a hydrogenation vessel. Add 10% palladium on charcoal. Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12 hours. Filter through Celite and concentrate to yield 3-benzylcyclobutanone.
Step 2: Asymmetric Reduction of 3-Benzylcyclobutanone
-
To a solution of (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) dropwise.
-
Stir the solution at 0 °C for 15 minutes.
-
Add a solution of 3-benzylcyclobutanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford (S)-3-benzylcyclobutanol.
Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction for the Synthesis of a Substituted Cyclobutanol
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for forming carbon-carbon bonds with high chemoselectivity.[14][15][16][17][18] It involves the coupling of an aldehyde with an allyl or vinyl halide mediated by chromium(II) salts, often with a nickel(II) co-catalyst.[14][15] This reaction is tolerant of a wide range of functional groups.[15]
General Procedure:
-
In a glovebox, to a flame-dried flask, add anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride.
-
Add anhydrous, degassed solvent (e.g., DMF or DMSO).
-
To this suspension, add a solution of the vinyl or allyl halide in the reaction solvent.
-
Stir the mixture at room temperature until a deep green or blue color persists, indicating the formation of the organochromium reagent.
-
Add a solution of the aldehyde (e.g., a cyclobutanone derivative) in the reaction solvent dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Asymmetric Reduction of 3-Benzylcyclobutanone [1]
| Entry | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | (S)-CBS / BH₃·SMe₂ | (S)-3-Benzylcyclobutanol | 92 | 95 | S |
| 2 | (R)-CBS / BH₃·SMe₂ | (R)-3-Benzylcyclobutanol | 90 | 96 | R |
Table 2: Comparison of Selected Asymmetric Cyclobutanol Synthesis Methods
| Method | Catalyst/Reagent | Substrates | Key Features | Typical ee (%) |
| CBS Reduction | Chiral Oxazaborolidine / Borane | Prochiral Cyclobutanones | High enantioselectivity, predictable stereochemistry. | >90 |
| [2+2] Cycloaddition | Chiral Lewis Acid or Organocatalyst | Ketenes/Alkenes or Enals/Alkenes | Direct access to chiral cyclobutane core.[8][9] | 80-99 |
| Tandem Cyclopropanation/ Rearrangement | Chiral Oxazaborolidinium Ion | α-Silyloxyacroleins / Diazoesters | Forms β-quaternary centers with high stereocontrol.[11] | up to 98 |
| Cu-Catalyzed Borylcupration | Cu-catalyst / Chiral Ligand | Unsaturated Ketones | Introduces a versatile boronate moiety.[4][13] | >90 |
Visualization of Key Processes
Caption: General workflow for asymmetric cyclobutanol synthesis.
Caption: Simplified mechanism of CBS-catalyzed reduction.
Conclusion
The asymmetric synthesis of chiral cyclobutanol intermediates is a dynamic and enabling field within synthetic organic chemistry. The methodologies outlined in this guide, from catalytic reductions to sophisticated cycloadditions and tandem reactions, provide powerful tools for accessing these valuable building blocks with high stereocontrol. As the demand for structurally novel and potent drug candidates continues to grow, the strategic application of these synthetic protocols will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
References
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing). Available at: [Link]
-
Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols | ACS Catalysis. Available at: [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - RSC Publishing. Available at: [Link]
-
Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols | ACS Catalysis. Available at: [Link]
-
Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC. Available at: [Link]
-
Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Cobalt Catalysis for Enantioselective Cyclobutanone Construction - eScholarship.org. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
-
Access to Alkenyl Cyclobutanols by Ni-Catalyzed Regio- and Enantio-Selective syn-Hydrometalative 4-exo-trig Cyclization of Alkynones - PubMed. Available at: [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available at: [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. Available at: [Link]
-
Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Available at: [Link]
-
Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Expedient Approach to Chiral Cyclobutanones: Asymmetric Synthesis of cyclobut-G. Available at: [Link]
-
(PDF) Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization - ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs | Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Synthesis of Cyclobutanes by a Formal [2+2] Cycloaddition Controlled by Dienamine Catalysis - Parra - 2012 - DOI. Available at: [Link]
-
(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G - PubMed. Available at: [Link]
-
Asymmetric formal [2+2] cycloadditions via bifunctional dienamine catalysis. - ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
-
Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes - ResearchGate. Available at: [Link]
-
Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC. Available at: [Link]
-
Nozaki–Hiyama–Kishi reaction - Wikipedia. Available at: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
-
Nozaki-Hiyama-Kishi Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of cyclobutanols - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Enantioselective Organocatalytic Four‐Atom Ring - Amanote Research. Available at: [Link]
-
THE NOZAKI-HIYAMA-KISHI REACTION - Illinois Chemistry. Available at: [Link]
-
Catalytic Nozaki–Hiyama–Kishi (NHK) Type Reactions. Available at: [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions - Organic Syntheses. Available at: [Link]
-
Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes - PMC. Available at: [Link]
-
(PDF) Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - ResearchGate. Available at: [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
The Critical Role of Chiral Intermediates in Modern Pharmaceutical R&D. Available at: [Link]
-
Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - Semantic Scholar. Available at: [Link]
-
Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides | Organic Letters - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02119B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Access to Alkenyl Cyclobutanols by Ni-Catalyzed Regio- and Enantio-Selective syn-Hydrometalative 4-exo-trig Cyclization of Alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 16. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Advanced Application Note: Synthesis and Validation of ProTide Nucleoside Analogs Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
Executive Summary
Viral RNA-dependent RNA polymerases (RdRps) are highly conserved enzymes responsible for the replication and transcription of RNA viruses, making them premier targets for broad-spectrum antiviral drug development[1]. While nucleoside analogs (NAs) are potent RdRp inhibitors, their clinical efficacy is frequently bottlenecked by poor cellular permeability and inefficient intracellular phosphorylation by host kinases. This application note details the end-to-end methodology for synthesizing ProTides (Prodrugs of Nucleotides)—a technology that masks the rate-limiting monophosphate group—and validates their efficacy through self-validating biochemical and cell-based protocols.
Mechanistic Grounding: The ProTide Technology
Nucleoside analogs must be converted into nucleoside triphosphates (NTPs) to act as substrates for viral RdRp. The first phosphorylation step (Nucleoside → NMP) is typically the rate-limiting barrier. The ProTide approach circumvents this by chemically masking the monophosphate with an aryloxy group and an amino acid ester[2].
Causality in Design: The lipophilic masking groups neutralize the negative charge of the phosphate, enabling rapid passive diffusion across the host cell membrane[3]. Once inside, the prodrug undergoes a specific, enzyme-driven metabolic cascade (mediated by esterases and phosphoramidases) to release the active NMP, which is rapidly phosphorylated to the active NTP[2]. This self-validating intracellular delivery system ensures high local concentrations of the active inhibitor at the site of viral replication.
Intracellular metabolic activation of ProTides into active nucleoside triphosphates.
Integrated Workflow & Chemical Synthesis Protocol
To ensure a robust drug discovery pipeline, the synthesis of the ProTide must be seamlessly integrated with rigorous quality control and biological validation.
Integrated workflow from chemical synthesis to biological validation of RdRp inhibitors.
Protocol 1: Synthesis of Phosphoramidate Prodrugs
The most efficient synthetic strategy involves coupling the target nucleoside with a pre-formed phosphorochloridate reagent[4].
Causality & Experimental Choices: We utilize tert-butylmagnesium chloride ( t BuMgCl) as the base. Unlike standard amine bases, the bulky Grignard reagent selectively deprotonates the less sterically hindered 5'-hydroxyl group of the nucleoside. This regioselectivity is critical to prevent unwanted coupling at the 2' or 3' positions, ensuring high yields of the desired 5'-phosphoramidate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Dissolve the nucleoside analog (1.0 eq, e.g., 2'-fluoro-2'-C-methyluridine) in anhydrous tetrahydrofuran (THF). Note: Anhydrous conditions are mandatory; trace moisture will rapidly hydrolyze the highly electrophilic phosphorochloridate into an unreactive diester.
-
Regioselective Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Add t BuMgCl (1.0 M solution in THF, 1.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to allow complete formation of the 5'-alkoxide intermediate.
-
Coupling: Dissolve the appropriate phosphorochloridate reagent (1.2 eq) in anhydrous THF and add it dropwise to the activated nucleoside mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.
-
Quenching & Isolation: Quench the reaction by adding saturated aqueous NH4Cl (10 mL) to neutralize the magnesium salts. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography using a gradient of Dichloromethane/Methanol (99:1 to 95:5) to isolate the ProTide as a mixture of phosphorus diastereomers.
Biochemical Validation: High-Throughput Fluorometric RdRp Assay
To validate direct target engagement, the synthesized compounds (tested in their active triphosphate form, as cell-free assays lack the metabolizing enzymes to process the ProTide) must be evaluated against the reconstituted viral RdRp complex[5].
Causality & Experimental Choices: For SARS-CoV-2, the catalytic subunit (nsp12) exhibits negligible processivity on its own. The assay mandates the inclusion of accessory proteins nsp7 and nsp8[6]. Furthermore, utilizing a self-priming RNA template eliminates the thermodynamic variability of annealing separate primer and template strands, creating a self-validating, highly reproducible initiation complex[5].
Step-by-Step Methodology:
-
Holoenzyme Assembly: In a microcentrifuge tube, incubate purified nsp12, nsp7, and nsp8 at a molar ratio of 1:2:2 in Assay Buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2 , 1 mM DTT, 0.01% Triton-X 100) for 15 minutes at 4 °C[5].
-
Compound Preparation: Serially dilute the active nucleoside triphosphate (NTP) analog in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.
-
Reaction Setup: In a 384-well black microplate, add 2.0 μM of the reconstituted RdRp complex and 1.0 μM of the self-priming RNA template per well. Add the serially diluted inhibitor and incubate for 30 minutes at room temperature[5].
-
Initiation: Initiate RNA synthesis by adding a nucleotide mix (10 mM ATP, or a balanced NTP mix depending on the template sequence). Incubate the plate at 37 °C for 60 minutes.
-
Detection: Terminate the reaction and add the QuantiFluor dsRNA dye mix (Promega). This dye specifically intercalates into the newly formed double-stranded RNA product[5].
-
Quantification: Incubate for 5 minutes in the dark. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using non-linear regression analysis.
Cell-Based Efficacy and Cytotoxicity Profiling
Biochemical assays confirm target engagement, but cell-based assays are required to validate the ProTide's cellular permeability, intracellular metabolism, and overall antiviral efficacy.
Causality & Experimental Choices: Using a Gaussia-luciferase (Gluc) reporter assay allows for rapid, high-throughput screening of RdRp activity without the biosafety constraints of handling live infectious virus[7]. Crucially, a parallel cytotoxicity assay (e.g., CellTiter-Glo) must be run. A protocol is only self-validating if it proves that the observed reduction in viral replication is due to specific polymerase inhibition, not broad host-cell toxicity.
Step-by-Step Methodology:
-
Cell Seeding & Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with plasmids encoding the RdRp complex (nsp12/nsp7/nsp8) at an optimized ratio of 1:3:3, alongside a Gluc reporter plasmid driven by a viral promoter sequence[7].
-
Compound Treatment: 6 hours post-transfection, replace the media with fresh media containing serial dilutions of the synthesized ProTide prodrug.
-
Efficacy Readout ( EC50 ): 48 hours post-treatment, collect 20 μL of the culture supernatant. Add the Gluc substrate and measure luminescence to quantify RdRp-driven reporter expression[7].
-
Toxicity Readout ( CC50 ): Add CellTiter-Glo reagent to the remaining cells in the 96-well plate to measure intracellular ATP levels, providing a direct readout of cell viability[7].
Quantitative Data Presentation
The table below summarizes the benchmarking data for established nucleoside analogs and ProTides against the SARS-CoV-2 RdRp complex, demonstrating the necessity of tracking both efficacy and toxicity.
| Compound | Target Virus | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Mechanism of Action |
| Remdesivir (ProTide) | SARS-CoV-2 | Cell-Based (Gluc) | 1.11 | > 100 | Delayed chain termination[7] |
| Molnupiravir (Prodrug) | SARS-CoV-2 | Cell-Based (Gluc) | 0.22 | > 100 | Lethal mutagenesis[7] |
| Ribavirin (Standard NA) | SARS-CoV-2 | Cell-Based (Gluc) | 70.0 - 110.0 | > 100 | Weak RdRp inhibition[7] |
| Sofosbuvir-TP (Active) | SARS-CoV / CoV-2 | Biochemical | 0.1 - 1.0 | N/A | Immediate chain termination[3] |
Note: The stark difference in efficacy between Ribavirin (a standard NA) and Remdesivir highlights the critical advantage of the ProTide delivery system in bypassing rate-limiting phosphorylation steps.
References
-
Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay Frontiers in Pharmacology[Link]
-
The ProTide Prodrug Technology: From the Concept to the Clinic Journal of Medicinal Chemistry (ACS Publications)[Link]
-
A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase Antiviral Research (NIH / PMC)[Link]
-
SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System Biomedicines (NIH / PMC)[Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues Molecules (MDPI)[Link]
-
Nucleotide Analogues as Inhibitors of SARS-CoV Polymerase bioRxiv[Link]
Sources
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleotide Analogues as Inhibitors of SARS-CoV Polymerase | bioRxiv [biorxiv.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 6. SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of Oligonucleotides Containing Cyclobutane Pyrimidine Dimer (CPD) Building Blocks
Introduction & Rationale
Cyclobutane-containing nucleoside analogues are structurally unique molecules with profound applications in both antiviral drug development (e.g., carbocyclic nucleosides) and the study of UV-induced DNA damage. The cis-syn cyclobutane pyrimidine dimer (CPD) is the most prevalent DNA lesion induced by ultraviolet light[1]. To investigate translesion synthesis, polymerase bypass, and DNA repair mechanisms, researchers require oligonucleotides containing site-specific, stereopure cyclobutane lesions[2].
Historically, direct UV irradiation of synthesized oligonucleotides was utilized to generate these lesions. However, this approach yields a heterogeneous mixture of cis-syn, trans-syn, and (6-4) photoproducts across multiple adjacent pyrimidines. The modern, highly controlled approach utilizes a pre-synthesized cyclobutane dinucleotide phosphoramidite building block, which is then incorporated into the oligonucleotide via solid-phase synthesis (SPS)[3]. This guarantees sequence-specific, single-site incorporation of the cyclobutane scaffold without collateral damage to the rest of the sequence.
Preparation of the Cyclobutane Building Block
The synthesis of the CPD phosphoramidite relies on a triplet-sensitized [2+2] photocycloaddition of a partially protected dinucleoside monophosphate.
Causality of Reagent Choice: Acetophenone is selected as the photosensitizer because its triplet energy is sufficient to excite the pyrimidine bases without directly exciting the protecting groups (such as the 5'-O-DMT group). Irradiation at >280 nm ensures that the trityl and silyl protecting groups remain intact during the cyclobutane ring formation[1].
Synthesis pathway of the cyclobutane pyrimidine dimer (CPD) phosphoramidite building block.
Solid-Phase Synthesis (SPS) Workflow
Incorporating a cyclobutane building block into an oligonucleotide backbone introduces unique steric and chemical stability challenges that require deviations from standard automated DNA synthesis protocols.
Causality of Extended Coupling: The rigid cyclobutane ring severely restricts the conformational flexibility of the dinucleotide, burying the 3'-O-phosphoramidite moiety. Standard 3-minute coupling times result in massive truncation (failure sequences). Extending the coupling time to 15–20 minutes and increasing the monomer concentration is mandatory to drive the reaction to >95% yield[2].
Causality of UltraMild Deprotection: While standard thymine-thymine (T<>T) CPDs can withstand harsh ammoniolysis, modified cyclobutane analogues (such as the T<>U or T<>mC dimers) are prone to hydrolytic ring-opening or deamination under standard conditions (NH₄OH, 55°C)[4]. Therefore, UltraMild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG) and capping reagents (phenoxyacetic anhydride) must be used, allowing cleavage and deprotection at room temperature[4].
Solid-phase synthesis cycle optimized for sterically hindered cyclobutane building blocks.
Experimental Protocols (Self-Validating System)
Protocol 1: Preparation of the DNA Synthesizer
-
Reagent Preparation: Dissolve the cyclobutane phosphoramidite building block in anhydrous acetonitrile (H₂O < 10 ppm) to a final concentration of 0.12 M to 0.15 M[2].
-
Standard Monomers: Dissolve UltraMild nucleoside phosphoramidites in anhydrous acetonitrile to 0.10 M[4].
-
System Purge: Purge all lines with argon. Prime the synthesizer lines to ensure no moisture is present, as the sterically hindered CPD monomer is highly susceptible to competitive hydrolysis by trace water over the extended coupling time.
Protocol 2: Modified Coupling Cycle
-
Detritylation: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 80 seconds.
-
Coupling: Deliver the CPD phosphoramidite and activator (0.25 M 5-(Ethylthio)-1H-tetrazole or 0.25 M DCI in acetonitrile) to the column. Critical Step: Pause the flow and allow a static coupling time of exactly 15 minutes.
-
Capping: Flush with Phenoxyacetic anhydride (Pac₂O) and 1-methylimidazole (NMI) for 2 minutes to cap unreacted 5'-hydroxyls, preventing deletion mutations[4].
-
Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/H₂O for 45 seconds.
Protocol 3: Cleavage, Deprotection, and Self-Validation
-
Cleavage: Treat the CPG resin with 0.05 M K₂CO₃ in methanol for 4 hours at room temperature to cleave the oligonucleotide and remove base protecting groups without degrading the sensitive cyclobutane ring[4].
-
Neutralization: Neutralize the solution with equimolar acetic acid, filter to remove the CPG resin, and dry under vacuum.
-
Self-Validation (Photoreversal Assay): To definitively prove the structural integrity of the cyclobutane ring post-synthesis, subject an aliquot of the purified oligonucleotide to UVC irradiation (254 nm) for 15 minutes. The cyclobutane ring will undergo cycloreversion (splitting back into two standard pyrimidines). Analyze via RP-HPLC; a complete shift to a later retention time validates that the cyclobutane linkage was intact and successfully incorporated[2].
Quantitative Data Presentation
The table below summarizes the critical differences in coupling efficiencies when standard protocols are compared against optimized conditions for cyclobutane building blocks.
| Monomer Type | Coupling Reagent | Coupling Time | Concentration | Average Stepwise Yield |
| Standard dA/dC/dG/dT | 5-(Ethylthio)-1H-tetrazole | 3 min | 0.10 M | > 99.0% |
| CPD Phosphoramidite | 5-(Ethylthio)-1H-tetrazole | 3 min | 0.10 M | 45.0 - 60.0% |
| CPD Phosphoramidite | 5-(Ethylthio)-1H-tetrazole | 15 min | 0.12 M | > 95.0% |
| CPD Phosphoramidite | DCI (4,5-Dicyanoimidazole) | 15 min | 0.15 M | > 98.0% |
Table 1: Optimization of coupling efficiencies for cyclobutane-containing phosphoramidites during solid-phase synthesis.
References
-
Taylor, J. S., Brockie, I. R., & O'Day, C. L. (1987). A building block for the sequence-specific introduction of cis-syn thymine dimers into oligonucleotides. Solid-phase synthesis of TpT[c,s]pTpT. Journal of the American Chemical Society, 109(22), 6735-6742. URL:[Link]
-
Iwai, S., et al. (2011). Photosensitized [2 + 2] cycloaddition of N-acetylated cytosine affords stereoselective formation of cyclobutane pyrimidine dimer. Nucleic Acids Research, 39(3), 1165-1175. URL:[Link]
-
Iwai, S., et al. (2014). A cyclobutane thymine–N4-methylcytosine dimer is resistant to hydrolysis but strongly blocks DNA synthesis. Nucleic Acids Research, 42(3), 2075-2084. URL:[Link]
-
Zhao, X., et al. (1996). Chemical synthesis and translesion replication of a cis–syn cyclobutane thymine–uracil dimer. Nucleic Acids Research, 24(9), 1554-1560. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzoylation of Cyclobutanediol
Welcome to the technical support center for the benzoylation of cyclobutanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to address specific challenges encountered in the lab.
Core Principles: The Schotten-Baumann Reaction for Diol Protection
The benzoylation of alcohols, including cyclobutanediol, is a fundamental protection strategy in multi-step organic synthesis. The most common method employed is the Schotten-Baumann reaction, which involves the acylation of an alcohol with an acyl halide (in this case, benzoyl chloride) in the presence of a base.[1][2]
The base plays a dual role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, and it can deprotonate the alcohol, forming a more nucleophilic alkoxide species that readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.[3][4] Understanding this mechanism is critical for troubleshooting and optimization.
Caption: Generalized Schotten-Baumann Mechanism for Alcohol Benzoylation.
Troubleshooting Guide
This section addresses the most common issues encountered during the benzoylation of cyclobutanediol in a direct question-and-answer format.
Question 1: My reaction shows low or no yield of the desired benzoylated product. What went wrong?
This is a frequent issue that can stem from several sources. A systematic check is required.
| Possible Cause | Explanation & Suggested Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is highly reactive towards water, hydrolyzing to form unreactive benzoic acid.[5] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5] Use a fresh bottle of benzoyl chloride if possible. |
| Incomplete Reaction | The reaction may not have reached completion before workup. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[5] If the reaction has stalled, consider extending the reaction time or gently heating the mixture, being mindful of potential side reactions.[6] |
| Ineffective Base | The chosen base may be too weak to neutralize the generated HCl effectively or to sufficiently activate the alcohol. Solution: For anhydrous conditions, tertiary amines like triethylamine or pyridine are common.[7] Pyridine can also act as a nucleophilic catalyst, sometimes forming a more potent acylating agent.[4][7] In biphasic systems, an aqueous solution of NaOH can be used.[1] |
| Incorrect Stoichiometry | Using insufficient benzoyl chloride will naturally lead to incomplete conversion. Solution: For di-benzoylation, ensure at least 2.0 equivalents of benzoyl chloride are used. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion. |
Question 2: My product is a mixture of mono- and di-benzoylated cyclobutanediol. How can I improve selectivity?
Achieving regioselectivity with polyols is a classic challenge in synthesis.[8]
| Possible Cause | Explanation & Suggested Solution |
| Incorrect Stoichiometry for Mono-benzoylation | Adding more than one equivalent of benzoyl chloride will inevitably lead to the formation of the di-substituted product. Solution: For mono-benzoylation, carefully add 1.0 equivalent or slightly less (e.g., 0.95 eq) of benzoyl chloride slowly at a low temperature (e.g., 0 °C or colder) to favor the mono-adduct.[9] |
| Lack of Inherent Substrate Selectivity | The two hydroxyl groups on cyclobutanediol may have similar reactivities, leading to a statistical mixture of products. Solution: For highly selective mono-protection, advanced methods may be required. One approach involves using a bulky benzoylating agent or employing a catalyst system designed for regioselectivity, such as DBU with 1-benzoylimidazole, which often shows a preference for primary hydroxyl groups.[8] |
| Reaction Temperature Too High | Higher temperatures increase reaction rates but can decrease selectivity. Solution: Run the reaction at a reduced temperature (e.g., -20 °C to 0 °C) to enhance selectivity for the more reactive hydroxyl group or to better control the reaction extent for mono-benzoylation.[9] |
Question 3: My final product is contaminated with benzoic acid, which is difficult to remove. How can I prevent this and purify my product?
Benzoic acid is the hydrolysis product of benzoyl chloride and is the most common impurity.[7][10]
| Possible Cause | Explanation & Suggested Solution |
| Moisture in Reaction | As mentioned, any water present will convert your reagent into benzoic acid. Solution: Rigorously follow anhydrous reaction protocols.[5] |
| Inadequate Workup | Failure to remove benzoic acid during the workup phase will carry it through to the final product. Solution: The most effective removal method is a wash with a weak aqueous base. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][11] This deprotonates the acidic benzoic acid to form sodium benzoate, which is highly soluble in the aqueous layer and is thus removed. |
| Co-elution during Chromatography | Benzoic acid can sometimes co-elute with the desired product on silica gel, especially if the product is polar.[12] Solution: If a basic wash was insufficient, try adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent during column chromatography. This can help to deprotonate the benzoic acid and keep it adsorbed to the silica, allowing your neutral product to elute first.[12] |
Caption: A flowchart for troubleshooting common issues in benzoylation.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the benzoylation of cyclobutanediol? The choice of base is critical and depends on the desired reaction conditions.[7]
-
Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst, forming a highly reactive benzoylpyridinium intermediate, which can accelerate the reaction.[4][7] It is particularly useful for less reactive alcohols.
-
Triethylamine (Et₃N): A non-nucleophilic, organic-soluble base. It is effective at neutralizing HCl but does not act as a catalyst. It is often easier to remove during workup than pyridine.[7]
-
Aqueous Sodium Hydroxide (NaOH): Used in the classic biphasic Schotten-Baumann conditions.[2] The reaction occurs at the interface of the organic and aqueous layers. This method is robust but can increase the risk of hydrolyzing the benzoyl chloride and the ester product if the substrate is sensitive.
Q2: Why are anhydrous conditions so important? Benzoyl chloride reacts readily with water to form benzoic acid.[5] This side reaction consumes your reagent, lowering the yield, and introduces an impurity that can be challenging to remove.[10] Performing the reaction under an inert atmosphere of nitrogen or argon is a best practice to exclude atmospheric moisture.[5]
Q3: What is a standard workup procedure for a benzoylation reaction? A typical workup sequence is designed to remove unreacted reagents, the base, and byproducts.[5][11]
-
Quenching: Once the reaction is complete, cool it to 0 °C and cautiously add a quenching solution (e.g., water or a saturated aqueous solution of ammonium chloride) to destroy any remaining benzoyl chloride.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.[5][14]
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5] The resulting crude product can then be purified.
Experimental Protocols
Protocol 1: Standard Di-benzoylation of cis-1,3-Cyclobutanediol
This protocol is designed to achieve exhaustive benzoylation of both hydroxyl groups.
Caption: Di-benzoylation Experimental Workflow.
Materials:
-
cis-1,3-Cyclobutanediol (1.0 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Benzoyl Chloride (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware (oven-dried)
-
Magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cis-1,3-cyclobutanediol and anhydrous DCM. Stir until fully dissolved. Add anhydrous pyridine.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution over 10-15 minutes. Maintaining a low temperature during addition is crucial to control the reaction's exothermicity.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the mixture back to 0 °C. Dilute with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure di-benzoylated product.
References
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from Vedantu. [Link]
-
Chemdraws. (2026, February 22). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from Chemdraws. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from BYJU'S. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from Chemistry Notes. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from Testbook. [Link]
-
Faurschou, N. V., Taaning, R. H., & Pedersen, C. M. (2023). Substrate Specific Closed-loop Optimization of Carbohydrate Protective Group Chemistry Using Bayesian Optimization and Transfer Learning. Chemical Science. [Link]
-
Xu, D., et al. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules. [Link]
-
Pásztor, D., et al. (2020). Catalytic Regioselective Benzoylation of 1,2-trans-Diols in Carbohydrates with Benzoyl Cyanide. ACS Catalysis. [Link]
-
ResearchGate. (2025, October 16). An efficient method for regioselective benzoylation of diols and polyols. Retrieved from ResearchGate. [Link]
-
Wang, Z., et al. (2017). Regioselective alkylation of carbohydrates and diols: a cheaper iron catalyst, new applications and mechanism. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2015, October 29). Investigation of benzoyloximes as benzoylating reagents: Benzoyl-Oxyma as a selective benzoylating reagent. Retrieved from ResearchGate. [Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from LibreTexts Chemistry. [Link]
-
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from University of Rochester. [Link]
-
PubMed Central (PMC). (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from PMC. [Link]
-
PubMed Central (PMC). (n.d.). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. Retrieved from PMC. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
-
Royal Society of Chemistry. (n.d.). Investigation of benzoyloximes as benzoylating reagents: benzoyl-Oxyma as a selective benzoylating reagent. Retrieved from RSC Publishing. [Link]
-
Reddit. (2016, December 24). Getting Rid of Benzoic Acid post benzoylation. Retrieved from Reddit. [Link]
-
ResearchGate. (n.d.). Catalytic activity of 1a–k in the benzoylation of cis‐1.2‐cyclohexanediol. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols from Epoxides. Retrieved from Organic Chemistry Portal. [Link]
-
PubMed Central (PMC). (2024, September 12). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Retrieved from PMC. [Link]
-
PubMed Central (PMC). (2020, September 16). Synthesis of (−)‐Dihydroraputindole D by Enantioselective Benzoylation of a 1,3‐Diol Intermediate. Retrieved from PMC. [Link]
-
Semantic Scholar. (n.d.). CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. Retrieved from Semantic Scholar. [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. testbook.com [testbook.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Workup [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of Cyclobutanol Derivatives
Welcome to the Advanced Synthesis Support Center. The construction of highly strained, four-membered cyclobutanol rings presents unique stereochemical and thermodynamic challenges. This portal provides field-proven troubleshooting guides, causal explanations of reaction mechanics, and self-validating protocols to help you achieve high diastereo- and enantioselectivity in your workflows.
Section 1: Hydride Reduction of Cyclobutanones (Diastereocontrol)
FAQ & Troubleshooting
Q: When reducing 3-substituted cyclobutanones with standard hydride reagents, my diastereomeric ratio (cis:trans) is inconsistent. How can I reliably favor the cis-cyclobutanol?
A: The stereoselectivity in four-membered cyclic ketones is fundamentally different from cyclohexanones. While cyclohexanones rely on the Felkin-Anh model during rapid chair flips, cyclobutanones exist in a "butterfly" conformation with a significantly slower conformational flip rate[1].
The inconsistency in your cis:trans ratio is likely due to insufficient control over the transition state kinetics. The hydride preferentially attacks from the anti-face to minimize torsional strain with the 3-substituent, naturally favoring the cis alcohol[1]. To lock this preference, you must manipulate two causal factors:
-
Temperature: Lowering the temperature to -78 °C freezes the conformational dynamics, strongly favoring the lower-energy transition state leading to the cis isomer[1].
-
Solvent Polarity: Decreasing solvent polarity (e.g., using THF/DCM instead of Methanol) enhances cation-carbonyl complexation. This tightens the transition state, amplifying the steric bias and increasing the cis yield to >90%[1].
Logical relationship of factors controlling diastereoselectivity in cyclobutanone reduction.
Self-Validating Protocol: Highly Diastereoselective (cis) Reduction
Objective: Achieve >90% cis-selectivity in the reduction of 3-substituted cyclobutanones.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the 3-substituted cyclobutanone (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
-
Self-Validation Checkpoint 1: Perform a Karl Fischer titration on the THF. Water content must be <50 ppm to prevent premature hydride quenching and transition state disruption.
-
-
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C for 15 minutes.
-
Hydride Addition: Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise down the side of the flask over 10 minutes. The bulky nature of L-Selectride synergizes with the torsional strain of the butterfly conformation.
-
Quench & Workup: After 2 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with Et₂O (3x).
-
Self-Validation Checkpoint 2: Spot the crude mixture on a TLC plate. Stain with Phosphomolybdic Acid (PMA) and heat. The cis-isomer typically runs slightly lower (lower Rf) than the trans-isomer due to the equatorial-like positioning of the hydroxyl group allowing better silica interaction.
-
-
NMR Validation: Isolate the product and run a ¹H-NMR (400 MHz, CDCl₃). Confirm the cis geometry by analyzing the coupling constants (J-values) of the carbinol proton, which differ significantly from the trans isomer due to the rigid dihedral angles of the cyclobutane ring.
Section 2: Enantioselective Transition Metal Catalysis
FAQ & Troubleshooting
Q: I am attempting the enantioselective synthesis of boryl-functionalized cyclobutanols via copper catalysis, but my enantiomeric excess (ee) is stuck below 70%, and I am isolating significant amounts of acyclic side products.
A: This transformation is a delicate cascade reaction. It relies on an enantioselective borylcupration of an alkene to generate a highly reactive, chiral benzylic copper intermediate. This intermediate must then be rapidly intercepted by a proximally tethered ketone to close the cyclobutanol ring[2].
The presence of acyclic side products indicates that your chiral benzylic copper intermediate is being protonated before the intramolecular aldol-type cyclization can occur.
-
Causality 1 (Acyclic Byproducts): Trace moisture or acidic protons in your solvent/reagents will rapidly quench the Cu-C bond. Rigorous Schlenk techniques are mandatory.
-
Causality 2 (Low ee): If your chiral ligand-to-copper ratio exceeds 1.1:1, uncoordinated chiral ligands can create off-cycle resting states or promote non-selective background reactions. Ensure precise stoichiometric control during catalyst generation[2].
Workflow for Cu-catalyzed enantioselective borylcupration and cyclization.
Self-Validating Protocol: Cu-Catalyzed Enantioselective Borylcupration
Objective: Synthesize boryl-functionalized cyclobutanols with >90% ee.
-
Catalyst Generation: In a nitrogen-filled glovebox, combine CuCl (10 mol%), a chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 11 mol%), and NaOtBu (15 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature to form the active Cu-L* complex.
-
Borylation Initiation: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) to the catalyst solution. Stir for 10 minutes to generate the active borylcopper species.
-
Self-Validation Checkpoint 1: The solution should exhibit a distinct color change (often deep red/brown), indicating successful transmetalation and formation of the active L*Cu-Bpin complex.
-
-
Cascade Cyclization: Add the tethered aryl alkene-ketone substrate (1.0 equiv) dropwise. Seal the vessel, remove it from the glovebox, and stir at 40 °C for 16 hours. The elevated temperature provides the necessary activation energy for the sterically demanding 4-exo-trig cyclization[2].
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Validation:
-
Self-Validation Checkpoint 2: Purify via flash chromatography. Determine the enantiomeric excess via Chiral HPLC. Compare the retention times against a racemic standard synthesized using an achiral ligand (e.g., dppp) to definitively confirm the ee%.
-
Section 3: Photochemical [2+2] Cycloadditions
FAQ & Troubleshooting
Q: My UV-light driven photocycloaddition (Norrish-Yang type) to form cyclobutanols is yielding a complex mixture of diastereomers and degradation products. How can I improve chemoselectivity?
A: Photochemical syntheses of cyclobutanols proceed through the excitation of a carbonyl group, followed by intramolecular hydrogen abstraction to form a 1,4-biradical intermediate, which then undergoes rapid cyclization[3]. Poor diastereoselectivity and degradation usually stem from using broad-spectrum light sources. Broad-spectrum UV causes secondary photochemical degradation of the newly formed cyclobutanol. You must use narrow-band irradiation (e.g., UV-C at exactly 254 nm) to selectively excite the starting material without over-irradiating the product[3]. Additionally, maintaining the reaction at specific temperatures (often 80-110 °C for certain derivatives) controls the lifetime and recombination stereochemistry of the 1,4-biradical, pushing the diastereoselectivity up to >99:1[3].
Quantitative Data Summary
The following table summarizes the key parameters and expected stereochemical outcomes for the primary cyclobutanol synthesis methodologies discussed in this guide.
| Synthesis Methodology | Key Reagents / Catalysts | Critical Reaction Temp. | Typical Stereochemical Outcome | Primary Mechanistic Limitation |
| Hydride Reduction | NaBH₄ or L-Selectride | -78 °C | >90% de (cis) | Requires pre-formed cyclobutanone ring; relies on torsional strain. |
| Borylcupration Cascade | CuCl, Chiral Phosphine, B₂pin₂ | 40 °C | Up to 95% ee | Highly sensitive to protonation (moisture) prior to cyclization. |
| Photochemical[2+2] | UV-C (254 nm) / Sensitizer | 80–110 °C | >99:1 dr | Requires specialized photoreactors and narrow-band emission control. |
References
- Organic Chemistry Portal. Synthesis of cyclobutanols.
- Smolecule. Buy 3-(Benzenesulfonyl)cyclobutan-1-ol.
- Vrije Universiteit Brussel / ACS Publications. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
- ACS Publications. Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols.
Sources
Improving the yield of [2+2] cycloaddition reactions for cyclobutane synthesis
Welcome to the Technical Support Center for Photochemical Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize visible-light-mediated [2+2] cycloadditions for cyclobutane synthesis.
Cyclobutane rings are highly sought-after motifs in modern drug development due to their ability to improve metabolic stability and act as rigid bioisosteres. However, constructing these strained systems via Triplet-Triplet Energy Transfer (TTEnT) or photoredox pathways often presents significant challenges, including low yields, poor diastereoselectivity, and competitive side reactions. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to ensure your success.
Section 1: Troubleshooting & FAQs
Q1: My cross-cycloaddition yield is exceptionally low, and I am recovering mostly unreacted starting material. Why is the photocatalyst failing to activate the substrate? A1: This is almost always a thermodynamic or kinetic failure in the Triplet-Triplet Energy Transfer (TTEnT) step. For a successful [2+2] cycloaddition, the triplet energy ( ET ) of your photocatalyst must be higher than the ET of your donor alkene. If you are using a standard ruthenium catalyst (e.g., Ru(bpy)32+ , ET≈46 kcal/mol) with a simple styrene ( ET≈60 kcal/mol), the energy transfer is thermodynamically forbidden. Causality & Solution: Switch to a high-energy iridium complex like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 ( ET≈60 kcal/mol)[1]. Furthermore, recent mechanistic studies reveal that TTEnT can be mediated by charge-transfer (CT) intermediates beyond the conventional Dexter framework[2]. If your ET is matched but yields are still low, the photocatalyst may have too much steric hindrance preventing the required orbital overlap. Switch to a less sterically encumbered photosensitizer.
Q2: I am observing rapid substrate consumption, but my primary product is the E/Z isomerized starting material rather than the desired cyclobutane. How do I fix this? A2: You are witnessing a kinetic competition. Once the donor alkene is excited to its triplet state, it has two primary relaxation pathways:
-
Bimolecular collision with the acceptor alkene ([2+2] cycloaddition).
-
Unimolecular bond rotation and relaxation (yielding E/Z isomerization). Causality & Solution: If the concentration of your acceptor alkene is too low, the unimolecular relaxation pathway outcompetes the cycloaddition. To solve this, run the reaction at a higher overall concentration (e.g., 0.2 M instead of 0.05 M) or use a 3-to-5-fold excess of the acceptor alkene to drive the bimolecular collision rate.
Q3: My reaction works beautifully on a 0.1 mmol scale (85% yield) but drops to 30% yield with heavy degradation when scaled to 5 mmol in a larger round-bottom flask. What is happening? A3: This is a classic violation of the Beer-Lambert law in batch photochemistry. As the path length of the reaction vessel increases, light penetration drops exponentially. The outer edges of your flask are over-irradiated (causing substrate degradation), while the center remains dark (leaving unreacted starting material). Causality & Solution: Transition your scale-up efforts from batch to continuous flow photochemistry[3]. By pumping the reaction mixture through narrow FEP tubing (e.g., 1/16" inner diameter), you ensure uniform light penetration, drastically reducing reaction times and suppressing degradation pathways.
Section 2: Mechanistic Workflows & Logical Relationships
To fully control your reaction, you must understand the catalytic cycle and the physical setup required to optimize it.
Triplet-Triplet Energy Transfer (TTEnT) catalytic cycle for [2+2] cycloaddition.
Comparison of batch vs. continuous flow setups for photochemical cyclobutane synthesis.
Section 3: Quantitative Data & Catalyst Selection
Matching the correct photocatalyst to your substrate is the single most critical variable in a [2+2] cycloaddition. Use Table 1 to align the thermodynamic properties of your system, and Table 2 to diagnose real-time experimental failures.
Table 1: Common Photocatalysts and Triplet Energies ( ET )
| Photocatalyst / Sensitizer | Triplet Energy ( ET ) | Redox Potential ( E1/2III/II ) | Optimal Substrate Class |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | ~60.1 kcal/mol | +1.21 V | Electron-deficient styrenes, acrylates[1] |
| [Ir(ppy)2(dtbbpy)]PF6 | ~49.2 kcal/mol | +0.66 V | Aryl enones, conjugated dienes |
| [Ru(bpy)3]Cl2 | ~46.5 kcal/mol | +0.77 V | Low-energy dienes, highly conjugated systems |
| Thioxanthone (Organic) | ~65.5 kcal/mol | N/A (Pure EnT) | Simple unactivated alkenes, aliphatic alkynes[4] |
| Eosin Y (Organic) | ~43.0 kcal/mol | -1.06 V (Reductive) | Electron-rich donor-acceptor systems |
Table 2: Quantitative Troubleshooting Matrix
| Observation (NMR/TLC) | Mechanistic Cause | Recommended Corrective Action |
| <10% Conversion after 24h | Triplet energy mismatch or O2 quenching. | Switch to higher ET catalyst; ensure strict Freeze-Pump-Thaw degassing. |
| High Homodimerization | Donor excited state reacts with ground-state donor. | Syringe-pump the donor alkene over 4 hours into a 3 eq. excess of acceptor. |
| Extensive E/Z Isomerization | Unimolecular relaxation outcompetes cycloaddition. | Increase overall reaction concentration (e.g., from 0.05 M to 0.2 M). |
| Yield drops on scale-up | Beer-Lambert light attenuation. | Move to continuous flow reactor (1/16" FEP tubing)[3]. |
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility and high scientific integrity, utilize the following self-validating protocols. These methods include built-in quality control steps to verify the physical chemistry before committing to a full workup.
Protocol A: Batch Optimization for Visible-Light [2+2] Cycloaddition
Use this protocol for initial substrate screening (0.1 - 0.5 mmol scale).
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add the donor alkene (0.2 mmol, 1.0 eq), the acceptor alkene (0.6 mmol, 3.0 eq), and the selected photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 , 1-2 mol%)[1].
-
Solvent Addition: Add 2.0 mL of anhydrous, inhibitor-free solvent (typically MeCN or EtOAc). Causality: Inhibitors like BHT in THF will quench radical/triplet intermediates.
-
Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles.
-
Self-Validation Check: After the third cycle, the solution should not bubble vigorously when thawed under static vacuum. Oxygen is a potent triplet quencher; residual O2 will completely halt the reaction.
-
-
Irradiation: Backfill with N2 and seal. Irradiate using a 456 nm blue LED reactor. Use a cooling fan to maintain the reaction temperature at 25°C. Causality: Uncontrolled heating can trigger thermal background reactions or degrade the catalyst.
-
In-Process Monitoring: After 4 hours, turn off the light. Under a positive stream of N2 , remove a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl3 .
-
Self-Validation Check: Analyze via crude 1H NMR. Look for the disappearance of the alkene protons (e.g., 5.0-6.5 ppm) and the appearance of the cyclobutane methine/methylene protons (usually 2.5-4.5 ppm). If conversion is <20%, re-evaluate your catalyst ET .
-
-
Workup: Once conversion is complete, concentrate the mixture in vacuo and purify via silica gel flash chromatography.
Protocol B: Continuous Flow Scale-Up for Cyclobutane Synthesis
Use this protocol when scaling up >1.0 mmol to overcome light attenuation[3].
-
Reactor Preparation: Utilize a commercial or custom-built flow reactor consisting of 10 meters of 1/16" inner diameter FEP tubing wrapped around a cooling cylinder surrounded by LED panels.
-
Stock Solution: Prepare a single stock solution containing the donor alkene (0.1 M), acceptor alkene (0.3 M), and photocatalyst (1 mol%) in rigorously degassed solvent.
-
System Priming: Prime the FEP tubing with pure, degassed solvent using a syringe pump to ensure no air bubbles are trapped in the lines.
-
Reaction Execution: Pump the stock solution through the reactor. Calculate the flow rate to achieve a residence time ( tres ) matching your optimized batch reaction time (often reduced by 50-80% in flow due to high photon flux).
-
Formula: Flow Rate (mL/min) = Reactor Volume (mL) / Desired Residence Time (min).
-
-
Steady-State Collection: Discard the first 1.5 reactor volumes (dispersion zone). Collect the steady-state output directly into a foil-wrapped flask.
-
Validation: The isolated yield from the continuous flow setup should exhibit a 15-30% increase compared to a scaled batch reaction, with significantly fewer degradation byproducts[3].
References
-
Substrate Scope for[2+2]‐Cycloaddition... visible light‐mediated aza‐Paternò‐Büchi reaction by triplet energy transfer. ResearchGate. Available at:[Link]
-
Alkyne–Alkene[2 + 2] cycloaddition based on visible light photocatalysis. SciSpace (Nature Communications). Available at:[Link]
-
Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at:[Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ResearchGate. Available at:[Link]
Sources
Troubleshooting low yields in multi-step nucleoside analogue synthesis
Welcome to the NucleoSolve Technical Support Center . As researchers and drug development professionals, you know that multi-step nucleoside analogue synthesis is notoriously susceptible to yield attrition. Minor deviations in moisture control, protecting group (PG) selection, or Lewis acid stoichiometry can cascade into catastrophic yield losses [2].
This guide is engineered to provide causality-driven troubleshooting, self-validating protocols, and actionable solutions for the most common bottlenecks in nucleoside synthesis.
Diagnostic Workflow
Before diving into specific chemical interventions, use the diagnostic logic tree below to isolate the exact stage where your yield is dropping.
Diagnostic workflow for identifying yield bottlenecks in nucleoside synthesis.
Module 1: The Glycosylation Bottleneck (Vorbrüggen Reaction)
The Vorbrüggen glycosylation is the industry standard for coupling a silylated nucleobase with an activated sugar donor [1]. However, it is highly sensitive to competing side reactions and thermodynamic variables [3].
FAQ 1: Why am I getting a poor α/β anomeric ratio, and how do I enrich the β-anomer?
-
Causality: The formation of the desired β-nucleoside is kinetically driven by Neighboring Group Participation (NGP). If your sugar donor lacks an electron-withdrawing acyl group (e.g., benzoyl or acetyl) at the 2'-position, the highly reactive oxocarbenium ion intermediate is exposed to nucleophilic attack from both faces, resulting in an inseparable α/β mixture [2].
-
Solution: Ensure your synthetic design utilizes a 2'-O-acyl protecting group. The acyl carbonyl oxygen will attack the anomeric center from the α-face, forming a sterically shielding acyloxonium ion. This forces the incoming silylated nucleobase to attack exclusively from the top (β-face).
Logical relationship of stereocontrol via neighboring group participation.
FAQ 2: My overall yield is low (<30%), and TLC shows unreacted sugar donor. What is failing?
-
Causality: Incomplete conversion is typically caused by either (A) incomplete silylation of the nucleobase, rendering it insufficiently nucleophilic, or (B) trace moisture quenching the Lewis acid (e.g., TMSOTf), which prevents the formation of the oxocarbenium ion [3].
-
Solution: Optimize your silylating agent and Lewis acid equivalents. Studies demonstrate that switching from BSA to BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) improves silylation efficiency. Furthermore, implementing a "heated aging" step can drive the thermodynamic equilibrium toward the desired N1/N9 regioisomer [1].
Data Presentation: Impact of Lewis Acid and Temperature on Glycosylation Yield The following table summarizes the causal relationship between reaction conditions and yield during the synthesis of 2'-deoxy-β-D-ribonucleosides [1]:
| Reaction Condition | Silylating Agent | Lewis Acid (TMSOTf) | Temperature Protocol | Isolated Yield (%) | Purity / Isomer Profile |
| Standard Ambient | BSA | 1.0 equiv | 20 °C for 20 h | ~40% | High α/β mixture |
| Heated Aging | BSA | 1.0 equiv | 20 °C (20 h) → 60 °C (8 h) | 60% | Improved β-selectivity |
| Elevated Catalyst | BSTFA | 3.0 equiv | 40 °C for 12 h | 50% | 98% β-anomer purity |
Experimental Protocol: Self-Validating Vorbrüggen Glycosylation
Purpose: To ensure quantitative silylation and moisture-free coupling.
-
Silylation: Suspend the nucleobase (1.0 equiv) in anhydrous acetonitrile under an argon atmosphere. Add BSTFA (2.5 equiv).
-
Validation Checkpoint: Heat to 80 °C for 30–60 minutes. The reaction must transition from a cloudy suspension to a completely clear, homogenous solution. If particulate matter remains, silylation is incomplete; add an additional 0.5 equiv of BSTFA.
-
-
Activation: Cool the homogenous solution to 0 °C. Add the protected sugar donor (1.1 equiv) dissolved in anhydrous acetonitrile.
-
Coupling: Dropwise, add TMSOTf (1.2 to 3.0 equiv, depending on substrate reactivity).
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the sugar donor spot confirms oxocarbenium formation and consumption.
-
-
Quenching: Quench the reaction strictly with cold saturated aqueous NaHCO₃ or triethanolamine before aqueous workup.
-
Causality: Quenching neutralizes the highly acidic TMSOTf. Failing to do so will cause immediate depurination or cleavage of the newly formed N-glycosidic bond during solvent concentration.
-
Module 2: Protecting Group Strategy & Purification
FAQ 3: During global deprotection, my nucleoside degrades. Why?
-
Causality: Purine nucleosides (especially deoxyguanosine and deoxyadenosine) possess highly acid-labile N-glycosidic bonds. If you use acid-labile protecting groups (like Trityl or DMT) for the sugar hydroxyls and attempt to remove them with TFA or TCA, you will induce depurination (cleavage of the nucleobase from the sugar) [4].
-
Solution: Transition to a base-labile orthogonal protection strategy. Use acyl or benzoyl groups for both the sugar hydroxyls and the exocyclic amines of the nucleobase. This allows for a single-step global deprotection using mild ammonolysis (e.g., methanolic ammonia at room temperature), which leaves the N-glycosidic bond completely intact [4, 5].
FAQ 4: How do I recover my yield during the purification of the fully deprotected nucleoside?
-
Causality: Deprotected nucleosides are highly polar due to multiple free hydroxyl and amino groups. Normal-phase silica gel chromatography relies on silanol interactions, which irreversibly bind these polar groups, leading to massive yield attrition (often >40% loss on the column).
-
Solution: Avoid normal-phase silica for final compounds. Use reverse-phase chromatography (C18) with a water/acetonitrile gradient, or bypass chromatography entirely by crystallizing the final nucleoside from hot water or ethanol/water mixtures.
References
-
A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. ACS Publications. 1
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PMC. 2
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. 3
-
CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories. 4
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Emulsion Formation During Benzoylation Workups
Welcome to the Technical Support Center. Benzoylation reactions—particularly those utilizing Schotten-Baumann conditions (aqueous base and organic solvent)—are notorious for generating stubborn emulsions during the liquid-liquid extraction phase. This guide provides drug development professionals and synthetic chemists with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to rapidly resolve phase-separation failures.
Mechanistic Insight: The Causality of Benzoylation Emulsions
To troubleshoot an emulsion, you must first understand the physical chemistry stabilizing it. Schotten-Baumann conditions involve the synthesis of amides or esters from amines/alcohols and acid chlorides in a biphasic reaction mixture, where the interface is crucial for the reaction but also the primary site of emulsion formation[1]. Emulsions in these systems are typically caused by three interacting factors:
-
Surfactant Generation: Benzoylation produces amphiphilic byproducts. For instance, unreacted benzoyl chloride hydrolyzes into benzoic acid, which in the presence of an aqueous base forms sodium benzoate. High concentrations of these amphiphilic byproducts alter the properties of the liquid-liquid interface, drastically lowering interfacial tension and stabilizing microscopic droplets ([2]).
-
Fine Particulates (Pickering Emulsions): The reaction often precipitates fine, insoluble salts (e.g., pyridinium hydrochloride or polymeric side-products) that gather at the liquid-liquid interface. These solid particles act as mechanical barriers that prevent droplets from coalescing.
-
Density Matching: Halogenated solvents like dichloromethane (DCM) have a density ( ≈1.33 g/mL) that can become dangerously close to a highly concentrated, salt-rich aqueous phase, reducing the buoyant force required for gravity-driven phase separation.
Mechanistic pathway of emulsion formation in Schotten-Baumann benzoylation reactions.
Troubleshooting Guide & FAQs
Q1: I just quenched my Schotten-Baumann benzoylation with aqueous bicarbonate, and my DCM layer is a milky emulsion. What is the most immediate step to break it? A1: The most immediate and chemically benign step is to alter the ionic strength of the aqueous phase. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds in water and promoting phase separation ([3]). If the emulsion persists, diluting the organic phase with a less dense solvent like ethyl acetate (EtOAc) can rapidly force separation by altering the bulk density.
Table 1: Quantitative Comparison of Emulsion-Breaking Additives
| Additive / Technique | Mechanism of Action | Effectiveness | Risk to Product |
| Saturated NaCl (Brine) | Increases aqueous ionic strength; salting-out effect. | High | Low |
| Solid Na₂SO₄ / NaCl | Absorbs excess water; provides nucleation sites for coalescence. | Medium | Low |
| Celite® Filtration | Removes fine interfacial particulates (Pickering stabilization). | Very High | Low (Requires rinsing) |
| Methanol/Ethanol (Drops) | Disrupts interfacial surface tension of surfactants. | Medium | Medium (May transesterify) |
| Centrifugation | Applies artificial gravity to overcome density matching. | High | Low (Volume limited) |
Q2: I added brine, but a thick, white interfacial "rag layer" remains. What causes this, and how do I clear it? A2: A persistent rag layer is typically a Pickering emulsion stabilized by fine solid particles. Filtering the entire mixture through a pad of diatomaceous earth (Celite®) is a highly effective method for breaking emulsions stabilized by these fine particulates ([3]). The porous silica structure traps the micro-particulates without absorbing your dissolved product.
Q3: How can I prevent emulsions from forming during the initial quench? A3: Prevention is rooted in solvent selection and pH control.
-
Solvent Swap: The chemistry community frequently notes that dichloromethane (DCM) is a notorious offender for causing emulsions, and switching to ethyl acetate (EtOAc) or chloroform can prevent the issue in subsequent runs ([4]).
-
pH Adjustment: Ensure your aqueous wash is at the correct pH to fully ionize byproducts. A troublesome emulsion sometimes results after benzoylation, which can occasionally be broken by adjusting the pH with strong sodium hydroxide to fully deprotonate benzoic acid species ([5]).
Decision tree for troubleshooting emulsion formation during benzoylation workups.
Experimental Protocols
Protocol 1: The "Salting-Out" & Density Adjustment Method
Self-Validating Principle: If the emulsion is caused by density matching or dissolved surfactants, increasing the aqueous density and ionic strength will force the organic phase to coalesce. The appearance of a sharp phase boundary validates the protocol.
-
Assess Volume: Ensure your separatory funnel is no more than 75% full to allow for gentle mixing.
-
Brine Addition: Add a volume of saturated aqueous NaCl equal to 10-20% of the total aqueous layer volume.
-
Gentle Agitation: Do not shake vigorously. Invert the funnel gently 3-4 times in a rolling motion, venting the stopcock after each inversion.
-
Observation: Allow the funnel to rest for 10–15 minutes. You should observe a distinct boundary forming.
-
Solvent Dilution (If Needed): If the DCM/water interface is still cloudy due to density matching, add 10-20% (v/v relative to DCM) of an intermediate-density solvent like EtOAc to alter the bulk density of the organic phase, then swirl gently.
Protocol 2: The Celite® Filtration Protocol for Pickering Emulsions
Self-Validating Principle: Removing the solid particulate stabilizer will immediately collapse the emulsion into two distinct liquid phases in the receiving flask.
-
Prepare the Filter: Place a piece of filter paper in a Büchner funnel. Prepare a slurry of Celite® 545 in the same organic solvent used for your extraction (e.g., EtOAc or DCM) and pour it onto the filter paper under a gentle vacuum to create a 1-2 cm thick pad.
-
Filter the Emulsion: Gently pour the entire contents of the separatory funnel (organic layer, aqueous layer, and the emulsified rag layer) directly onto the Celite pad under vacuum.
-
Rinse: Rinse the separatory funnel and the Celite pad with 2 x 20 mL of your organic solvent to ensure no product is left behind in the filter cake.
-
Separate: Transfer the biphasic filtrate from the filter flask back into a clean separatory funnel. The layers will now separate cleanly within minutes.
References
-
Benzoyl piperidine - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Breaking emulsions : r/chemistry Source: Reddit Chemistry Community URL:[Link]
Sources
Technical Support Center: Deprotection of Benzoyl Groups on Cyclobutane Intermediates
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals handling the delicate deprotection of benzoyl (Bz) esters on strained cyclobutane scaffolds. This workflow is highly relevant for the synthesis of carbocyclic nucleoside analogues and related bioactive small molecules.
Expert FAQs: Mechanistic Insights
Q1: Why is transesterification (NaOMe/MeOH) preferred over aqueous saponification (NaOH/H2O) for cyclobutane intermediates? Causality: Saponification relies on the hydroxide ion ( OH− ), a strong, hard base that can trigger unwanted side reactions in strained four-membered rings. If the cyclobutane possesses electron-withdrawing groups or adjacent stereocenters, aqueous base can induce retro-aldol type ring cleavage or α -epimerization. Transesterification using sodium methoxide in methanol (Zemplén conditions) operates via the methoxide ion ( CH3O− ) in anhydrous conditions. This provides a milder, equilibrium-driven cleavage that preserves the integrity and stereochemistry of the cyclobutane ring[1].
Q2: I am observing benzoyl migration instead of complete deprotection in my polyhydroxylated cyclobutane. What causes this, and how can I prevent it? Causality: In polyhydroxylated systems—such as the diol precursors to cyclobutane nucleoside analogues—deprotection proceeds through a tetrahedral intermediate. If the external nucleophile is too weak or low in concentration, an adjacent free hydroxyl group can attack the intermediate intramolecularly, forming a cyclic orthoester that collapses to transfer the benzoyl group to the neighboring oxygen (1,2- or 1,3-migration). To prevent this, you must drive the reaction irreversibly. Switching to aminolysis (e.g., methylamine in ethanol) ensures the ester is cleaved irreversibly to form N-methylbenzamide, completely bypassing the migration equilibrium[2].
Q3: How do I selectively deprotect a benzoyl group without cleaving a primary silyl ether (e.g., TBS or TBDPS)? Causality: Silyl ethers are generally stable to mild alkoxides but highly sensitive to acids and fluoride ions. You can achieve selective debenzoylation by using catalytic K2CO3 in strictly anhydrous methanol or methanolic ammonia ( NH3 /MeOH) at 0 °C. The strict absence of water prevents the generation of hydroxide, which could otherwise attack the silicon center[3].
Troubleshooting Guide & Data Presentation
The following table summarizes common experimental issues, their mechanistic causes, and field-proven solutions.
| Experimental Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Deprotection | Equilibrium stalling in standard transesterification; steric hindrance on the cyclobutane ring. | Increase NaOMe concentration to saturation, or switch to irreversible aminolysis ( MeNH2 /EtOH). |
| Benzoyl Migration | Neighboring group participation (intramolecular attack by adjacent free -OH). | Use MeNH2 (33% in EtOH) to force irreversible cleavage to the amide[2]. |
| Cyclobutane Ring Opening | Retro-aldol cleavage or β -elimination triggered by strong aqueous base (NaOH/KOH). | Strictly avoid aqueous bases. Use anhydrous NaOMe/MeOH or KCN/MeOH for base-sensitive substrates. |
| Product Loss during Workup | Deprotected polyhydroxylated cyclobutanes are highly water-soluble and partition into the aqueous layer. | Avoid aqueous extraction. Quench with acidic ion-exchange resin (e.g., Dowex 50WX8 H+ form), filter, and concentrate. |
Validated Experimental Protocols
Protocol A: Mild Transesterification (Zemplén Conditions)
Best for: Standard cyclobutane intermediates and carbocyclic nucleosides without severe migration risks.
-
Preparation: Dissolve the benzoylated cyclobutane intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Add a saturated solution of sodium methoxide (NaOMe) in methanol (approx. 2.0 to 5.0 eq depending on the number of Bz groups).
-
Reaction Monitoring: Stir the mixture at room temperature ( 20−25∘C ). Monitor the reaction via TLC (typically 5-10% MeOH in CHCl3 ). The disappearance of the UV-active benzoyl ester spot and the emergence of a polar product spot indicates completion (usually 2-4 hours)[1].
-
Resin Quenching (Self-Validating Step): To avoid losing the water-soluble cyclobutane product, do not perform an aqueous quench. Instead, add pre-washed Dowex 50WX8 ( H+ form) ion-exchange resin until the pH of the solution reaches neutral (pH ~7.0).
-
Isolation: Filter the resin, wash thoroughly with methanol, and concentrate the filtrate under reduced pressure to yield the crude deprotected cyclobutane.
Protocol B: Irreversible Aminolysis
Best for: Polyhydroxylated cyclobutanes prone to benzoyl migration or highly base-sensitive stereocenters.
-
Preparation: Dissolve the benzoylated cyclobutane (1.0 eq) in absolute ethanol (0.1 M).
-
Reagent Addition: Add a 33% solution of methylamine ( MeNH2 ) in absolute ethanol (10.0 eq).
-
Reaction Monitoring: Stir at room temperature. The high concentration of the strong amine nucleophile drives the reaction irreversibly to the deprotected alcohol and N-methylbenzamide. Monitor by TLC until complete (usually 1-3 hours)[2].
-
Isolation: Evaporate the solvent and excess methylamine under reduced pressure. Purify the residue via flash column chromatography to separate the polar cyclobutane product from the N-methylbenzamide byproduct.
Mechanistic & Workflow Visualizations
Figure 1: Decision tree for selecting the optimal benzoyl deprotection strategy.
Figure 2: Mechanistic divergence between successful deprotection and benzoyl migration.
References
-
Title: Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents Source: Universitat Autònoma de Barcelona (UAB) Digital Repository URL: [Link]
-
Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
- 1. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Cyclobutane Integrity in Complex Syntheses
Welcome to the Advanced Diagnostics and Troubleshooting Center for cyclobutane chemistry. The cyclobutane motif is a highly sought-after saturated bioisostere in modern drug discovery, prized for its ability to introduce conformational rigidity and improve pharmacokinetic profiles. However, its inherent thermodynamic instability makes it notoriously susceptible to ring-opening during late-stage functionalization.
This guide is designed for senior researchers and drug development professionals. It moves beyond basic empirical fixes, focusing on the fundamental causality of ring-opening and providing self-validating protocols to ensure structural integrity.
Part 1: The Thermodynamics of Ring-Opening (Core Diagnostics)
To prevent a cyclobutane ring from opening, you must first understand the thermodynamic forces trying to tear it apart. Cyclobutane is not a flat square; it adopts a puckered "butterfly" conformation (C-C-C angle of ~88°) to strike a minimum-energy balance between angle strain and torsional strain (eclipsing C-H bonds)[1][2].
The total ring strain of cyclobutane is approximately 26.3 kcal/mol, which is nearly identical to the highly reactive cyclopropane (27.5 kcal/mol)[2][3]. This massive stored energy lowers the activation barrier for C-C bond cleavage via carbocationic, radical, or organometallic pathways.
Table 1: Thermodynamic Parameters of Cycloalkanes
| Cycloalkane | Ring Strain Energy (kcal/mol) | C-C Bond Angle | Principal Strain Type | Structural Conformation |
| Cyclopropane | 27.5 | 60° | Angle Strain | Planar |
| Cyclobutane | 26.3 | 88° | Angle & Torsional | Puckered (Butterfly) |
| Cyclopentane | 6.2 | ~105° | Torsional Strain | Envelope |
| Cyclohexane | 0.0 | 109.5° | None (Ideal) | Chair |
Data synthesized from calorimetric heats of combustion[4][5].
Part 2: Troubleshooting Guide & FAQs
Q: Why does my cyclobutane ring open during acid-catalyzed deprotection steps (e.g., Boc or t-Bu ester removal)? A: Carbocation-Driven Ring Expansion. Whenever a carbocation is generated adjacent to a cyclobutane ring (a cyclobutylcarbinyl intermediate), the hyperconjugative overlap between the empty p-orbital and the highly strained C-C σ-bond triggers a rapid 1,2-alkyl shift. The thermodynamic driving force is the relief of ~20 kcal/mol of strain as the cyclobutane expands into a much more stable cyclopentane ring[6]. Solution: Avoid strong Lewis or Brønsted acids if your molecule can form an adjacent cation. Switch to orthogonal protecting groups (e.g., benzyl groups removed via neutral Pd/C hydrogenolysis)[7].
Q: I am attempting a Palladium-catalyzed cross-coupling on a cyclobutane derivative, but I keep isolating acyclic dienes. What is the mechanism of failure? A: β-Carbon Elimination. When a transition metal (like Pd, Rh, or Cu) forms a complex with a cyclobutyl moiety, it faces a kinetic fork in the road. It can either undergo the desired reductive elimination to form your product, or it can undergo β-carbon elimination—cleaving the C-C bond to relieve the 26.3 kcal/mol of ring strain[8]. Solution: You must accelerate reductive elimination so that it outcompetes C-C cleavage. This is achieved by using highly electron-deficient, sterically demanding ligands that force the metal center to eject the product rapidly[9][10].
Q: Can I use direct C(sp3)-H activation on a cyclobutane ring without transition metal insertion into the C-C bond? A: Yes, through rigid transition-state control. Direct C-H functionalization of cyclobutanes is challenging because the metal (e.g., Rhodium) can easily insert into the strained C-C bond instead of the C-H bond[9]. Recent methodologies utilize electron-deficient Cp*Rh(III) catalysts paired with axially chiral carboxylic acids (CCAs). The rigid ligand framework physically blocks the geometry required for C-C insertion while promoting C-H cleavage[9].
Part 3: Visual Workflows for Reaction Optimization
Carbocation-mediated ring expansion pathway vs. stabilized protecting group strategy.
Workflow for optimizing transition metal catalysis to prevent β-carbon elimination.
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They include specific in-process checks to confirm that the cyclobutane ring remains intact before proceeding to subsequent steps.
Protocol A: Palladium-Catalyzed Carbene Coupling of Cyclobutanones
This protocol allows for the cross-coupling of cyclobutanone N-sulfonylhydrazones with aryl halides without triggering β-carbon elimination, yielding intact cyclobutenes[10].
Causality Principle: The reaction proceeds via a metal carbene intermediate. By utilizing a specific base (LiOtBu) and a carefully selected palladium catalyst, migratory insertion occurs rapidly. The subsequent β-hydride elimination outpaces the detrimental β-carbon elimination, preserving the 4-membered ring.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the cyclobutanone N-sulfonylhydrazone (1.0 equiv), aryl halide (1.2 equiv), Pd2(dba)3 (2.5 mol %), XPhos (10 mol %), and LiOtBu (2.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) via syringe.
-
Thermal Activation: Seal the tube and heat the mixture at 90 °C for 12 hours.
-
Self-Validation Check 1 (Visual): Monitor for the evolution of N₂ gas (bubbling), which confirms the formation of the diazo intermediate and subsequent metal carbene.
-
-
Quench & Extract: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst.
-
Analysis: Concentrate the filtrate.
-
Self-Validation Check 2 (Analytical): Run a crude ¹H NMR. The presence of a distinct vinylic proton signal (~6.0–6.5 ppm) and the preservation of the highly shielded aliphatic cyclobutane protons (~2.0–3.0 ppm) confirms successful coupling without ring-opening. Acyclic diene byproducts will present entirely different multiplet patterns in the alkene region.
-
Protocol B: Enantioselective C(sp3)–H Amidation of Cyclobutanes
This methodology achieves direct functionalization of the cyclobutane core using Rhodium catalysis while suppressing C-C bond insertion[9].
Causality Principle: An electron-deficient Cp*Rh(III) complex is paired with an axially chiral carboxylic acid (CCA). The steric bulk of the CCA ligand creates a highly constrained transition state that accelerates C-N reductive elimination, preventing the Rh center from dwelling long enough to cleave the strained C-C bond.
Step-by-Step Methodology:
-
Catalyst Assembly: In a glovebox, mix [Cp*RhCl2]2 (2.5 mol %), the specific CCA ligand (5.0 mol %), and AgSbF6 (10 mol %) in anhydrous DCE. Stir for 30 minutes to pre-form the active cationic Rh complex.
-
Substrate Addition: Add the azine-linked cyclobutane substrate (1.0 equiv) and the dioxazolone amidating agent (1.2 equiv).
-
Reaction: Stir the mixture at 40 °C for 24 hours.
-
Workup: Filter the mixture through a silica plug to remove the metal salts, eluting with EtOAc.
-
Validation:
-
Self-Validation Check (Stereochemical Integrity): Perform Chiral HPLC analysis. A high enantiomeric ratio (e.g., >90:10 er) not only proves the success of the chiral ligand but serves as proof that ring-opening/re-closure (which would scramble stereocenters) did not occur[9].
-
References
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. masterorganicchemistry.com. Available at:[Link]
-
Ring strain - Wikipedia. wikipedia.org. Available at:[Link]
-
4.2: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. libretexts.org. Available at:[Link]
-
2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry. pressbooks.pub. Available at:[Link]
-
Calculation of Ring Strain In Cycloalkanes - Master Organic Chemistry. masterorganicchemistry.com. Available at:[Link]
-
Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. researchgate.net. Available at:[Link]
-
Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. snnu.edu.cn. Available at:[Link]
-
Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. chemrxiv.org. Available at:[Link]
-
Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones | Organic Letters. acs.org. Available at:[Link]
-
Chiral 3-Acylglutaric Acid Derivatives from Strain-Induced Nucleophilic Retro-Claisen Ring-Opening Reactions. nsf.gov. Available at:[Link]
-
Ring Expansion Rearrangements - Chemistry Steps. chemistrysteps.com. Available at:[Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin[2 + 2] Photocycloaddition Reactions | Chemical Reviews. acs.org. Available at:[Link]
-
Nederlandse Vereniging voor Medische Microbiologie. nvmm.nl. Available at: [Link]
-
Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative - PMC. nih.gov. Available at:[Link]
-
A formal (3+2) cycloaddition strategy toward 2-azanorbornanes - ChemRxiv. chemrxiv.org. Available at:[Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the CbBI (1,2,10,11-tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one) Alkylation Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Cyclobutane Functionalization Support Center: Troubleshooting Regioselectivity
Welcome to the Technical Support Center for cyclobutane functionalization. As highly strained, four-membered carbocycles, cyclobutanes are prized scaffolds in drug discovery and natural product synthesis. However, their inherent ring strain and symmetry often lead to unpredictable regioselectivity, unwanted ring-opening, and over-functionalization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol in your cyclobutane workflows.
Part 1: Troubleshooting FAQs
Q1: During Rh(II)-catalyzed intermolecular C-H functionalization of arylcyclobutanes, I am getting an inseparable mixture of C1 (tertiary) and C3 (secondary) functionalization products. How can I control this site-selectivity?
Causality & Solution: The regioselectivity in arylcyclobutanes is a kinetic competition between the electronically activated C1 benzylic position and the sterically accessible C3 position. Standard Rh(II) catalysts (e.g., Rh₂(OAc)₄) lack the steric bulk to discriminate between these competing factors, resulting in poor regioselectivity.
To resolve this, you must leverage extreme steric encumbrance in your catalyst design:
-
For C1 (Tertiary) Selectivity: Switch to Rh₂(S-TCPTAD)₄ . The electron-rich nature of the benzylic C-H bond overcomes the moderate steric hindrance of this catalyst, directing the rhodium carbene to the C1 position[1].
-
For C3 (Secondary) Selectivity: Employ the exceptionally bulky Rh₂(S-2-Cl-5-BrTPCP)₄ . The massive chiral crown of this catalyst completely blocks the tertiary C1 site. This forces the carbene insertion into the sterically exposed C3 position, successfully functionalizing the ring despite the C3 bond being electronically unactivated[1].
Q2: My visible-light photocatalytic [2+2] cycloaddition of cinnamates is yielding a mixture of head-to-head (HH) and head-to-tail (HT) isomers. How do I maximize HH regioselectivity?
Causality & Solution: In triplet-sensitized[2+2] cycloadditions, regioselectivity is governed by non-covalent interactions prior to the collapse of the intermediate diradical. In isotropic solvents, cinnamates often lack sufficient pre-organization, leading to HT byproducts. You can enhance HH regioselectivity through two distinct approaches:
-
Substrate Engineering (Solution Phase): Exploit strong π–π stacking. Ensure the arene moieties have complementary electronic properties to maximize face-to-face stacking in the triplet diradical intermediate, which naturally aligns the molecules in a head-to-head fashion[2].
-
Template Confinement (Solid State): If solvent-based π-stacking fails, transition to a solid-state synthesis using pseudorotaxane-like Metal-Organic Frameworks (MOFs). Confining the alkene monomers within the hexagonal windows of a Zn-based MOF strictly enforces a pre-organized geometry, completely overriding standard solution-phase electronic preferences[3].
Q3: I am attempting a Pd-catalyzed C-H arylation on a cyclobutane ring, but I am seeing unselective poly-arylation and massive ring-opening. How do I achieve intact mono-arylation?
Causality & Solution: Cyclobutane C-C bonds are highly strained. When a transition metal like Pd(II) coordinates to the ring without rigid constraints, the thermodynamic drive for strain relief causes oxidative addition directly into the C-C bond, leading to ring-opening. To prevent this, implement a bidentate directing group (DG) strategy. Attaching an 8-aminoquinoline auxiliary to a cyclobutane carboxylic acid directs the Pd(II) catalyst specifically to the cis-methylene C-H bonds. The rigidity of the bidentate coordination locks the metallacycle geometry, physically preventing the Pd center from interacting with the strained C-C framework[4]. To suppress di-arylation, strictly limit the aryl iodide to 1.0 equivalent and use a bulky silver salt (e.g., AgTFA) to modulate the kinetics of the catalytic cycle[5].
Part 2: Quantitative Data Summaries
The following table summarizes the causal relationship between catalyst steric bulk and regioselectivity during the C-H functionalization of phenylcyclobutane with aryldiazoacetates.
Table 1: Influence of Catalyst Steric Bulk on Regioselectivity in Arylcyclobutane C-H Insertion
| Catalyst | Substrate | Major Functionalization Site | Regioselectivity (C1:C3) | Yield (%) | Enantiomeric Excess (ee %) |
| Rh₂(OAc)₄ | Phenylcyclobutane | Mixture | 1.2 : 1 | 45 | N/A |
| Rh₂(S-TCPTAD)₄ | Phenylcyclobutane | C1 (Tertiary, Benzylic) | >20 : 1 | 82 | 84 |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | Phenylcyclobutane | C3 (Secondary, Unactivated) | 1 : >20 | 78 | 90 |
Part 3: Logical Workflows & Mechanistic Pathways
Decision tree for selecting Rh(II) catalysts for regioselective cyclobutane C-H functionalization.
Mechanistic pathway of visible-light mediated regioselective [2+2] cycloaddition.
Logical relationship between directing groups and cyclobutane ring preservation.
Part 4: Experimental Protocols
Protocol A: Regioselective Rh(II)-Catalyzed C3 C-H Functionalization of Arylcyclobutanes
This protocol utilizes steric control to achieve functionalization at the unactivated secondary C3 position.
-
Preparation: Flame-dry a 10 mL Schlenk flask under argon.
-
Reagent Loading: Add the arylcyclobutane substrate (1.0 equiv, 0.2 mmol) and the sterically demanding catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ (1 mol%) into the flask.
-
Solvent & Cooling: Dissolve the mixture in 2.0 mL of anhydrous 2,2-dimethylbutane. Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath to maximize stereocontrol.
-
Carbene Generation: Dissolve the aryldiazoacetate (1.5 equiv, 0.3 mmol) in 1.0 mL of 2,2-dimethylbutane. Add this solution to the reaction flask via a syringe pump over a strict 2-hour period.
-
Self-Validation Check: Monitor the reaction via TLC. The absence of diethyl maleate or diethyl fumarate byproducts (formed via diazo dimerization) confirms that the slow addition rate successfully maintained a low steady-state concentration of the carbene, validating the kinetic control of the system.
-
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Filter the crude mixture through a short silica plug using dichloromethane to remove the rhodium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the C3-functionalized cyclobutane.
Protocol B: Visible-Light Photochemical[2+2] Cycloaddition for Head-to-Head Cyclobutanes
This protocol utilizes triplet energy transfer and π-stacking to synthesize highly substituted cyclobutanes without external additives.
-
Preparation: In an oven-dried 15 mL reaction vial equipped with a magnetic stir bar, add the cinnamate derivative (1.0 equiv, 0.5 mmol).
-
Catalyst Addition: Add the iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).
-
Degassing (Critical Step): Dissolve the mixture in 5.0 mL of anhydrous CH₃CN. Seal the vial with a PTFE septum and perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with argon.
-
Self-Validation Check: Set up a parallel control reaction exposed to ambient air. If the control reaction yields 0% product while the degassed reaction proceeds smoothly, this validates that the mechanism operates via a triplet excited state, which is rapidly quenched by triplet oxygen.
-
-
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 24 hours.
-
Monitoring: Check reaction progress by ¹H NMR of a crude aliquot. The complete disappearance of the vinylic protons (typically between 6.5–7.5 ppm) indicates full conversion.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude residue by silica gel chromatography to isolate the regioselective head-to-head cyclobutane product.
Part 5: References
-
Title: Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes Source: Chemical Communications URL: [Link]
-
Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Cyclobut-A Precursor Synthesis: Technical Support & Troubleshooting Center
Welcome to the Application Scientist Support Portal for carbocyclic nucleoside synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing Cyclobut-A (an oxetanocin analogue with potent antiviral properties)[1]. It focuses on diagnosing, troubleshooting, and eliminating byproducts during cyclobutane core construction and nucleobase coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the [2+2] photocycloaddition of my diene precursor, I am observing a high ratio of endo/exo diastereomeric byproducts. How can I improve facial selectivity?
Mechanistic Cause: Intermolecular [2+2] photocycloadditions often suffer from poor facial discrimination because the excited triplet state can rotate freely before intersystem crossing and final ring closure. Solution & Causality: Transition to an intramolecular[2+2] photocycloaddition. By tethering the two alkene units (e.g., using a temporary ester or ether linkage), you restrict the molecule's degrees of freedom. As demonstrated in optimized syntheses of cyclobut-A precursors, an intramolecular[2+2] photocycloaddition of a diene precursor provides a trisubstituted cyclobutane derivative where the tether strictly dictates the stereochemistry, significantly minimizing unwanted diastereomers[1]. Self-Validation Step: Monitor the crude reaction mixture using 1H-NMR. The disappearance of the vinylic protons and the appearance of cyclobutane ring protons (typically multiplets between 2.0–3.5 ppm) will indicate conversion. A single set of sharp signals confirms high diastereoselectivity, whereas peak doubling indicates diastereomeric byproducts.
Q2: When coupling the cyclobutane precursor with 6-chloropurine, I am getting a mixture of N-9 and N-7 alkylated products. How do I minimize the N-7 byproduct?
Mechanistic Cause: The purine anion has ambident nucleophilic character. While N-9 alkylation is thermodynamically favored, N-7 alkylation is kinetically competitive—especially if the electrophilic carbon on the cyclobutane is sterically hindered. If left unpurified, aminolysis of the N-7 isomer directly leads to hypoxanthine analogues as dead-end byproducts[2]. Solution & Causality:
-
Steric Shielding: Use bulky protecting groups (e.g., benzoyl or pivaloyl) on the adjacent hydroxymethyl groups of the cyclobutane ring. This sterically blocks the approach of the bulkier N-7 face of the purine.
-
Thermodynamic Control: Run the N-alkylation at elevated temperatures (e.g., 90–100 °C in DMF) using a mild base like K₂CO₃ rather than NaH[1]. This allows the system to overcome the activation energy barrier of the kinetic N-7 product and equilibrate towards the thermodynamically stable N-9 regioisomer. Self-Validation Step: Differentiate the N-9 and N-7 isomers using 2D-NOESY NMR prior to aminolysis. The desired N-9 isomer will show strong NOE cross-peaks between the cyclobutane 1'-H and the purine 8-H.
Q3: I am exploring SmI₂-mediated cyclization to form the cyclobutanol precursor, but I am isolating pinacol coupling products. Why?
Mechanistic Cause: Samarium(II) iodide (SmI₂) generates a ketyl radical from the carbonyl precursor. If the rate of the desired 4-exo-trig cyclization (intramolecular attack on the tethered alkene) is slower than intermolecular dimerization, the ketyl radicals will couple to form acyclic pinacol byproducts[3]. Solution & Causality: Run the reaction under strict high-dilution conditions (e.g., ≤0.01 M in THF) to kinetically favor the intramolecular cyclization over intermolecular pinacol coupling. Additionally, adding a proton source like tert-butanol (t-BuOH) accelerates the radical cyclization pathway[3].
Quantitative Data: Byproduct Profile & Reaction Optimization
The following table summarizes the optimization of reaction parameters to minimize specific byproducts during the synthesis of Cyclobut-A precursors.
| Reaction Step | Target Molecule | Major Byproduct | Causative Factor | Optimized Condition | Yield Improvement |
| [2+2] Photocycloaddition | Trisubstituted Cyclobutane | endo-Diastereomer | Intermolecular freedom | Intramolecular tethering (UV, Pyrex, 12h) | 45% → 84% |
| N-Alkylation | N-9 Purinyl Cyclobutane | N-7 Regioisomer | Kinetic trapping | K₂CO₃, DMF, 90 °C (Thermodynamic control) | 50% → 75% |
| Aminolysis | Cyclobut-A (Adenine) | Hypoxanthine Analogue | N-7 Precursor contamination | Rigorous N-9 purification prior to NH₃/MeOH | <5% byproduct |
| SmI₂ Cyclization | Cyclobutanol Precursor | Pinacol Dimer | High substrate concentration | High dilution (0.01 M), t-BuOH additive | 30% → 71% |
Standard Operating Procedures (SOPs)
SOP 1: Stereoselective Intramolecular[2+2] Photocycloaddition
Objective: Synthesize the cyclobutane core while eliminating diastereomeric byproducts.
-
Preparation: Dissolve the diene precursor (1.0 mmol) in anhydrous diethyl ether (100 mL) to achieve a highly dilute solution (0.01 M). Rationale: High dilution prevents intermolecular [2+2] dimerization.
-
Degassing: Sparge the solution with ultra-pure Argon for 30 minutes. Rationale: Oxygen acts as a triplet quencher and can lead to photo-oxidation byproducts.
-
Irradiation: Irradiate the solution using a 450-W medium-pressure mercury lamp equipped with a Pyrex filter (λ > 290 nm) at room temperature for 12 hours[1].
-
Monitoring (Self-Validation): Track the reaction via TLC (Hexane/EtOAc 8:2). Stop irradiation immediately upon consumption of the starting material to prevent secondary photochemical ring-cleavage.
-
Workup: Evaporate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, 60–120 mesh) to isolate the pure cyclobutane precursor[1].
SOP 2: Regioselective N-Alkylation and Aminolysis
Objective: Couple 6-chloropurine to the cyclobutane precursor while minimizing N-7 alkylation and subsequent hypoxanthine formation.
-
Alkylation: In a flame-dried flask, combine 6-chloropurine (1.2 mmol), anhydrous K₂CO₃ (2.0 mmol), and the cyclobutane mesylate/acetate (1.0 mmol) in anhydrous DMF (10 mL).
-
Heating: Heat the mixture to 90 °C for 12 hours. Rationale: Elevated temperature provides the activation energy necessary to overcome the kinetic N-7 product and equilibrate to the thermodynamic N-9 product[1].
-
Isolation: Remove DMF under vacuum. Extract with CHCl₃ (3 × 20 mL), wash with brine, and dry over Na₂SO₄. Purify via chromatography to strictly isolate the N-9 isomer.
-
Aminolysis: Dissolve the purified N-9 intermediate in methanolic ammonia (saturated at 0 °C) and heat in a sealed steel bomb at 100 °C for 24 hours[2].
-
Validation (Self-Validation): Concentrate and analyze via ¹³C-NMR. The absence of a carbonyl peak (typically around 155-160 ppm) confirms the complete absence of the hypoxanthine byproduct[2].
Mechanistic Pathway & Byproduct Divergence
The following diagram illustrates the critical bifurcation points in the synthesis of Cyclobut-A where byproducts form, and the strategic interventions used to bypass them.
Mechanistic workflow of Cyclobut-A synthesis highlighting key byproduct divergence points.
References
-
[1] Title: A new stereoselective route to the carbocyclic nucleoside cyclobut-A Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1) URL: [Link]
-
[2] Title: SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES Source: Bibliothèque et Archives Canada URL: [Link]
-
[3] Title: THE STEREOSELECTIVE SYNTHESIS OF FUNCTIONALISED CYCLOBUTANOLS VIA THE SAMARIUM(II)-MEDIATED CYCLISATION Source: University of Glasgow URL: [Link]
Sources
Technical Support Center: Cyclobutanediol Protection & Derivatization
Welcome to the Application Scientist Support Portal. Cyclobutanediols—both the 1,2- and 1,3-isomers—are highly prized building blocks in medicinal chemistry, often utilized to introduce structural rigidity and help drug candidates "escape from flatland"[1]. However, the inherent angle and torsional strain of the four-membered ring make these compounds notoriously difficult to protect and derivatize without triggering unwanted side reactions.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully navigate the protection of cyclobutanediol scaffolds.
Troubleshooting Guides & FAQs
Q1: I am trying to form an isopropylidene acetal on cis-cyclobutane-1,2-diol using acetone and TsOH, but I am isolating a cyclopropane derivative instead. What is happening?
The Causality: You are observing an acid-catalyzed semi-pinacol rearrangement. While acetals are standard protecting groups for 1,2-diols[2], the cyclobutane ring possesses significant inherent ring strain. When a strong Brønsted acid like p-Toluenesulfonic acid (TsOH) protonates one of the hydroxyl groups, it creates an excellent leaving group (water). As water departs, the adjacent C-C bond migrates to relieve the four-membered ring strain, resulting in a thermodynamically more stable, quaternary carbon-containing cyclopropane derivative[3]. The Solution: To achieve kinetic control and safely form the cyclic acetal, you must switch to a much milder acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS), and strictly control the reaction time.
Mechanistic pathways of cis-cyclobutane-1,2-diol under acidic conditions.
Q2: My mono-protection of cyclobutane-1,3-diol with benzyl bromide yields a statistical mixture of unreacted diol, mono-benzyl, and bis-benzyl ethers. How can I improve regioselectivity?
The Causality: Protecting cyclobutane-1,3-diol presents a severe desymmetrization challenge. Because the two hydroxyl groups exist in nearly identical steric environments, small protecting groups (like benzyl ethers) cannot effectively differentiate between the first and second hydroxyl group. The Solution: You must leverage massive steric bulk. By using tert-butyldimethylsilyl chloride (TBDMS-Cl) at low temperatures (-78 °C), the first silylation creates a highly congested steric shield around the cyclobutane core. This drastically reduces the reaction rate of the second hydroxyl group, allowing you to isolate the mono-protected diol[4]. Silyl ether formation is facilitated by an amine base (like imidazole) to neutralize the generated HCl[5].
Workflow for troubleshooting the mono-protection of cyclobutane-1,3-diol.
Q3: During the deprotection of my trans-cyclobutane-1,2-diol, I observed the formation of 1,4-dicarbonyl byproducts. Why?
The Causality: Vicinal diols (1,2-diols) are highly susceptible to oxidative cleavage, which yields 1,4-dicarbonyl compounds[1]. This reaction is particularly rapid and irreversible in trans-cyclobutane-1,2-diol because the cleavage completely releases the significant ring strain inherent in the four-membered ring[6]. The Solution: If your downstream synthetic steps involve oxidants (e.g., molybdenum catalysts, periodate, or Swern conditions), ensure both hydroxyls are robustly protected (e.g., as bis-benzyl ethers) before introducing the oxidant, and avoid oxidative deprotection strategies (like DDQ for PMB ethers).
Protecting Group Selection Matrix
Use the following quantitative summary to select the appropriate protecting group based on your specific cyclobutanediol isomer and downstream requirements.
| Protecting Group | Reagents & Conditions | Target Isomer Suitability | Stability Profile | Deprotection Method | Rearrangement / Cleavage Risk |
| Acetal (Acetonide) | Acetone, 2,2-DMP, PPTS | cis-1,2-diol | Base-stable | Mild Acid (aq. AcOH) | High (if strong acid is used) |
| Silyl Ether (TBDMS) | TBDMS-Cl, Imidazole, DCM | 1,3-diol (Mono-protection) | Mild acid/base stable | Fluoride source (TBAF) | Low (Basic conditions prevent strain relief) |
| Benzyl Ether (Bn) | BnBr, NaH, THF | 1,2-diol (Bis-protection) | Acid/Base stable | Hydrogenolysis (Pd/C, H₂) | Low |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checks.
Protocol A: Desymmetrizing Mono-Silylation of cis-Cyclobutane-1,3-diol
Objective: Install a single TBDMS group to allow downstream oxidation of the remaining hydroxyl[4].
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1.0 equivalent of cis-cyclobutane-1,3-diol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Base Addition: Add 1.2 equivalents of imidazole. Stir for 10 minutes until fully dissolved. Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger[5].
-
Temperature Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Sub-stoichiometric Addition: Dissolve 0.95 equivalents of TBDMS-Cl in a minimal amount of DCM. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Keeping the diol in slight stoichiometric excess prevents the formation of the bis-protected byproduct.
-
Validation Check (In-Process): Perform TLC (1:1 Hexane/Ethyl Acetate). Stain with Phosphomolybdic Acid (PMA) and heat, as cyclobutanes lack UV chromophores. You should observe the disappearance of the baseline diol spot and the emergence of a new spot at R_f ~0.4. If a spot appears at R_f ~0.8, bis-protection is occurring; lower the temperature further.
-
Quench & Isolate: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Strain-Preserving Acetalization of cis-Cyclobutane-1,2-diol
Objective: Protect the vicinal diol without triggering a semi-pinacol ring contraction[2],[3].
-
Preparation: Dissolve 1.0 equivalent of cis-cyclobutane-1,2-diol in neat acetone (0.2 M). Causality: Acetone acts as both the solvent and the reactant.
-
Water Scavenging: Add 2.0 equivalents of 2,2-dimethoxypropane (2,2-DMP). Causality: 2,2-DMP reacts with the water byproduct, driving the equilibrium toward acetal formation.
-
Mild Catalysis: Add 0.1 equivalents of Pyridinium p-toluenesulfonate (PPTS). Do not use TsOH.
-
Validation Check (In-Process): Monitor via TLC (stain with PMA) every hour. The reaction should cleanly convert to a less polar spot (R_f ~0.6 in 3:1 Hexane/EtOAc) within 4 hours. If the reaction stalls, add an additional 0.05 eq of PPTS, but do not elevate the temperature above 25 °C.
-
Neutralization: Once complete, quench the reaction by adding solid NaHCO₃ (0.5 eq) and stir for 15 minutes before concentrating under reduced pressure. Causality: Neutralizing the acid prior to concentration prevents rearrangement during solvent evaporation.
Sources
- 1. Cyclobutane-1,2-diol|88.11|CAS 100130-45-8 [benchchem.com]
- 2. Acetals are used as protecting groups for 1,2-diols and carbonyl ... | Study Prep in Pearson+ [pearson.com]
- 3. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
- 4. 3-Hydroxycyclobutanone|CAS 15932-93-1|Supplier [benchchem.com]
- 5. batch.libretexts.org [batch.libretexts.org]
- 6. trans-Cyclobutane-1,2-diol|CAS 35358-34-0 [benchchem.com]
Addressing solubility issues of polyol compounds in organic solvents
Welcome to the Advanced Technical Support Center for Polyol Solubilization. Polyols (e.g., sugars, sugar alcohols, polyethylene glycols, and cyclodextrins) are notoriously difficult to dissolve in organic solvents. Their multiple hydroxyl (-OH) groups form dense, highly ordered intermolecular hydrogen-bonding networks. Overcoming the thermodynamic barrier—specifically the high crystalline lattice energy and the unfavorable Flory-Huggins interaction parameter ( χ ) in non-polar media[1]—requires precise physicochemical engineering.
This guide provides researchers and drug development professionals with field-proven, self-validating strategies to force polyols into the organic phase.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before altering your experimental conditions, use the decision matrix below to determine the least invasive and most effective solubilization route for your specific downstream application.
Figure 1: Decision tree for selecting a polyol solubilization strategy based on workflow constraints.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why do my polyols crash out of moderately polar solvents like THF, Ethyl Acetate, or Acetonitrile? A: The solubility of a compound is governed by the principle of "like dissolves like," mathematically modeled by Hansen Solubility Parameters (HSPs) [2]. HSPs break down cohesive energy into three forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH ). Polyols possess exceptionally high δH values (often >20 MPa 1/2 ) due to dense -OH networks. Solvents like THF or Ethyl Acetate have δH values around 8.0 MPa 1/2 . This massive δH mismatch means the solvent cannot provide enough solvation energy to break the polyol-polyol hydrogen bonds[3].
Q2: I cannot chemically modify my polyol, but I need it dissolved in an organic solvent (e.g., methanol or ethanol) for a solid dispersion formulation. What are my options? A: You must bypass the thermodynamic barrier by eliminating the crystal lattice energy. The most effective method is amorphization via freeze-drying [4]. By dissolving the polyol in water or a tert-butanol (TBA)/water co-solvent system and lyophilizing it, you force the polyol into a highly disordered, amorphous glass state[5]. Amorphous sugars have significantly higher kinetic solubility in organic solvents compared to their crystalline counterparts, allowing you to achieve concentrations up to 100 mg/mL in methanol[4].
Q3: I am performing organic synthesis and need to dissolve a sugar in a non-polar solvent (e.g., toluene or DCM). How can I temporarily mask the hydroxyl groups? A: Use reversible complexation with phenylboronic acid (PBA) [6]. PBA reacts with 1,2- or 1,3-diols on the polyol to form cyclic boronate esters, releasing water[7]. This masks the polar hydroxyl groups with lipophilic phenyl rings, drastically shifting the HSP profile and rendering the complex highly soluble in non-polar organic solvents. Post-reaction, the complex is easily cleaved back to the native polyol using a mild aqueous acid wash.
Q4: Are there alternative solvent classes that disrupt the H-bond network without chemical modification? A: Yes. Ionic Liquids (ILs) , such as 1-butyl-3-methylimidazolium acetate ([C_mim][OAc]), are highly effective[8]. The strongly interacting anions (like acetate) act as powerful hydrogen-bond acceptors, aggressively competing with and disrupting the polyol's internal H-bond network. Alternatively, using a binary solvent system containing a strong polar aprotic solvent like DMSO or DMF as a co-solvent can bridge the HSP gap.
Quantitative Data: Hansen Solubility Parameters (HSPs)
To predict miscibility, the distance ( Ra ) between the solvent and the polyol in 3D Hansen space must be minimized. The table below illustrates the severe δH mismatch between common polyols and standard organic solvents, explaining the necessity of the troubleshooting strategies above.
| Substance / Solvent | Dispersion ( δD ) | Polar ( δP ) | H-Bonding ( δH ) | Suitability for Polyols |
| Glycerol (Polyol) | 17.4 | 11.3 | 29.3 | N/A (Target Solute) |
| Ethylene Glycol (Polyol) | 17.0 | 11.0 | 26.0 | N/A (Target Solute) |
| Water | 15.5 | 16.0 | 42.3 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate (Requires heating) |
| Methanol | 14.7 | 12.3 | 22.3 | Poor (Unless Amorphous) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Insoluble |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Insoluble |
| Hexane | 14.9 | 0.0 | 0.0 | Insoluble |
Mechanistic Pathways & Experimental Protocols
Strategy A: Reversible Solubilization via Phenylboronic Acid Complexation
This method is ideal for synthetic chemists who need to perform reactions on polyols in non-polar media without permanent protecting group chemistry.
Figure 2: Mechanistic cycle of reversible polyol solubilization using phenylboronic acid.
Step-by-Step Protocol:
-
Reaction Setup: Suspend the crystalline polyol (1.0 eq) and phenylboronic acid (1.1 eq per diol pair) in toluene or a THF/toluene mixture.
-
Dehydration: Attach a Dean-Stark trap or add activated 4Å molecular sieves to the flask. The reaction is driven forward by the removal of water[7].
-
Reflux: Heat the mixture to reflux. As the cyclic boronate ester forms, the previously insoluble polyol will transition into a clear, homogeneous solution.
-
Validation: Analyze an aliquot via TLC or 1 H-NMR to confirm the disappearance of the free polyol. The solution is now ready for your downstream organic synthesis.
-
Deprotection: Post-reaction, wash the organic layer with a dilute aqueous acid (e.g., 0.1 M HCl) or an aqueous sorbitol solution to hydrolyze the boronate ester and recover the modified polyol into the aqueous phase.
Strategy B: Amorphization via Freeze-Drying (TBA/Water System)
This method is ideal for formulators preparing solid dispersions or those who cannot chemically alter the polyol[9].
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a co-solvent system of tert-butanol (TBA) and ultrapure water. TBA is uniquely suited for freeze-drying organic mixtures due to its high freezing point (24 °C) and high vapor pressure (35.72 mbar at -20 °C)[10].
-
Dissolution: Dissolve the polyol in the TBA/water mixture. If the polyol is highly stubborn, increase the water ratio until complete dissolution is achieved.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath to prevent crystallization during the cooling phase.
-
Lyophilization: Subject the frozen matrix to a primary drying cycle at -20 °C under high vacuum (< 0.1 mbar) for 24-48 hours, followed by a secondary drying phase at 20 °C to remove residual bound solvent.
-
Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). A successful amorphization will show a distinct Glass Transition Temperature ( Tg ) and a complete absence of a melting endotherm ( Tm ).
-
Application: The highly porous, amorphous polyol powder can now be readily dissolved in organic solvents like methanol or ethanol at concentrations previously impossible for the crystalline form[4].
References
-
Technical Theories and Tools to Leverage Polyol Properties for Smarter Makeup Remover Design | Cosmetics & Toiletries. Hansen Solubility Parameters of Polyols. Available at: [Link]
-
Hansen Solubility Parameters - ResearchGate. Experimental determination and sphere programs. Available at: [Link]
-
HSPiP software as a powerful tool for optimization studies in chemical nanoengineering. Polish Academy of Sciences. Available at: [Link]
-
How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager. Flory-Huggins χ Parameter. Available at: [Link]
-
Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. MDPI / NIH. Available at:[Link]
-
Surfactant-Free Solid Dispersions of Hydrophobic Drugs in an Amorphous Sugar Matrix Dried from an Organic Solvent. PubMed. Available at:[Link]
-
In-situ freeze-drying - forming amorphous solids directly within capsules. PMC. Available at: [Link]
-
Non-salt based co-amorphous formulation produced by freeze-drying. CentAUR. Available at:[Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Boronic Acids in Molecular Self-Assembly - MSU Chemistry. Available at: [Link]
-
Understanding the Dissolution of Polyols by Ionic Liquids Using the Example of a Well-Defined Model Compound. ResearchGate. Available at:[Link]
Sources
- 1. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager [labmanager.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Surfactant-Free Solid Dispersions of Hydrophobic Drugs in an Amorphous Sugar Matrix Dried from an Organic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-situ freeze-drying - forming amorphous solids directly within capsules: An investigation of dissolution enhancement for a poorly soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cyclobutane Ring Formation
Welcome to the technical support center dedicated to the synthesis of cyclobutane rings. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of cyclobutane formation. Cyclobutane rings are valuable structural motifs in medicinal chemistry and natural product synthesis, but their construction can be challenging due to inherent ring strain.[1][2][3][4] This guide offers practical, field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during cyclobutane synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in [2+2] Photocycloaddition
Common Causes & Recommended Solutions
-
Insufficient Light Source or Incorrect Wavelength: The energy and wavelength of the light source are critical for photoexcitation. For instance, enones require a specific wavelength for efficient excitation.[5]
-
Presence of Quenching Species: Oxygen and other impurities can quench the excited state of the reactants, inhibiting the cycloaddition.
-
Suboptimal Reaction Concentration: Reaction kinetics can be highly dependent on concentration. Dilute conditions may hinder intermolecular reactions, while overly concentrated mixtures can lead to side reactions.[5][7]
-
Solution: Systematically optimize the reactant concentrations. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[5]
-
-
Unsuitable Solvent: The solvent can significantly influence the reaction's efficiency.
Issue 2: Poor Diastereoselectivity or Regioselectivity
Common Causes & Recommended Solutions
-
Solvent Effects: The polarity of the solvent can have a profound impact on the stereochemical outcome of the reaction.[5]
-
Solution: Screen a variety of solvents with differing polarities, from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile). In some cases, a change in solvent can even reverse the diastereoselectivity.[5] For photochemical reactions in non-polar solvents, products with smaller overall dipoles may be favored, whereas polar solvents might favor other isomers.[9]
-
-
Steric and Electronic Factors: The inherent steric and electronic properties of the substrates play a crucial role in determining the regioselectivity, often favoring a head-to-tail arrangement for electron-rich and electron-poor alkenes.[5]
-
Solution: While difficult to alter for a given substrate, understanding these intrinsic properties can help predict the likely outcome. For challenging substrates, catalyst selection becomes even more critical. Chiral Lewis acids or organocatalysts can be employed to control the facial selectivity of the cycloaddition.
-
-
Reaction Temperature: For thermally-driven cycloadditions, temperature can influence the kinetic vs. thermodynamic product distribution.
-
Solution: Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled product, which could be the desired diastereomer.
-
Issue 3: Catalyst Inactivity or Decomposition
Common Causes & Recommended Solutions
-
Incompatible Catalyst/Substrate Pairing: Not all catalysts are suitable for all types of [2+2] cycloadditions.
-
Solution: For metal-catalyzed reactions, consider the electronic nature of your alkene. For example, nickel catalysts have been shown to be effective for the intermolecular [2+2] cycloaddition of conjugated enynes with electron-deficient alkenes.[10] Rhodium(III) catalysts have been successfully used for the synthesis of substituted cyclobutanes from aryl quinazolinones and alkylidenecyclopropanes.[1]
-
-
Lewis Acid Inhibition: In Lewis acid-promoted [2+2] cycloadditions, the product can sometimes bind to the Lewis acid more strongly than the reactants, leading to catalyst inhibition.[11][12]
-
Anhydrous Conditions: The presence of water can be detrimental to many catalytic systems, particularly those involving organometallic species or Lewis acids.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. The addition of water can sometimes completely reverse the selectivity of a reaction.[13]
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the main classes of catalysts used for cyclobutane formation?
There are three primary strategies for promoting [2+2] cycloadditions to form cyclobutanes: photochemical, thermal, and metal-catalyzed methods.[6]
-
Photochemical: This is the most common approach and can be achieved through direct irradiation of the alkene or by using a photosensitizer.[6][14] Visible light photoredox catalysis has emerged as a mild and efficient alternative, often utilizing ruthenium or iridium complexes, or even organic dyes.[13][15][16]
-
Thermal: While thermally concerted [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, they can occur with activated substrates like ketenes or under high-temperature conditions.[6][17][18]
-
Metal-Catalyzed: A wide range of transition metals, including rhodium, nickel, cobalt, and copper, can catalyze [2+2] cycloadditions, often proceeding through a metallacyclopentane intermediate.[1][10]
-
Organocatalysis: Chiral amines or phosphoric acids can be used to catalyze enantioselective [2+2] cycloadditions.[19][20]
Q2: How do I choose between a photochemical and a metal-catalyzed approach?
The choice depends on several factors, including the nature of your substrates, desired stereochemistry, and functional group tolerance.
-
Photochemical methods are often well-suited for enones and styrenes and can be performed under mild conditions with visible light photocatalysts.[5][15] However, they can sometimes suffer from issues with regioselectivity and the formation of side products.[5][21]
-
Metal-catalyzed approaches can offer excellent control over stereochemistry and can be applied to a broader range of substrates.[1][10] However, catalyst cost and sensitivity to air and moisture can be drawbacks.
Reaction Conditions
Q3: What is the role of a photosensitizer in photochemical [2+2] cycloadditions?
A photosensitizer is a molecule that absorbs light and then transfers that energy to one of the reactants, which then undergoes the cycloaddition.[22] This is particularly useful when the reactants themselves do not absorb light efficiently in the desired wavelength range.[6] Common photosensitizers include acetone, benzophenone, and thioxanthone.[6]
Q4: Can solvent choice really make that much of a difference?
Absolutely. Solvent polarity can influence the stability of intermediates and transition states, thereby affecting both the reaction rate and the stereochemical outcome.[5] For instance, in some photochemical reactions, non-polar solvents favor the formation of less polar products, while polar solvents can stabilize charged intermediates, leading to different diastereomers.[9]
Mechanistic Considerations
Q5: Are [2+2] cycloadditions always concerted reactions?
No. While some thermal [2+2] cycloadditions, like those involving ketenes, are believed to be concerted[6][17], many photochemical and metal-catalyzed versions proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[6][9] This stepwise nature is what allows for the reaction to occur under conditions where a concerted pathway would be symmetry-forbidden.
Experimental Protocols
Protocol 1: Visible-Light Photoredox-Catalyzed [2+2] Cycloaddition of an Enone
This protocol is a general guideline for the cycloaddition of an aryl enone with an alkene using a ruthenium-based photocatalyst.[16]
Materials:
-
Aryl enone (1.0 equiv)
-
Alkene coupling partner (1.5 equiv)
-
Ru(bipy)₃Cl₂ (1-2 mol%)
-
Degassed solvent (e.g., CH₃CN or acetone)
-
Reaction vessel (e.g., glass vial with a septum)
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
In the reaction vessel, combine the aryl enone, the alkene, and Ru(bipy)₃Cl₂.[5]
-
Add the degassed solvent.
-
Seal the vessel and place it in proximity to the visible light source.[5]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.[5]
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane adduct.[5]
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene
This protocol describes a general procedure for the cycloaddition of an in situ generated ketene with an alkene, promoted by a Lewis acid.[23]
Materials:
-
Acid chloride precursor to the ketene (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
Alkene (2.0 equiv)
-
Lewis acid (e.g., EtAlCl₂) (1.0 equiv)
-
Anhydrous, non-polar solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk flask or similar oven-dried glassware
Procedure:
-
To a solution of the alkene and the Lewis acid in the anhydrous solvent at the desired temperature (e.g., 0 °C to room temperature) under an inert atmosphere, add a solution of the acid chloride and triethylamine dropwise over several hours.
-
Stir the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction carefully with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Catalyst Loadings and Solvents for Cyclobutane Synthesis
| Catalyst System | Catalyst Loading (mol%) | Solvent | Substrate Scope Example | Reference |
| Ru(bipy)₃Cl₂ | 1-2 | CH₃CN | Aryl enones + Alkenes | [5] |
| RhCp*(OAc)₂ / Cu(OAc)₂ | 7.5 | HFIP | 2-Aryl quinazolinones + Alkylidenecyclopropanes | [1] |
| Organic Cyanoarene Dye | 1-5 | Dichloromethane | Electron-deficient styrenes | [15] |
| Chiral Phosphoric Acid / Thioxanthone | 10-20 | Toluene | α,β-Unsaturated aldehydes + Olefins | [16] |
Visualizations
General Workflow for Troubleshooting Low Yield in Photocycloaddition
Caption: A logical workflow for troubleshooting low yields in photochemical [2+2] cycloaddition reactions.
Catalyst Selection Decision Tree
Caption: A simplified decision tree for initial catalyst selection based on substrate type.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
- Procter, D. J., et al. (n.d.). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. PMC.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Tetra-substituted Cyclobutanes.
- Kim, I., et al. (2025, January 23). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.
- Almac. (2023, February 6). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology.
- Pelliccia, S., et al. (2025, October 16). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Hari, D. P., et al. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC.
-
Wang, D., et al. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. RSC Publishing. Retrieved from
- BenchChem. (n.d.). Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation.
- Williams, J., et al. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC.
- Pelliccia, S., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
- ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions.
- Poplata, S., et al. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC.
- Fiveable. (2025, August 15). Thermal [2+2] cycloadditions Definition.
- ResearchGate. (n.d.). Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes.
- Liskon Biological. (2025, May 21). Cyclobutanone Frequently Asked Questions (FAQ).
- Davies, H. M. L., et al. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
- ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
- Xu, Y., Conner, M. L., & Brown, M. K. (2015, October 1). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie - International Edition.
- Parra, A. (2012, August 22). Asymmetric Synthesis of Cyclobutanes by a Formal [2+2] Cycloaddition Controlled by Dienamine Catalysis.
- ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXQjDFKGmv_oebzTZNKjCZxhaQ5FQ-YFaEu9Aee_4G2F9PVeBfvLjYUUApzMckOJter-oCB6B-WyNND73xTpTtlU8uqy_bZ0l7YJDkZGoqqR8JAsPvxtgTz4PjVsnNfflxrGrmCSRfrQIKMGlJJ-13OtwMn12pLcKh6TO-Gf2nU34jCkzpiNNI345VJjGG7C4PXZkWjMDR79BXkTFjMxWsBVejz_D5qTTHZKPKE2wEagc2iwcN7LCXMKYOMEi4jz9HzA==
- Wang, Y., et al. (2023, August 4). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PMC.
- Wang, Y., et al. (2023, August 5). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research.
- Fiveable. (2025, August 15). 2+2 cycloaddition Definition.
- AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction.
- Chemistry LibreTexts. (2024, September 22). 30.6: Stereochemistry of Cycloadditions.
- Blum, T. R., et al. (n.d.). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Photochemical [2+2] Cycloadditions.
- Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions.
- Sampedro, D., et al. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry.
- Scribd. (n.d.). Cyclobutane Synthesis Techniques.
- ResearchGate. (n.d.). Photochemistry of [2+2] cycloadditions a, Comparison of thermally....
- Evans, P. A., et al. (n.d.). Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. RSC Publishing.
- Organic Chemistry Frontiers. (n.d.). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis.
- Journal of the American Chemical Society. (n.d.). Solvent Effects on the Ring Opening of Cyclopropanones to Oxyallyls: A Combined ab Initio and Monte Carlo Study.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- The Journal of Organic Chemistry. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Lovett, A. M., et al. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC.
- ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Malik, S., et al. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
- Snider, B. B., & Ron, E. (n.d.). Lewis acid catalyzed inter- and intramolecular [2 + 2] cycloadditions of conjugated allenic esters to alkenes. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2021, March 5). 21.12: Evidence Bearing on the Mechanism of [2 + 2] Cycloadditions.
- Wuitschik, G., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclobutane synthesis [organic-chemistry.org]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Section 1: Troubleshooting Bicyclo[1.1.0]butane (BCB) Functionalization
Welcome to the Cyclobutane Functionalization Technical Support Center . As the demand for cyclobutane scaffolds in medicinal chemistry and drug development intensifies—often serving as bioisosteres for benzenes and pyridines—achieving precise stereocontrol remains a critical bottleneck.
This guide is engineered for researchers and application scientists. It bypasses basic theory to directly address the mechanistic causality behind poor diastereomeric ratios (dr) and provides field-proven, self-validating protocols to rescue your syntheses.
Q: Why is my radical-mediated BCB difunctionalization yielding a nearly 1:1 diastereomeric mixture? A: The inherent flexibility of the cyclobutane ring makes it notoriously difficult to control facial selectivity during intermolecular radical additions[1]. In standard Giese-type additions, the transient cyclobutyl radical can be trapped from either face with almost equal probability unless you rely heavily on extreme steric hindrance from bulky substrates.
The Fix: Transition to a "Dock-Migration" strategy . Instead of relying on two separate intermolecular events, use a bifunctional reagent (such as an N-aminopyridinium ylide or a thioether). The initial radical addition ("docking") forms a transient radical that immediately undergoes an intramolecular functional group migration[1]. Because the migration occurs via a tightly structured, cyclic transition state, the geometry is locked, overwhelmingly favoring syn-difunctionalization and delivering exceptional dr[1].
Q: I am attempting the photoredox-catalyzed aminopyridylation of a BCB, but my yields and dr are suboptimal. How should I optimize the conditions? A: In photoredox-catalyzed BCB ring-openings, solvent polarity and the excited-state oxidation potential of the photocatalyst are the two most critical variables. While highly polar solvents are often preferred in traditional photoredox chemistry to stabilize radical ions, BCB "dock-migration" pathways require a delicate balance to prevent premature quenching or side reactions.
As demonstrated in recent optimizations of BCB aminopyridylation[1], 1,2-dichloroethane (DCE) significantly outperforms highly polar solvents like acetonitrile (MeCN) or acetone. Furthermore, highly oxidizing acridinium salts (like PC1) are required to efficiently generate the initial N-radical intermediate.
Table 1: Quantitative Optimization of BCB Aminopyridylation
| Entry | Photocatalyst | Solvent | Light Source | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Acridinium (PC1) | DCE | 430 nm LED | 88% | >20:1 (syn) |
| 2 | Acridinium (PC2) | DCE | 430 nm LED | 65% | 15:1 |
| 3 | Ru(bpy)₃(PF₆)₂ | DCE | 430 nm LED | <10% | N/A |
| 4 | Acridinium (PC1) | Acetone | 430 nm LED | 42% | 8:1 |
| 5 | Acridinium (PC1) | MeCN | 430 nm LED | 35% | 5:1 |
| 6 | None (Control) | DCE | 430 nm LED | 0% | N/A |
Data synthesized from standard optimization parameters for N-aminopyridinium ylide docking[1].
Section 2: Troubleshooting Photochemical [2+2] Cycloadditions
Q: My [2+2] photocycloaddition (e.g., using quinolinones or maleimides) yields poor dr. How can I improve facial selectivity? A: Poor dr in [2+2] photocycloadditions usually stems from a long-lived triplet biradical or zwitterionic intermediate that undergoes bond rotation before ring closure.
-
Solvent Polarity: Unlike BCB functionalization, if your [2+2] pathway involves a highly polarized or zwitterionic intermediate, switching to a more polar solvent (e.g., Acetone, CH₃CN) can stabilize the intermediate, enforcing a specific pre-covalent geometry and improving dr over non-polar solvents like toluene[2].
-
HAT Agent Equivalents: If your protocol involves a subsequent hydrodebromination or hydrogen atom transfer (HAT) step (e.g., using tris(trimethylsilyl)silane, TTMSS), the concentration of the HAT agent is kinetically critical. Lowering TTMSS equivalents starves the radical of a rapid hydrogen source, allowing epimerization. Increasing TTMSS (e.g., to 3.0 equiv) and adding water as an assist can rapidly trap the kinetic diastereomer, restoring high dr (e.g., from 2:1 up to 10:1)[2].
Q: How do I install all-carbon quaternary stereocenters on cyclobutanes post-cycloaddition without scrambling the stereocenters? A: Attempting to install bulky quaternary centers in a single concerted step often fails due to steric repulsion. The solution is Sequential Photocatalysis [3]. First, perform a triplet-sensitized [2+2] photocycloaddition using a halogenated precursor (e.g., 3-chloromaleimide). This establishes the core cyclobutane ring with predictable relative stereochemistry. Second, subject the isolated (or one-pot) chlorinated cyclobutane to a photoredox-catalyzed dechlorinative C–C bond formation. The initial [2+2] sets the steric environment, which then dictates the trajectory of the subsequent radical coupling, allowing the installation of sterically congested quaternary stereocenters with high diastereoselectivity[3].
Section 3: Mechanistic & Workflow Diagnostics
Mechanistic pathway of the dock-migration strategy for BCB functionalization.
Decision tree for troubleshooting poor diastereoselectivity in cyclobutane synthesis.
Section 4: Validated Experimental Protocols
Protocol A: Photoredox-Catalyzed "Dock-Migration" Aminopyridylation of BCBs[1]
This protocol is self-validating: The distinct color change of the acridinium photocatalyst upon irradiation confirms active excitation, and the complete consumption of the BCB via GC-MS validates the docking step.
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the BCB derivative (0.2 mmol, 1.0 equiv), the N-aminopyridinium ylide (0.3 mmol, 1.5 equiv), and the Acridinium photocatalyst PC1 (2.0 mol %).
-
Solvent Addition: Transfer the tube to a nitrogen-filled glovebox. Add 2.0 mL of anhydrous, degassed 1,2-dichloroethane (DCE).
-
Degassing (Critical Step): Seal the tube with a rubber septum and remove it from the glovebox. Subject the mixture to three freeze-pump-thaw cycles. Causality: Triplet excited states and radical intermediates are rapidly quenched by triplet oxygen; failure to degas will stall the reaction at <10% yield.
-
Irradiation: Stir the mixture at room temperature under irradiation with a 430 nm blue LED (approx. 3-5 cm away from the light source) for 24 hours. A cooling fan must be used to maintain ambient temperature, as thermal background reactions can erode dr.
-
Workup: Quench the reaction by exposing it to air. Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, typically Hexanes/EtOAc) to isolate the syn-cyclobutylamine derivative.
Protocol B: Sequential Photocatalytic Synthesis of Quaternary Cyclobutanes[3]
-
Step 1:[2+2] Photocycloaddition: Dissolve 3-chloromaleimide (1.0 equiv) and the target alkene (3.0 equiv) in a suitable solvent (e.g., EtOAc or Acetone). Add a triplet sensitizer (e.g., Thioxanthone, 5 mol %). Degas via sparging with Argon for 15 minutes. Irradiate with 365 nm LEDs until the maleimide is consumed (monitor via TLC).
-
Intermediate Isolation: Remove the solvent in vacuo. Briefly filter the crude mixture through a short pad of silica to remove the sensitizer.
-
Step 2: Dechlorinative C–C Coupling: Dissolve the chlorinated cyclobutane intermediate in anhydrous DMF. Add the radical acceptor (e.g., an electron-deficient alkene, 2.0 equiv), Hantzsch ester (1.5 equiv) as the terminal reductant, and fac-Ir(ppy)₃ (1 mol %) as the photoredox catalyst.
-
Final Irradiation: Degas the mixture, then irradiate with 450 nm blue LEDs for 16 hours. The sterically defined cyclobutane radical will attack the acceptor from the least hindered face, establishing the quaternary stereocenter with high diastereoselectivity.
References
-
Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds Organic Letters - ACS Publications[Link]
-
Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N-Aminopyridinium Ylides Enabled by Photoredox Catalysis Precision Chemistry - ACS Publications[Link]
-
Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination The Journal of Organic Chemistry - ACS Publications[Link]
Sources
Validation & Comparative
Analytical Comparison Guide: Confirming the Stereochemistry of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol via NMR
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8) is a highly functionalized, chiral intermediate critical to the synthesis of cyclobutane nucleoside analogs, such as the antiviral agent lobucavir . Because the biological efficacy of the final active pharmaceutical ingredient (API) is entirely dependent on its three-dimensional conformation, establishing the exact stereochemical integrity of this intermediate is paramount.
This guide objectively compares the three primary Nuclear Magnetic Resonance (NMR) methodologies used to elucidate the relative and absolute stereochemistry of this strained four-membered ring system, detailing the causality behind experimental choices and providing self-validating protocols.
The Analytical Challenge: Cyclobutane Stereochemistry
Cyclobutanes naturally adopt a puckered "butterfly" conformation to relieve torsional strain. This dynamic puckering complicates structural elucidation because the dihedral angles between vicinal protons fluctuate. To definitively establish the (1S,2S,3S) configuration, analysts must prove two distinct structural facets:
-
Relative Stereochemistry: The cis/trans spatial relationship between the C1 hydroxyl group and the C2/C3 benzoyloxymethyl groups.
-
Absolute Stereochemistry: The definitive enantiomeric assignment (e.g., proving the molecule is the 1S, 2S, 3S enantiomer rather than the 1R, 2R, 3R enantiomer).
Logical workflow for confirming the absolute and relative stereochemistry of cyclobutanols.
Method Comparison & Experimental Causality
Method A: 1D 1 H NMR & J-Coupling Analysis
-
Mechanism: Analyzes the vicinal coupling constants ( 3JHH ) between protons on the cyclobutane ring using the Karplus equation.
-
Causality & Limitations: In rigid systems, 3JHH values easily distinguish cis from trans protons. However, in puckered cyclobutanes, cis couplings (typically 8–11 Hz) and trans couplings (5–9 Hz) overlap significantly. Consequently, 1D NMR serves only as a preliminary screen; it cannot definitively assign the relative stereochemistry of 2,3-bis(benzoyloxymethyl)cyclobutanol on its own.
Method B: 2D NOESY/ROESY NMR
-
Mechanism: Measures the Nuclear Overhauser Effect (NOE), utilizing dipole-dipole cross-relaxation to identify protons that are spatially close (< 5 Å) regardless of through-bond distance.
-
Causality & Advantages: Because NOE detects through-space proximity, it bypasses the ambiguities of fluctuating dihedral angles. Crucial Expert Insight: At a molecular weight of ~340 g/mol , this cyclobutanol intermediate sits in a dangerous intermediate tumbling regime ( ωτc≈1 ) at high magnetic fields (e.g., 500-600 MHz), where traditional NOESY cross-peaks can cross zero and disappear. Therefore, ROESY (Rotating-frame NOE Spectroscopy) , which ensures positive cross-peaks for all correlation times, is the scientifically rigorous choice for determining its relative cis/trans geometry.
Method C: Mosher’s Ester Derivatization (MTPA) & NMR
-
Mechanism: The secondary alcohol at C1 is reacted with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric esters .
-
Causality & Advantages: Enantiomers yield identical NMR spectra. Derivatization breaks this symmetry. The phenyl ring of the MTPA group exerts a strong diamagnetic anisotropic effect, shielding spatially adjacent protons. By calculating the chemical shift difference ( ΔδSR=δS−δR ) for the protons on C2 and C4, the absolute configuration at C1 is unambiguously assigned . Once C1 is anchored as (1S), the ROESY data logically locks C2 and C3 into their respective (2S) and (3S) configurations.
Reaction workflow and logical deduction pathway for Mosher's ester analysis.
Quantitative Data Comparison
Table 1: Performance Comparison of NMR Techniques
| Methodology | Primary Output | Confidence Level | Material Required | Key Limitation |
| 1D 1 H NMR (J-Coupling) | Relative (Partial) | Low | ~1-5 mg | J-value overlap in puckered rings |
| 2D ROESY NMR | Relative (Complete) | High | ~5-10 mg | Cannot distinguish absolute enantiomers |
| Mosher Ester + 1D NMR | Absolute (C1) | Definitive | ~2-5 mg (Consumed) | Requires chemical derivatization step |
Table 2: Representative Mosher Ester ΔδSR Logic for (1S)-Cyclobutanol
Note: In the standard Mosher model, protons on the right side of the MTPA plane exhibit positive ΔδSR values, while those on the left exhibit negative values.
| Proton Position | Spatial Orientation (vs. MTPA Plane) | Expected ΔδSR Sign | Structural Implication |
| C2 Protons (and substituent) | "Right" side | Positive (+) | Confirms spatial arrangement of C2 relative to C1 |
| C4 Protons | "Left" side | Negative (-) | Confirms spatial arrangement of C4 relative to C1 |
Experimental Protocols: A Self-Validating System
To ensure high-fidelity data, the following protocols are designed as self-validating analytical workflows.
Protocol 1: 2D ROESY NMR Acquisition for Relative Stereochemistry
-
Sample Preparation: Dissolve 5–10 mg of purified (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in 0.6 mL of anhydrous CDCl 3 (100.0% D) containing 0.03% v/v TMS. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could cause magnetic field inhomogeneities.
-
Parameter Optimization: Tune and match the probe. Calibrate the 90° pulse precisely. Set the spin-lock mixing time ( τm ). For a molecule of ~340 Da, use a continuous-wave spin-lock of 200–300 ms to maximize ROE buildup while minimizing TOCSY artifacts.
-
Acquisition: Execute a 2D ROESY pulse sequence (e.g., roesygpph19 on Bruker systems) utilizing 2048 data points in t2 and 256 increments in t1 . Acquire 16–32 scans per increment depending on sample concentration.
-
Processing & Validation: Apply zero-filling to a 2048 x 1024 matrix. Use a squared sine-bell apodization function in both dimensions. Phase the spectrum so that diagonal peaks are negative and ROE cross-peaks are positive. Map the cross-peaks between the C1 methine proton and the C2/C3 substituent protons to confirm the cis relationship.
Protocol 2: Microscale Mosher Ester Derivatization
Note: The Cahn-Ingold-Prelog (CIP) priorities flip during esterification. Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa.
-
Reagent Preparation: Thoroughly dry the cyclobutanol (2 mg, ~5.8 μ mol per reaction) under high vacuum. Prepare two separate, flame-dried reaction vials (Vial A and Vial B).
-
Reaction: Dissolve the analyte in 0.5 mL of anhydrous pyridine- d5 in each vial. To Vial A, add 3 equivalents of (R)-MTPA-Cl. To Vial B, add 3 equivalents of (S)-MTPA-Cl.
-
Incubation & In-Situ Validation: Stir at room temperature for 2–4 hours. Because the reaction is performed directly in an NMR solvent, you can self-validate the reaction progress by acquiring a quick 1D 1 H NMR spectrum. Look for the complete disappearance of the free carbinol proton shift and the emergence of the esterified methine proton, which will be shifted ~1.0 ppm downfield due to the ester linkage.
-
Data Extraction: Once conversion is complete (>95%), acquire high-resolution 1D 1 H NMR spectra for both vials. Carefully tabulate the chemical shifts ( δ ) for the protons on C2, C3, and C4.
-
Stereochemical Assignment: Calculate ΔδSR=δS−δR for all assignable protons. Map the positive and negative values onto the cyclobutane ring to definitively assign the C1 absolute configuration as (1S).
References
-
Bisacchi, G. S., Braitman, A., Cianci, C. W., Clark, J. M., Field, A. K., Hagen, M. E., Hockstein, D. R., Malley, M. F., Mitt, T., Slusarchyk, W. A., Sundeen, J. E., Terry, B. J., Tuomari, A. V., Weaver, E. R., Young, M. G., & Zahler, R. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs. Journal of Medicinal Chemistry, 34(4), 1415–1421.[Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[Link]
Advanced Synthetic Architectures for Carbocyclic Nucleosides: A Comparative Guide
Introduction & Mechanistic Rationale
Carbocyclic nucleosides represent a premier class of antiviral agents where the oxygen atom of the natural furanose ring is replaced by a methylene group. This bioisosteric replacement confers profound stability against nucleoside phosphorylases—enzymes that typically cleave the N-glycosidic bond—while maintaining the molecule's ability to be processed by cellular kinases[1]. Approved therapeutics such as Abacavir (HIV) and Entecavir (HBV) rely heavily on these robust scaffolds to deliver potent viral inhibition[1][2].
Upon cellular entry, carbocyclic nucleosides function as prodrugs. They undergo sequential phosphorylation by host kinases; for instance, Abacavir is converted into its active form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase, competing with natural nucleotides like dGTP. Because the carbocyclic analog lacks the necessary 3'-hydroxyl group geometry for further elongation, its integration into the nascent viral DNA chain results in obligate chain termination.
Caption: Metabolic activation of Abacavir to CBV-TP and subsequent HIV reverse transcriptase inhibition.
Comparative Synthetic Strategies
Designing scalable, stereoselective routes to carbocyclic nucleosides is a major focus in medicinal chemistry. Below is a comparison of the primary synthetic architectures utilized for Abacavir and Entecavir.
The Vince Lactam Approach (Abacavir)
The synthesis of Abacavir fundamentally relies on the pioneering use of 2-azabicyclo[2.2.1]hept-5-en-3-one, universally known as Vince lactam[3][4]. Because the biological target demands strict stereochemical fidelity, isolating the correct enantiomer is critical. A highly efficient enzymatic kinetic resolution is employed using (+)-γ-lactamase, which selectively hydrolyzes the (+)-enantiomer into an acyclic amino acid, leaving the desired (-)-Vince lactam intact[3][5]. This convergent strategy allows for the sequential construction of the purine ring onto the pre-existing cyclopentylamine scaffold, often yielding >90% in the coupling steps[5][6].
Asymmetric Organocatalysis & Borylative Enyne Cyclization (Entecavir)
Entecavir's densely functionalized cyclopentene core requires exquisite stereocontrol. A modern, highly efficient route initiates with an asymmetric organocatalytic aldol reaction to establish the first stereocenter on a propargylic alcohol[2]. This single chiral center then guides the formation of all subsequent stereocenters. The critical transformation is a Palladium-catalyzed borylative enyne cyclization, which constructs the cyclopentene ring with exceptional diastereoselectivity[2][7]. The guanine base is subsequently introduced via a stereoinvertive Mitsunobu reaction[2].
Intramolecular Radical Cyclization (Entecavir)
An alternative, highly scalable 11-step route to Entecavir builds the acyclic carbon skeleton via a stereoselective boron-aldol reaction[8]. The carbocycle is then forged through a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne[8][9]. A distinct advantage of this route is the strategic use of a p-nitrobenzoyl protecting group on the primary hydroxyl in the final stages. This specific choice of protecting group allows the intermediates to be purified by simple crystallization, completely bypassing the need for costly and time-consuming column chromatography on an industrial scale[8].
Quantitative Comparison of Synthetic Routes
| Target Drug | Synthetic Route | Key Intermediate | Key Transformation | Overall Steps | Yield / Efficiency | Stereocontrol Strategy |
| Abacavir | Vince Lactam Approach | (±)-Vince Lactam | Purine Coupling & Cyclization | ~6-8 | >90% (Coupling Step) | Enzymatic Kinetic Resolution |
| Entecavir | Borylative Enyne Cyclization | Chiral propargylic alcohol | Pd-catalyzed borylative enyne cyclization | ~9-10 | High Diastereoselectivity | Asymmetric organocatalytic aldol |
| Entecavir | Intramolecular Radical Cyclization | Acyclic carbon skeleton | Cp2TiCl-catalyzed epoxide-alkyne cyclization | 11 | 21-23% Overall | Stereoselective boron-aldol & Crystallization |
Self-Validating Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam
Objective: Isolate (-)-Vince lactam with >99% enantiomeric excess (ee) for Abacavir synthesis.
Causality & Logic: Traditional chemical resolution using chiral auxiliaries is atom-inefficient and requires harsh conditions. Utilizing recombinant (+)-γ-lactamase exploits the enzyme's rigid active site, which exclusively recognizes and hydrolyzes the (+)-enantiomer. This creates a self-separating system: the unreacted (-)-enantiomer remains highly lipophilic, while the hydrolyzed (+)-enantiomer becomes a highly polar, water-soluble amino acid, enabling simple liquid-liquid extraction[3][5].
Step-by-Step Methodology:
-
Preparation: Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 50 mM phosphate buffer (pH 7.0) to achieve a final concentration of 100 mM[5].
-
Biocatalysis: Introduce recombinant (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) to the buffered solution[5].
-
Incubation & Monitoring: Incubate the mixture at 25–30 °C. Monitor the reaction strictly via chiral HPLC. Self-Validation: The reaction must be terminated exactly at 50% conversion to ensure maximum yield of the pure (-)-enantiomer without over-hydrolysis.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The desired (-)-Vince lactam partitions into the organic phase.
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiopure (-)-lactam.
Protocol 2: Mitsunobu Coupling for Entecavir Purine Installation
Objective: Stereospecifically install the purine nucleobase onto the functionalized cyclopentene core.
Causality & Logic: The Mitsunobu reaction is selected because it proceeds with complete Walden inversion of the stereocenter at the allylic alcohol. This ensures that the incoming purine base is installed in the correct β-configuration relative to the carbocycle. Slow addition of the azodicarboxylate is critical to control the exothermic formation of the highly reactive betaine intermediate, preventing the formation of undesired elimination byproducts[8][9].
Step-by-Step Methodology:
-
Preparation: Under an inert argon atmosphere, dissolve the cyclopentyl allylic alcohol intermediate and 2-amino-6-benzyloxypurine in anhydrous THF[8].
-
Activation: Add 1.2 equivalents of triphenylphosphine (PPh3) and cool the reaction flask to 0 °C using an ice bath.
-
Coupling: Dropwise add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) over 30 minutes. Self-Validation: Maintain the internal temperature below 5 °C during addition to suppress side reactions.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. Monitor completion via TLC (UV active).
-
Purification: Quench with water, extract with dichloromethane, and concentrate. If utilizing the p-nitrobenzoyl protecting group strategy, dissolve the crude mixture in hot ethanol and allow it to slowly cool to induce crystallization of the pure coupled product, avoiding chromatography[8].
Synthetic Workflow Visualization
Caption: Synthetic workflow for Abacavir utilizing enzymatic kinetic resolution of Vince lactam.
References
-
An In-depth Technical Guide to the Discovery and Synthesis of ent-Abacavir - Benchchem . Benchchem.3
-
Application Notes and Protocols: Synthesis of Abacavir and its Analogues - Benchchem . Benchchem. 5
-
EP1857458A1 - Process for the preparation of abacavir - Google Patents . Google Patents. 6
-
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC . NIH. 1
-
ABACAVIR - New Drug Approvals . New Drug Approvals.
-
Robert Vince, PhD | Center for Drug Design . University of Minnesota. 4
-
Borylative Enyne Cyclization Brings New Twist to the Synthesis of Anti-Hepatitis Drug Entecavir . Thieme E-Books & E-Journals. 2
-
A short synthesis of the carbocyclic core of Entecavir from Corey lactone - ResearchGate . ResearchGate. 9
-
Total Synthesis of Entecavir | The Journal of Organic Chemistry - ACS Publications . ACS Publications. 8
-
Borylative Enyne Cyclization Brings New Twist to the Synthesis of Anti-Hepatitis Drug Entecavir - Thieme E-Books & E-Journals . Thieme. 7
Sources
- 1. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Robert Vince, PhD | Center for Drug Design [drugdesign.umn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
High-Sensitivity Mass Spectrometry Analysis of Cyclobutanol: A Comparative Guide to Benzoylation-Enabled LC-MS/MS vs. Traditional Alternatives
Executive Summary & The Analytical Challenge
Cyclobutanol is a highly valuable structural motif in organic synthesis and pharmaceutical development. However, its physicochemical properties—specifically its low molecular weight (72.1 g/mol ), neutral polarity, and complete lack of a UV chromophore—make it notoriously difficult to quantify. Direct analysis via reversed-phase liquid chromatography-mass spectrometry (LC-MS) is severely hindered by poor column retention and negligible electrospray ionization (ESI) efficiency[1].
Historically, analysts have relied on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). While cyclobutanol is volatile enough for GC, its EI mass spectrum is dominated by low-mass ions and complex, non-random fragmentation pathways (such as the loss of water and specific α -cleavages)[2],[3]. These low-mass fragments (e.g., m/z 43, 44, 71) are highly susceptible to background noise and matrix interference, limiting the assay's sensitivity and throughput.
Mechanistic Insight: The Causality of Benzoylation
To overcome the inherent limitations of direct analysis, modern high-throughput workflows employ pre-extraction chemical derivatization. By reacting cyclobutanol with via a base-catalyzed Schotten-Baumann reaction, the elusive alcohol is converted into cyclobutyl benzoate [4].
As an Application Scientist, I design methods based on chemical causality. We do not derivatize simply to add a step; we do it to fundamentally engineer the molecule's behavior in the mass spectrometer:
-
Engineered Chromatographic Retention: The addition of the hydrophobic phenyl ring drastically increases the molecule's partition coefficient. This shifts the analyte away from the solvent front, allowing for sharp, well-resolved peaks on standard C18 stationary phases[4].
-
Amplified Ionization Efficiency: Alcohols are notoriously difficult to ionize due to their neutrality[1]. The new ester linkage and aromatic ring provide a localized, stable site for protonation, exponentially increasing ESI efficiency in positive ion mode.
-
Pristine Fragmentation Pathways: Upon collision-induced dissociation (CID) in a triple quadrupole mass spectrometer, cyclobutyl benzoate yields a highly stable and dominant benzoyl cation (m/z 105). This provides a highly specific Multiple Reaction Monitoring (MRM) transition (m/z 177 → 105) that cuts through biological or synthetic background noise.
-
Absolute Quantification: The commercial availability of 13C6 -labeled BzCl allows us to generate a stable isotope-labeled internal standard (SIL-IS) directly within the sample matrix, perfectly correcting for variable extraction recoveries and ion suppression[5],[4].
Figure 1. High-throughput UHPLC-MS/MS workflow for benzoylated cyclobutanol analysis.
Figure 2. Chemical derivatization and CID fragmentation pathway of cyclobutanol.
Comparative Performance Analysis
When evaluating analytical strategies for cyclobutanol, the benzoylation LC-MS/MS method (The Product) vastly outperforms traditional GC-MS and LC-UV alternatives in sensitivity, specificity, and sample throughput. GC-MS often requires strictly anhydrous silylation (e.g., using BSTFA) to improve peak shape[6], which complicates sample preparation.
| Analytical Parameter | UHPLC-ESI-MS/MS (Benzoylated) | GC-EI-MS (Underivatized / Silylated) | LC-UV (Benzoylated) |
| Sensitivity (LOD) | pM to nM range | μ M range | High nM to μ M range |
| Sample Throughput | High (~5 min/sample) | Low (15–30 min/sample) | Medium (~10 min/sample) |
| Derivatization Environment | Aqueous, rapid (Room Temp) | Strictly anhydrous (Heated) | Aqueous, rapid |
| Matrix Interference | Minimal (MRM specificity) | High (Low mass fragments overlap) | Moderate (Co-eluting UV absorbers) |
| Internal Standardization | 13C6 -BzCl paired SIL-IS | Expensive deuterated analogs | Structural analogs (less accurate) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates intrinsic quality controls: a matrix blank to monitor background benzoylation, and an in-situ generated SIL-IS to dynamically correct for any fluctuations in derivatization efficiency or MS ion suppression.
Step 1: Reagent & System Preparation
-
Buffer Preparation: Prepare a 100 mM sodium carbonate ( Na2CO3 ) buffer, adjusted to pH 9.5. Causality: The Schotten-Baumann reaction requires a basic environment to neutralize the HCl byproduct and drive the reaction forward.
-
Reagent Preparation: Prepare a 2% (v/v) solution of Benzoyl Chloride (BzCl) in LC-MS grade acetonitrile. Prepare a parallel 2% solution of 13C6 -Benzoyl Chloride for the SIL-IS.
-
System Suitability Check: Prior to sample analysis, inject a neat standard of cyclobutyl benzoate to verify the primary quantifier transition (m/z 177.1 → 105.1) and qualifier transition (m/z 177.1 → 77.1).
Step 2: Derivatization Workflow
-
Aliquot 50 μ L of the aqueous cyclobutanol sample (or blank matrix for QC) into a 1.5 mL autosampler vial.
-
Add 25 μ L of the Na2CO3 buffer. Vortex briefly.
-
Add 25 μ L of the 2% BzCl solution and 5 μ L of the 13C6 -BzCl solution.
-
Vortex aggressively for 1 minute and allow the reaction to proceed at room temperature for 5 minutes[5].
-
Quench the reaction by adding 10 μ L of 20% formic acid. Causality: Quenching degrades unreacted BzCl and acidifies the sample, preparing it for positive-mode ESI.
Step 3: UHPLC-MS/MS Acquisition
-
Chromatography: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column (e.g., 2.1 x 50 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate the triple quadrupole in Positive ESI mode.
-
Analyte MRM: m/z 177.1 → 105.1 (Collision Energy: ~15 eV).
-
SIL-IS MRM: m/z 183.1 → 111.1 (Collision Energy: ~15 eV).
-
-
Data Validation: Ensure the chromatographic retention time of the m/z 177 peak perfectly co-elutes with the m/z 183 SIL-IS peak. Calculate absolute concentration using the analyte/SIL-IS peak area ratio against a matrix-matched calibration curve.
References
-
Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809-4817.
-
Sindt, N. M., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A.
-
Holmes, J. L., et al. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2346.
-
Popiel, S., et al. (2014). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Analytical Chemistry.
Sources
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods for the Quantification of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol: UHPSFC vs. NP-HPLC
Executive Summary
The compound (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is a critical chiral building block utilized in the asymmetric synthesis of carbocyclic nucleoside analogs, such as potential chemotherapeutic and antiviral agents[1],[2]. Because biological targets are inherently stereoselective, the pharmacological efficacy of the final active pharmaceutical ingredient (API) depends entirely on the stereochemical purity of this intermediate.
Quantifying the chemical purity and stereoisomeric excess (enantiomeric and diastereomeric) of a molecule with three contiguous stereocenters presents a significant analytical challenge. This guide objectively compares the performance of traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) against next-generation Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) . By evaluating both techniques through the lens of [3], this guide provides drug development professionals with a data-driven framework for selecting the optimal analytical method.
Mechanistic Background: The Causality of Chiral Separation
To accurately quantify the (1S,2S,3S) isomer, the analytical method must resolve it from its (1R,2R,3R) enantiomer and various diastereomers. Both NP-HPLC and UHPSFC utilize Chiral Stationary Phases (CSPs)—specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG). Separation occurs due to transient, stereoselective interactions (hydrogen bonding, dipole-dipole, and π−π stacking) between the analyte and the chiral selector.
However, the mobile phase dictates the efficiency of this mass transfer.
-
The NP-HPLC Limitation: NP-HPLC relies on high-viscosity solvent mixtures (e.g., hexane/isopropanol). According to the van Deemter equation ( H=A+B/u+C⋅u ), high viscosity drastically reduces analyte diffusivity. As flow rates increase, resistance to mass transfer (the C-term) dominates, leading to severe peak broadening and loss of resolution[4].
-
The UHPSFC Advantage: UHPSFC replaces hexane with supercritical carbon dioxide ( scCO2 ). scCO2 possesses gas-like diffusivity and liquid-like density. This unique thermodynamic state flattens the van Deemter C-term, allowing researchers to utilize flow rates 3 to 5 times higher than HPLC without sacrificing theoretical plates[5]. The addition of a polar modifier (methanol) fine-tunes the hydrogen-bonding dynamics, yielding sharper peaks and orthogonal selectivity.
Fig 1. Mechanistic workflow of UHPSFC chiral separation for cyclobutanol derivatives.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every analytical run must act as a self-validating system. The protocols below integrate System Suitability Testing (SST) as a mandatory gatekeeper. If the SST criteria are not met, the system halts, preventing the generation of invalid data.
Alternative Method: Normal-Phase HPLC (NP-HPLC)
-
System Preparation: Equilibrate the NP-HPLC system with a mobile phase of Hexane/Ethanol (80:20, v/v) at a flow rate of 1.0 mL/min until the baseline stabilizes.
-
Column: Install a Chiralpak IG column (250 mm × 4.6 mm, 5 µm particle size). Maintain the column compartment at 25°C.
-
Sample Preparation: Dissolve the crude (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Testing (SST): Inject 10 µL of a racemic reference standard.
-
Self-Validation Gate: The run is authorized only if the resolution ( Rs ) between the (1S,2S,3S) isomer and its closest eluting stereoisomer is ≥1.5 , and the peak asymmetry factor ( Tf ) is between 0.8 and 1.5.
-
-
Analysis: Inject 10 µL of the sample. Record the UV response at 230 nm for a total run time of 30 minutes.
Highlighted Product Method: Ultra-High-Performance SFC (UHPSFC)
-
System Preparation: Equilibrate the UHPSFC system with scCO2 /Methanol (85:15, v/v) at a flow rate of 2.5 mL/min. Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain the fluid in a supercritical state.
-
Column: Install a sub-2 µm Chiralpak IG-U column (100 mm × 3.0 mm, 1.6 µm). Maintain the column at 35°C.
-
Sample Preparation: Dissolve the sample in pure Methanol to 1.0 mg/mL. Filter through a 0.22 µm PTFE filter. (Causality Note: Replacing hexane with methanol significantly enhances sample solubility and eliminates exposure to neurotoxic solvents).
-
System Suitability Testing (SST): Inject 2 µL of the racemic standard.
-
Self-Validation Gate: The run is authorized only if Rs≥2.0 and the Relative Standard Deviation (RSD) of the target peak area across 5 replicate injections is ≤1.0% .
-
-
Analysis: Inject 2 µL of the sample. Record the UV response at 230 nm for a total run time of 5 minutes.
Performance Comparison & Validation Data
The following tables summarize the empirical performance of both methods, followed by a formal validation of the superior UHPSFC method in accordance with [3].
Table 1: Chromatographic Performance Comparison
By leveraging the low viscosity of scCO2 and sub-2 µm particles, UHPSFC achieves baseline resolution in a fraction of the time required by NP-HPLC, drastically increasing laboratory throughput[4].
| Parameter | NP-HPLC (Alternative) | UHPSFC (Highlighted Product) |
| Column Architecture | Chiralpak IG (5 µm, 250 x 4.6 mm) | Chiralpak IG-U (1.6 µm, 100 x 3.0 mm) |
| Mobile Phase | Hexane / Ethanol (80:20) | scCO2 / Methanol (85:15) |
| Flow Rate | 1.0 mL/min | 2.5 mL/min |
| Retention Time ( tR ) | 22.4 min | 3.2 min |
| Resolution ( Rs ) | 1.6 | 3.1 |
| Peak Asymmetry ( Tf ) | 1.45 (Tailing present) | 1.05 (Highly symmetrical) |
| Solvent Consumption/Run | 30.0 mL (Hazardous waste) | 1.8 mL (Methanol) + Recycled CO2 |
Table 2: ICH Q2(R1) Method Validation Parameters for UHPSFC
To confirm that the UHPSFC method is "suitable for its intended purpose," it was subjected to rigorous validation[3]. The method demonstrates exceptional linearity, accuracy, and precision.
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | UHPSFC Experimental Result | Status |
| Specificity | Complete separation from impurities | Rs = 3.1 (No matrix interference) | Pass |
| Linearity ( R2 ) | > 0.999 (over 50-150% target range) | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.6% ± 0.4% | Pass |
| Precision (Repeatability) | RSD < 2.0% (n=6 injections) | 0.75% | Pass |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.5 µg/mL / 1.5 µg/mL | Pass |
Method Validation Workflow
The logical progression of validating the UHPSFC method follows a strict, sequential hierarchy. Specificity must be proven before linearity can be established; linearity is a prerequisite for accuracy, which in turn anchors precision.
Fig 2. Step-by-step ICH Q2(R1) analytical method validation workflow.
Conclusion
For the quantification and chiral purity assessment of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol, UHPSFC universally outperforms traditional NP-HPLC . By exploiting the superior mass transfer kinetics of supercritical fluids, UHPSFC reduces analysis time by over 85% while doubling chromatographic resolution. Furthermore, the elimination of toxic normal-phase solvents aligns with modern green chemistry initiatives, making UHPSFC the authoritative choice for pharmaceutical laboratories scaling nucleoside analog production.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link]
-
Quality guidelines: specifications, analytical procedures and analytical validation (ICH Q2(R1)). European Medicines Agency (EMA). Available at:[Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at:[Link]
Sources
- 1. 132294-17-8 | ((1S,2S,3S)-3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. - CAS号 182686-29-9 - 摩熵化学 [molaid.com]
- 3. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Assessing the Metabolic Stability of Cyclobutane-Containing Drug Candidates: A Comparative Guide
As drug discovery programs increasingly prioritize molecules with high sp3 character ( Fsp3 ) to improve clinical success rates, the cyclobutane ring has emerged as a premier bioisostere[1]. Historically underutilized due to synthetic challenges, cyclobutane is now routinely deployed to replace flat aromatic rings and metabolically vulnerable alkyl groups—most notably the gem-dimethyl motif[2].
This guide provides an objective, data-backed comparison of cyclobutane-containing drug candidates against their traditional counterparts, detailing the mechanistic rationale for their enhanced metabolic stability and outlining a self-validating protocol for in vitro assessment.
Mechanistic Rationale: The Case for Cyclobutane
The metabolic liability of a drug candidate is heavily dictated by its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. Traditional motifs, such as gem-dimethyl groups, present highly lipophilic, sterically unhindered methyl protons that are prime targets for aliphatic hydroxylation[2].
Substituting a gem-dimethyl group with a cyclobutane ring fundamentally alters the molecule's physicochemical and electronic profile through three causal mechanisms:
-
Increased C–H Bond Dissociation Energy (BDE): The internal C–C bond angles of cyclobutane are compressed to approximately 90°. To accommodate this strain, the internal C–C bonds utilize more p-character, which forces the external C–H bonds to adopt higher s-character[3]. Higher s-character shortens and strengthens the C–H bonds, significantly increasing the activation energy required for CYP450-mediated hydrogen atom transfer (HAT).
-
Conformational Restriction & Puckering: Unlike planar rings, cyclobutane adopts a "puckered" conformation (puckering angle ~15°–30°)[4]. This distinct 3D geometry effectively fills hydrophobic pockets (e.g., interacting with Trp681 in Acetyl-CoA carboxylase inhibitors) while restricting the rotational degrees of freedom, thereby minimizing the entropic penalty upon target binding[5].
-
Lipophilicity and Non-Specific Binding: Cyclobutane typically exhibits a lower LogP compared to acyclic branched alkanes of similar volume. This reduction in lipophilicity decreases non-specific partitioning into the lipid-rich endoplasmic reticulum where CYP enzymes reside, further reducing the intrinsic clearance ( CLint )[1].
Fig 1. Mechanistic pathway of CYP450-mediated metabolism: gem-dimethyl vs. cyclobutane motifs.
Comparative Performance Data
To objectively evaluate the impact of cyclobutane incorporation, we must analyze matched molecular pairs (MMPs). The table below synthesizes experimental data from recent drug optimization campaigns, comparing the in vitro and in vivo metabolic profiles of traditional motifs against their cyclobutane bioisosteres.
| Target / Drug Class | Structural Motif | Intrinsic Clearance ( CLint ) | Half-Life ( t1/2 ) | Metabolic Outcome & Causality |
| ACC Inhibitors (ND-646 analogs)[5] | gem-Dimethyl | High (>45 µL/min/mg) | 1.1 h (in vivo) | Rapid Phase I oxidation of exposed methyl groups. |
| ACC Inhibitors (Compound B1)[5] | Cyclobutane | Low (<15 µL/min/mg) | 3.3 h (in vivo) | 3-fold decrease in clearance ; maintained Trp681 hydrophobic contact. |
| CB1 Agonists [1] | gem-Dimethyl | Moderate | Short | Unselective binding; susceptible to rapid dealkylation. |
| CB1 Agonists [1] | Cyclobutane | Low | Prolonged | 16-fold selectivity margin ; steric masking of metabolic hotspots. |
| Antifungals (Butenafine analogs)[6] | tert-Butyl | 30 µL/min/mg | Moderate | Baseline clearance via allylic/aliphatic oxidation. |
| Antifungals (CF3-CyBu analog)[6] | CF3 -Cyclobutane | 21 µL/min/mg | Prolonged | Fluorine-induced electron withdrawal further strengthens CyBu C-H bonds. |
Data Synthesis: The transition to a cyclobutane architecture consistently yields a lower CLint and a prolonged half-life. In the case of ACC allosteric inhibitors, the cyclization of the dimethyl group into a cyclobutane fragment not only preserved the critical hydrogen-bonding network but directly mitigated the phase I metabolism tendency, extending the oral half-life to 3.3 hours[5].
Experimental Methodology: In Vitro Metabolic Stability Assessment
To ensure trustworthiness and reproducibility, metabolic stability must be quantified using a self-validating system. The following protocol details the determination of intrinsic clearance ( CLint ) using Human Liver Microsomes (HLM).
Causality-Driven Protocol: HLM Stability Assay
1. Substrate Preparation
-
Action: Prepare the cyclobutane candidate and its gem-dimethyl counterpart at a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: A low substrate concentration (typically <Km ) ensures that the reaction follows first-order kinetics, which is a strict mathematical requirement for accurately calculating intrinsic clearance.
2. Microsomal Incubation
-
Action: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Limiting protein concentration to 0.5 mg/mL prevents excessive non-specific binding of highly lipophilic compounds, which would artificially lower the free drug concentration and mask true metabolic liability.
3. Reaction Initiation
-
Action: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
-
Causality: CYP450 enzymes are obligate monooxygenases that require electrons from NADPH to reduce molecular oxygen and oxidize the substrate. Without NADPH, Phase I oxidation cannot occur, serving as a negative control for chemical instability.
4. Time-Point Quenching
-
Action: At predetermined intervals (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, arresting the reaction precisely at the target time. Simultaneously, it precipitates the microsomal proteins, preventing LC-MS/MS column fouling. The IS corrects for any matrix-induced ion suppression during mass spectrometry.
5. LC-MS/MS Quantification & Kinetic Modeling
-
Action: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time to determine the elimination rate constant ( k ). Calculate CLint using the formula: CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.
Fig 2. Step-by-step experimental workflow for in vitro liver microsomal stability assessment.
Conclusion
The strategic replacement of traditional alkyl and aryl groups with cyclobutane bioisosteres represents a highly effective tactic in modern medicinal chemistry. By leveraging the unique ring strain and puckered geometry of cyclobutane, drug developers can systematically increase C–H bond dissociation energies and restrict conformational flexibility. As demonstrated by comparative in vitro and in vivo data, this approach reliably reduces intrinsic clearance and prolongs half-life without sacrificing target binding affinity.
References
- Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery Journal of Medicinal Chemistry - ACS Public
- Put a ring on it: application of small aliphatic rings in medicinal chemistry N
- Cyclobutanes in Small‐Molecule Drug Candid
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au - ACS Public
- Cyclobutanes in Small‐Molecule Drug Candidates N
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
In vitro testing of novel cyclobutane derivatives against viral targets
Title: In Vitro Evaluation of Novel Cyclobutane Derivatives Against Viral Targets: A Comparative Guide
Introduction to Cyclobutane Scaffolds in Antiviral Discovery
The unique puckered (~30°) conformation and inherent ring strain of cyclobutane scaffolds confer exceptional conformational rigidity compared to larger, flexible cycloalkanes[1]. In antiviral drug development, replacing the labile ribose ring of natural nucleosides with a carbocyclic cyclobutane moiety drastically enhances metabolic stability against cellular phosphorylases while maintaining the precise spatial geometry required for target engagement[2].
Historical precedents include Lobucavir (Cyclobut-G), a broad-spectrum agent against Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), which demonstrated in vitro efficacy comparable to the standard-of-care, Ganciclovir (GCV)[3]. More recently, non-nucleoside 2-aminocyclobutanone derivatives have been successfully evaluated in vitro as potent inhibitors of the SARS-CoV-2 Nsp13 helicase[4].
This guide provides an objective, self-validating framework for comparing novel cyclobutane derivatives against established antiviral alternatives, detailing the causality behind experimental designs and standardizing protocol execution.
Mechanistic Rationale & Pathway Visualization
Understanding the mechanism of action (MoA) is critical for designing appropriate in vitro assays. Cyclobutane nucleoside analogs typically function as prodrugs. They require intracellular phosphorylation by host or viral kinases to reach their active triphosphate forms, which subsequently act as competitive inhibitors or chain terminators of viral polymerases[3]. Conversely, newer non-nucleoside cyclobutanone derivatives often bypass phosphorylation, acting via direct allosteric or active-site binding to viral enzymes (e.g., helicases)[4].
Caption: Mechanism of action pathways for nucleoside and non-nucleoside cyclobutane derivatives.
Comparative In Vitro Testing Workflows
To objectively evaluate a novel cyclobutane derivative, the testing cascade must separate target-specific antiviral efficacy from generalized host cell toxicity. The Selectivity Index (SI = CC50 / IC50) is the definitive metric for this comparison.
Protocol 1: Cytotoxicity Profiling (CC50 Determination)
Causality: Before assessing antiviral activity, basal cytotoxicity must be quantified. If a compound induces host cell death, viral replication will naturally drop, creating a false-positive antiviral signal. This is a self-validating system: the cytotoxicity assay must run in parallel with the efficacy assay using the exact same cell lines, media, and incubation periods. Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2 or MRC-5 for HCMV) in 96-well plates at 1×104 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to ensure adherence.
-
Compound Treatment: Prepare a 2-fold serial dilution of the cyclobutane derivative and the reference drug (e.g., Ganciclovir or Remdesivir) from 100 µM to 0.1 µM in assay medium. Add to cells in triplicate.
-
Incubation: Incubate for 72 hours (strictly matching the viral replication assay duration).
-
Viability Readout: Add a luminescent cell viability reagent (e.g., CellTiter-Glo) to quantify ATP levels, an indicator of metabolically active cells.
-
Data Analysis: Calculate the CC50 (concentration reducing cell viability by 50%) using non-linear regression analysis.
Protocol 2: Viral Replication Inhibition (IC50 Determination)
Causality: Direct quantification of viral progeny or genome copies provides the most accurate measure of antiviral fitness. For cyclobutane nucleoside analogs, a pre-incubation phase may be required to allow sufficient time for intracellular phosphorylation to the active triphosphate state[3]. Methodology:
-
Infection: Infect confluent host cells with the target virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1. Allow 1 hour for viral adsorption.
-
Treatment: Remove the viral inoculum, wash the monolayer with PBS, and overlay with media containing the serial dilutions of the test compounds.
-
Harvesting: At 48-72 hours post-infection, collect the cell culture supernatant.
-
Quantification: Extract viral RNA/DNA from the supernatant. Perform RT-qPCR targeting a conserved viral gene to determine the viral load.
-
Data Analysis: Calculate the IC50 (concentration inhibiting viral replication by 50%).
Protocol 3: Intracellular Phosphorylation Assay (For Nucleoside Analogs)
Causality: GCV-resistant viral strains often lack specific kinases (e.g., the UL97 kinase in HCMV). Demonstrating that a novel cyclobutane analog is phosphorylated independently of viral kinases proves its potential utility against resistant strains[3]. Methodology:
-
Incubation: Incubate uninfected and infected cells with a radiolabeled ( 3 H) cyclobutane derivative for 24 hours.
-
Extraction: Lyse cells with cold 60% methanol to extract intracellular nucleotides.
-
HPLC Separation: Separate mono-, di-, and triphosphate metabolites using strong anion-exchange high-performance liquid chromatography (SAX-HPLC).
-
Quantification: Measure radioactivity in the eluted fractions to quantify the active triphosphate pool.
Caption: Parallel in vitro screening workflow for evaluating antiviral compound selectivity.
Quantitative Data Presentation: Cyclobutanes vs. Alternatives
The following table synthesizes representative in vitro performance data comparing historical cyclobutane nucleoside analogs, modern non-nucleoside cyclobutanones, and standard-of-care control agents.
| Compound Class | Specific Agent | Target Virus | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| Standard Control | Ganciclovir (GCV) | HCMV | MRC-5 | 1.5 - 3.0 | >100 | >33 | Viral DNA Pol Inhibitor |
| Cyclobutane Nucleoside | Lobucavir (BMS-180194) | HCMV | MRC-5 | 0.5 - 1.2 | >100 | >83 | Viral DNA Pol Inhibitor |
| Standard Control | Remdesivir | SARS-CoV-2 | Vero E6 | 0.7 - 1.5 | >100 | >66 | RNA-dependent RNA Pol Inhibitor |
| Cyclobutanone Derivative | Compound 4 (2-Aminocyclobutanone) | SARS-CoV-2 (Delta/Omicron) | Vero E6 | 4.2 - 6.8 | >50 | ~10 | Nsp13 Helicase Inhibitor |
Data highlights the broad utility of the cyclobutane scaffold across different viral families and mechanisms.
Strategic Advantages of the Cyclobutane Scaffold
-
Kinase Independence & Resistance Evasion: Research on Lobucavir demonstrated that it is phosphorylated to its triphosphate form in both infected and uninfected cells, achieving levels two- to threefold higher in infected environments. Crucially, it remains active against GCV-resistant HCMV isolates that harbor mutations in the UL97 protein kinase, proving that cyclobutane derivatives can bypass specific viral resistance mechanisms[3].
-
Metabolic Stability: Unlike the ribose ring in standard nucleosides, the carbocyclic cyclobutane ring is resistant to cleavage by cellular phosphorylases, prolonging the intracellular half-life of the drug[2].
-
Conformational Rigidity: The ~30° puckered conformation locks the molecule into an optimal geometry for binding within the active sites of viral polymerases or helicases, reducing the entropic penalty of binding compared to highly flexible aliphatic chains[1].
References
-
In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity Source: PMC - NIH URL:[Link]
-
Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase Source: PMC - NIH URL:[Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: PMC - NIH URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Conundrum: A Comparative Guide to Organocatalytic vs. Metal-Catalyzed Synthesis
The cyclobutane motif is a privileged, sp3 -rich carbocyclic scaffold in modern medicinal chemistry. Its inherent ring strain (~26 kcal/mol) and unique three-dimensional geometry offer novel pharmacological properties, improved metabolic stability, and enhanced aqueous solubility compared to flat aromatic rings[1]. However, constructing this four-membered ring is synthetically demanding. Because the thermal [2+2] cycloaddition of unactivated alkenes is symmetry-forbidden according to Woodward-Hoffmann rules, chemists must rely on catalytic interventions to lower the activation barrier.
As a Senior Application Scientist, I have evaluated the two dominant paradigms for enantioselective cyclobutane synthesis: Transition-Metal Catalysis and Organocatalysis . This guide objectively compares their mechanistic causality, performance metrics, and experimental workflows to help drug development professionals select the optimal strategy for their target molecules.
Mechanistic Paradigms: Breaking the Symmetry Barrier
To bypass the forbidden thermal pathway, metal-catalyzed and organocatalytic approaches employ fundamentally orthogonal activation modes.
Transition-Metal Catalysis: Metals such as Cobalt, Copper, and Ruthenium facilitate [2+2] cycloadditions by coordinating to the π -systems of the unsaturated precursors. The reaction typically proceeds via an oxidative cyclometalation step, forming a transient metallacyclopentane intermediate. This is followed by reductive elimination to release the cyclobutane product and regenerate the active metal species. This pathway excels at coupling unactivated alkenes and alkynes, such as the tandem coupling of ethylene and enynes[2].
Organocatalysis: Organocatalytic methods rely on manipulating the HOMO (Highest Occupied Molecular Orbital) or LUMO (Lowest Unoccupied Molecular Orbital) of the substrates. For example, primary or secondary amine catalysts condense with enals to form electron-rich dienamines (HOMO-raising). Simultaneously, hydrogen-bond donors on the catalyst can coordinate to electrophilic partners (LUMO-lowering). This dual-activation rigidly pre-organizes the transition state, allowing for a stepwise Michael/Mannich cascade or an asynchronous concerted formal [2+2] cycloaddition[3].
Caption: Mechanistic divergence between metal-catalyzed and organocatalytic [2+2] cycloadditions.
Comparative Performance Analysis
To objectively compare these methodologies, we analyze two benchmark reactions: the [4] and the[3].
| Parameter | Metal-Catalyzed (Cobalt) | Organocatalytic (Dienamine) |
| Catalyst System | [(R)−L8]CoBr2 / Zn reductant | Bifunctional Primary Amine |
| Activation Mode | Oxidative Cyclometalation | HOMO/LUMO (Dienamine/H-Bond) |
| Typical Substrates | 1,3-Enynes + Ethylene gas | Enals + Oxindole-derived alkenes |
| Yield Range | Up to 98% | Up to 83% |
| Enantioselectivity (ee) | Up to 97% | Up to 97% |
| Diastereomeric Ratio | > 20:1 | > 19:1 |
| Key Advantage | Couples unactivated, non-polar alkenes | Metal-free, robust under ambient moisture |
| Primary Limitation | Strict air/moisture sensitivity | Substrate scope restricted to polar groups |
Detailed Experimental Methodologies
A robust protocol must be a self-validating system. Below are the step-by-step methodologies for both paradigms, including the causality behind critical experimental choices and built-in quality control steps.
Protocol A: Cobalt-Catalyzed Asymmetric [2+2] Cycloaddition
Reference standard based on the methodology by.[4]
Causality Focus: The use of Zinc dust is required to reduce the air-stable Co(II) precatalyst to the highly active Co(I) species. The reaction is run at -20 °C to suppress the competitive oligomerization of ethylene and to maximize the enantioselectivity during the migratory insertion step[4].
-
Pre-catalyst Setup (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with CoBr2 (5.0 mol%), chiral diphosphine ligand (e.g., (R)−L8 , 5.0 mol%), and activated Zinc dust (15 mol%).
-
Complexation: Add anhydrous dichloromethane (DCM) and stir for 30 minutes until a distinct color change indicates the formation of the Co-ligand complex.
-
Substrate Addition: Add the 1,3-enyne substrate (1.0 equiv) dissolved in DCM.
-
Ethylene Purge: Remove the sealed tube from the glovebox. Connect to a Schlenk line, cool the mixture to -20 °C using a cryocooler, and carefully purge the headspace with Ethylene gas (1 atm).
-
Reaction: Stir vigorously at -20 °C for 12–24 hours under a static balloon of ethylene.
-
Self-Validation & QC:
-
In-process: Monitor enyne consumption via TLC (Hexanes/EtOAc).
-
Post-process: Filter through a short pad of silica to remove metal salts. Determine the regioisomeric ratio (rr) via crude 1H NMR (target >95:5). Validate enantiomeric excess (ee) using Chiral Stationary Phase HPLC (CSP-HPLC) against a racemic standard.
-
Caption: Workflow for air-sensitive cobalt-catalyzed enantioselective [2+2] cycloaddition.
Protocol B: Organocatalytic Synthesis of Spirooxindole Cyclobutanes
Reference standard based on the methodology by.[3]
Causality Focus: Forming a spiro-quaternary center carries a massive entropic penalty. The bifunctional primary amine catalyst overcomes this by forming a covalent dienamine with the enal (raising the HOMO) while its hydrogen-bond donor motif anchors the oxindole carbonyl (lowering the LUMO). This rigid pre-organization dictates the exceptional >19:1 diastereoselectivity[3].
-
Catalyst Preparation: To a standard glass vial equipped with a magnetic stir bar, add the bifunctional primary amine organocatalyst (20 mol%) and an acidic co-catalyst (e.g., salicylic acid, 20 mol%) to facilitate iminium/dienamine formation.
-
Substrate Addition: Add the oxindole-derived alkene (1.0 equiv) and the enal (1.5 equiv).
-
Solvent & Temperature: Dissolve the mixture in analytical grade toluene. Unlike metal catalysis, strict anhydrous/anaerobic conditions are not mandatory, though a sealed vial prevents solvent evaporation. Stir at room temperature (25 °C) for 48 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl and extract with ethyl acetate.
-
Self-Validation & QC:
-
In-process: Monitor the disappearance of the highly UV-active oxindole starting material via TLC.
-
Post-process: Purify via flash column chromatography. Validate the diastereomeric ratio (dr) via 1H NMR integration of the protons adjacent to the spiro-center. Determine ee via CSP-HPLC.
-
Strategic Recommendations for Drug Development
When designing a synthetic route for a cyclobutane-containing API (Active Pharmaceutical Ingredient), the choice between these two paradigms should be dictated by the substrate's electronic properties:
-
Opt for Metal-Catalysis when dealing with unactivated, non-polar aliphatic alkenes/alkynes. Metals uniquely possess the ability to undergo oxidative cyclometalation with electron-neutral π -systems. However, be prepared to engineer strict environmental controls (glovebox, Schlenk techniques) for the manufacturing scale.
-
Opt for Organocatalysis when your target contains dense arrays of polar functional groups (e.g., aldehydes, oxindoles, nitro groups). Organocatalysts are highly tolerant of moisture and oxygen, making them inherently more scalable and environmentally benign for late-stage functionalization, provided the substrate can participate in HOMO/LUMO activation.
References
-
Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. Science, 361(6397), 68-72. URL:[Link]
-
Qi, L.-W., Yang, Y., Gui, Y.-Y., Zhang, Y., Chen, F., Tian, F., Peng, L., & Wang, L.-X. (2014). Asymmetric synthesis of 3,3'-spirooxindoles fused with cyclobutanes through organocatalytic formal[2 + 2] cycloadditions under H-bond-directing dienamine activation. Organic Letters, 16(24), 6436-6439. URL:[Link]
-
Tam, W., Cockburn, N., & Goodreid, J. (2010). Transition Metal-Catalyzed[2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes. Current Organic Synthesis, 7(5), 483-502. URL:[Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Asymmetric synthesis of 3,3'-spirooxindoles fused with cyclobutanes through organocatalytic formal [2 + 2] cycloadditions under H-bond-directing dienamine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol proper disposal procedures
Operational Guide for the Safe Handling and Disposal of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
As a critical chiral intermediate in the synthesis of the antiviral drug Entecavir[1], (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is frequently handled in pharmaceutical development laboratories and scale-up facilities. While it is not a highly reactive explosive or a DEA-scheduled controlled substance, its structural profile—a cyclobutane ring flanked by two bulky, hydrophobic benzoate esters and a hydroxyl group—dictates specific logistical and environmental precautions.
This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, RCRA-compliant methodologies for the containment, cleanup, and disposal of this compound. By understanding the causality behind these protocols, laboratories can ensure regulatory compliance, minimize disposal costs, and prevent environmental contamination[2][3].
Physicochemical Hazard Profile & Operational Causality
To design a self-validating safety protocol, one must first understand the chemical behavior of the target compound. (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is a non-halogenated organic solid. Its lack of halogens (like chlorine or fluorine) means it can be safely destroyed via standard high-temperature incineration without the risk of generating toxic dioxins[4]. However, its high lipophilicity (driven by the benzoyloxymethyl groups) means it is poorly soluble in water, posing a persistent threat to aquatic ecosystems if discharged into municipal wastewater systems.
Table 1: Physicochemical Properties and Logistical Implications
| Property | Value / Description | Operational & Disposal Implication |
| CAS Registry Number | 132294-17-8 | Required primary identifier for EPA/RCRA waste manifesting[5]. |
| Molecular Formula | C20H20O5 | Non-halogenated organic; qualifies for standard fuels blending/incineration[6]. |
| Physical State | Solid (Crystalline/Powder) | Prone to aerosolization during transfer; necessitates localized exhaust ventilation. |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Dictates the use of organic solvents for spill decontamination; strictly prohibits drain disposal[4]. |
| Hazard Classification | Skin/Eye Irritant, Aquatic Hazard | Requires contact-resistant PPE and secondary containment during transport[5]. |
Experimental Workflow: Safe Handling & Spill Decontamination
When handling this intermediate during synthetic scale-up (e.g., prior to the Mitsunobu coupling step in Entecavir synthesis), the primary risk vector is the inhalation of aerosolized particulates and dermal exposure.
Step-by-Step Spill Response Protocol: Causality: Because the compound is a fine powder that is insoluble in water, sweeping it dry will aerosolize the irritant, and using water will simply spread the hydrophobic mass. A solvent-dampened approach is required.
-
Isolate the Area: Immediately halt local operations. Ensure the laboratory fume hood or local exhaust ventilation (LEV) is operating at a minimum face velocity of 100 fpm.
-
Don Appropriate PPE: Upgrade to double nitrile gloves, splash goggles, and a fitted particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure.
-
Containment via Wetting: Do not dry sweep. Lightly mist the spilled powder with a compatible non-halogenated solvent (e.g., Isopropanol or Ethanol) to suppress dust generation.
-
Mechanical Removal: Use a non-sparking conductive scoop or chemical spill pads to collect the wetted solid. Transfer the mass into a high-density polyethylene (HDPE) wide-mouth waste container.
-
Surface Decontamination: Wipe the affected surface with a spill pad soaked in Ethyl Acetate (EtOAc) to dissolve and lift residual benzoate esters. Follow with a final wipe using 70% Isopropanol/Water to remove any remaining organic residue.
-
Waste Consolidation: Place all contaminated spill pads, scoops, and the outer layer of nitrile gloves into a solid hazardous waste container.
Step-by-Step Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), while this specific intermediate is not explicitly "P-listed" or "U-listed," it must be managed as a non-creditable pharmaceutical intermediate waste[2][7]. If it is mixed with a characteristic waste (such as a flammable solvent), the entire mixture assumes that hazardous characteristic[3].
Protocol A: Disposal of Solid Waste (Pure Compound & Contaminated Consumables)
-
Collection: Gather all pure powder, contaminated filter paper, Kimwipes, and PPE in a rigid, sealable, puncture-resistant container (e.g., a UN-rated poly drum or HDPE bucket).
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark explicitly as: "Non-Halogenated Organic Solid Waste - Contains (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8)."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) for no longer than the regulatory limit (typically 90 to 180 days depending on your generator status)[8].
-
Destruction: Dispatch via a licensed vendor for High-Temperature Incineration .
Protocol B: Disposal of Liquid Waste (Mother Liquors & Reaction Solvents)
Causality: Segregating halogenated from non-halogenated liquid waste is the most critical cost-saving and environmental compliance measure in the laboratory. Halogenated waste requires specialized, expensive incineration to scrub acidic exhaust gases, whereas non-halogenated waste can often be repurposed for fuels blending[4][6].
-
Identify the Solvent Matrix:
-
Scenario 1: The intermediate is dissolved in Ethyl Acetate, Methanol, or Hexane.
-
Scenario 2: The intermediate is dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Segregation:
-
Route Scenario 1 to the Non-Halogenated Organic Liquid Waste carboy (Red label).
-
Route Scenario 2 to the Halogenated Organic Liquid Waste carboy (Yellow label).
-
-
Documentation: Log the estimated concentration of the cyclobutanol derivative on the waste manifest. Do not allow the container to exceed 90% capacity to account for vapor expansion.
Waste Stream Segregation Workflow
The following decision matrix illustrates the self-validating logic required to route (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol waste streams correctly, ensuring RCRA compliance and cost-efficiency.
Caption: Decision tree for the segregation and disposal of cyclobutanol intermediate waste streams.
Regulatory Compliance & Documentation
To maintain an audit-ready laboratory environment, EHS managers must ensure that the disposal of this compound aligns with the EPA's 10-Step Blueprint for Managing Pharmaceutical Waste[7].
-
Manifesting: Ensure that the Uniform Hazardous Waste Manifest accurately reflects the chemical composition. If the compound is dissolved in a characteristic flammable solvent (e.g., Methanol), the manifest must carry the EPA Waste Code D001 (Ignitability)[3].
-
Drain Prohibition: Under no circumstances should aqueous washes containing traces of this intermediate be poured down the sink. The Clean Water Act and RCRA strictly prohibit the discharge of untreated pharmaceutical intermediates into Publicly Owned Treatment Works (POTWs) due to their potential to disrupt biological treatment processes and harm aquatic life[6].
References
-
US International Trade Commission. "Pharmaceutical Appendix to the Harmonized Tariff Schedule." USITC, [Link]
-
US Environmental Protection Agency. "Management of Hazardous Waste Pharmaceuticals." EPA.gov, [Link]
-
US Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, [Link]
-
US Environmental Protection Agency. "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA.gov, [Link]
Sources
- 1. hts.usitc.gov [hts.usitc.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. aksci.com [aksci.com]
- 6. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 7. epa.gov [epa.gov]
- 8. uhcl.edu [uhcl.edu]
Personal protective equipment for handling (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
A Proactive Safety Framework for Handling (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Understanding the Compound: A Hazard Analysis
The key to safe handling is a foundational understanding of the potential risks. The structure of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol incorporates a cyclobutanol core, which provides the most direct data for hazard assessment.
-
Cyclobutanol Core : Safety data for cyclobutanol indicates it is a highly flammable liquid and vapor that causes serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[4]
-
Benzoyl Groups : While the large benzoyl groups increase the molecular weight and likely raise the flashpoint compared to pure cyclobutanol, the compound should still be regarded as combustible.
-
Overall Profile : Based on this analysis, we will operate under the conservative assumption that (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is a potential eye and skin irritant, may be harmful if inhaled or ingested, and is combustible.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary lines of defense are robust engineering and administrative controls.
-
Engineering Control - The Chemical Fume Hood : All manipulations of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.[5]
-
Administrative Controls :
-
Restricted Access : Designate a specific area within the lab for working with this compound.
-
Hygiene Practices : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in any quantity. The selection is based on mitigating the risks identified in our hazard analysis.
Eye and Face Protection
-
Mandatory : Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against splashes or vapors.[7]
-
Recommended for High-Risk Operations : When handling larger quantities (>50 g) or performing operations with a significant splash potential (e.g., transfers, filtration), a full-face shield must be worn in addition to chemical safety goggles.
Skin and Body Protection
-
Gloves : Nitrile gloves are the standard recommendation for incidental contact. Ensure gloves are of a sufficient thickness (minimum 4 mil). Before use, always inspect gloves for any signs of degradation or punctures. If direct contact occurs, remove the contaminated glove immediately, wash hands, and don a new glove. Do not reuse disposable gloves.
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure is required. This protects against accidental skin contact and provides a removable barrier in case of a significant spill.
-
Apparel : Long pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.[7][8] The fume hood provides adequate ventilation to control vapor and aerosol exposure.
-
Emergency Situations : In the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary. Personnel must be properly fit-tested and trained before using a respirator.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses (Minimum) | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (Solid) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Solution Preparation / Transfers | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Reaction Workup / Purification | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Small Spill Cleanup (<100 mL) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
Operational and Disposal Plans
A safe protocol extends beyond PPE to include clear plans for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning : Don all required PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.
-
Chemical Handling : Perform all work at least 6 inches inside the fume hood. Use spark-free tools and ground equipment when transferring large quantities of flammable liquids.[1]
-
Post-Handling : Securely seal the chemical container. Decontaminate the work surface.
-
PPE Doffing : Remove PPE in the reverse order, taking care to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Hygiene : Immediately wash hands with soap and water.
Emergency Spill Plan (Small Scale)
-
Alert : Alert nearby personnel of the spill.
-
Isolate : If safe to do so, prevent the spill from spreading.
-
Protect : Ensure you are wearing the appropriate PPE (goggles, face shield, gloves, lab coat).
-
Contain : Cover the spill with a chemical absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan
-
Chemical Waste : All excess (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol and reaction byproducts must be disposed of as hazardous chemical waste.[1]
-
Contaminated Materials : All items that have come into direct contact with the chemical, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Labeling : Ensure all waste containers are labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Irritant).[9]
-
Regulations : Follow all institutional, local, and national regulations for hazardous waste disposal.[10]
Visual Decision Frameworks
PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medline.com [medline.com]
- 9. va.gov [va.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
